Product packaging for Lasalocid(Cat. No.:CAS No. 11054-70-9)

Lasalocid

Cat. No.: B1674519
CAS No.: 11054-70-9
M. Wt: 590.8 g/mol
InChI Key: BBMULGJBVDDDNI-OWKLGTHSSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Antibiotic X-536A is a natural product compound of significant interest in antimicrobial research, particularly in the fight against Gram-positive pathogens. It is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications. Antibiotic X-536A has been identified as a promising agent in screens for novel anti-clostridial compounds. Research published in Scientific Reports demonstrates that it exhibits potent in vitro activity against Clostridioides difficile , a leading cause of healthcare-associated diarrhea . In these studies, it showed a minimum inhibitory concentration (MIC) of 1 µg/ml, indicating its potential as a scaffold for developing new therapeutics to address the challenge of C. difficile infection and its recurrence . The molecular mechanism of action of Antibiotic X-536A is consistent with its classification as a polyether ionophore, which generally function by facilitating the transport of ions across biological membranes . This disruption of critical ion gradients can lead to the impairment of essential cellular functions in target microorganisms. Researchers can leverage this compound for various investigative applications, including studies on its specific mechanism of action, spectrum of antimicrobial activity, and potential synergy with other antibiotics. The chemical identifier CAS 11054-70-9 can be used for definitive confirmation of the compound . Antibiotic X-536A is for use in laboratory research only. It must not be used for diagnostic or therapeutic purposes, or in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H54O8 B1674519 Lasalocid CAS No. 11054-70-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-[(3R,4S,5S,7R)-7-[(2S,3S,5S)-5-ethyl-5-[(2R,5R,6S)-5-ethyl-5-hydroxy-6-methyloxan-2-yl]-3-methyloxolan-2-yl]-4-hydroxy-3,5-dimethyl-6-oxononyl]-2-hydroxy-3-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H54O8/c1-9-25(31-21(6)18-34(11-3,42-31)26-16-17-33(40,10-2)23(8)41-26)30(37)22(7)28(35)19(4)12-14-24-15-13-20(5)29(36)27(24)32(38)39/h13,15,19,21-23,25-26,28,31,35-36,40H,9-12,14,16-18H2,1-8H3,(H,38,39)/t19-,21+,22+,23+,25+,26-,28+,31+,33-,34+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBMULGJBVDDDNI-OWKLGTHSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1C(CC(O1)(CC)C2CCC(C(O2)C)(CC)O)C)C(=O)C(C)C(C(C)CCC3=C(C(=C(C=C3)C)O)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]([C@@H]1[C@H](C[C@@](O1)(CC)[C@H]2CC[C@@]([C@@H](O2)C)(CC)O)C)C(=O)[C@@H](C)[C@H]([C@H](C)CCC3=C(C(=C(C=C3)C)O)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H54O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9048485
Record name Lasalocid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9048485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

590.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25999-31-9
Record name Lasalocid A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25999-31-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lasalocid [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025999319
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lasalocid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11423
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Lasalocid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9048485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LASALOCID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W7V2ZZ2FWB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide on the Core Mechanism of Action of Lasalocid on Microbial Membranes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lasalocid, a carboxylic polyether ionophore produced by Streptomyces lasaliensis, is a well-established veterinary antimicrobial agent, primarily used for the control of coccidiosis in poultry and as a growth promotant in ruminants. Its efficacy stems from its ability to disrupt the integrity and function of microbial membranes. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, focusing on its direct effects on the microbial membrane. The information presented herein is intended to support researchers, scientists, and drug development professionals in their efforts to understand and potentially exploit this mechanism for novel therapeutic applications.

Core Mechanism of Action: Ionophore-Mediated Disruption of Cation Gradients

The primary mechanism of action of this compound is its function as a mobile ion carrier, or ionophore. This compound is a lipophilic molecule that can form a stable, lipid-soluble complex with various cations. This ability allows it to transport these ions across the hydrophobic barrier of the microbial cell membrane, a process that is not readily permissible for charged molecules.

Electroneutral Cation/Proton Exchange

This compound facilitates an electroneutral exchange of a cation for a proton (H⁺) across the membrane. This process is driven by the concentration gradients of the involved ions. The overall effect is the dissipation of the essential cation and proton gradients that are vital for numerous cellular processes. This compound exhibits a broad selectivity for cations, with a notable affinity for monovalent cations such as potassium (K⁺) and sodium (Na⁺), as well as divalent cations.

The cyclical process of ion transport by this compound can be visualized as follows:

Lasalocid_Mechanism cluster_membrane Microbial Membrane Membrane Extracellular Space Lipid Bilayer Cytoplasm Lasalocid_out This compound (A⁻) Membrane:f0->Lasalocid_out K⁺ Release Lasalocid_K_in This compound-K⁺ Membrane:f1->Lasalocid_K_in Deprotonation & K⁺ Complexation Lasalocid_H_out This compound-H (AH) Lasalocid_out->Lasalocid_H_out Protonation Lasalocid_H_out->Membrane:f1 Diffusion Lasalocid_K_in->Membrane:f0 Diffusion Proton_out H⁺ K_in K⁺ Proton_in H⁺

Figure 1: this compound-mediated electroneutral K⁺/H⁺ exchange across the microbial membrane.

This disruption of ion gradients has several critical consequences for the microbial cell:

  • Collapse of Membrane Potential: The movement of cations across the membrane dissipates the existing electrochemical potential. This membrane depolarization affects all processes that are dependent on the proton motive force (PMF), such as ATP synthesis and active transport of nutrients.

  • Alteration of Intracellular pH: The influx of protons in exchange for cations leads to the acidification of the cytoplasm. This can denature proteins, inhibit enzymatic activity, and disrupt DNA stability, ultimately leading to cell death.

  • Osmotic Imbalance: The uncontrolled movement of ions can lead to osmotic stress, causing the cell to swell and potentially lyse.

Quantitative Data on this compound's Antimicrobial Activity

The antimicrobial efficacy of this compound is primarily directed against Gram-positive bacteria. The outer membrane of Gram-negative bacteria provides a formidable barrier, rendering them less susceptible. The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound against various clinically and agriculturally relevant bacteria.

Bacterial SpeciesStrain(s)MIC Range (µg/mL)Reference(s)
Staphylococcus aureusMastitis isolates0.5 - 8[1]
Enterococcus faeciumVarious0.25 - 1[2]
Staphylococcus gallinarumSG 3125 - 50[2]
Streptococcus uberisMastitis isolateNot specified[1]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a standard method for determining the MIC of an antimicrobial agent against a specific bacterium.

Materials:

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial culture in logarithmic growth phase

  • This compound stock solution (dissolved in a suitable solvent, e.g., ethanol)

  • Sterile pipette tips and multichannel pipette

  • Incubator (37°C)

  • Microplate reader (optional)

Procedure:

  • Preparation of this compound Dilutions: a. Prepare a 2-fold serial dilution of the this compound stock solution in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL. The concentration range should be chosen to bracket the expected MIC. b. Include a positive control (wells with only CAMHB and bacteria, no this compound) and a negative control (wells with only CAMHB).

  • Inoculum Preparation: a. Dilute the overnight bacterial culture in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation: a. Add 50 µL of the prepared bacterial inoculum to each well (except the negative control wells). The final volume in each well will be 100 µL.

  • Incubation: a. Incubate the microtiter plate at 37°C for 18-24 hours.

  • MIC Determination: a. The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm using a microplate reader.

MIC_Workflow Start Start: Prepare Materials Prep_this compound Prepare 2-fold serial dilutions of this compound in a 96-well plate. Start->Prep_this compound Prep_Inoculum Prepare bacterial inoculum to ~1x10^6 CFU/mL. Start->Prep_Inoculum Inoculate Add inoculum to wells containing this compound and control wells. Prep_this compound->Inoculate Prep_Inoculum->Inoculate Incubate Incubate plate at 37°C for 18-24 hours. Inoculate->Incubate Read_Results Determine MIC by observing the lowest concentration with no visible growth. Incubate->Read_Results End End: Record MIC Read_Results->End

Figure 2: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Measurement of Bacterial Membrane Potential Depolarization using DiSC₃(5)

This protocol utilizes the voltage-sensitive fluorescent dye 3,3'-dipropylthiadicarbocyanine iodide (DiSC₃(5)) to monitor changes in bacterial membrane potential. In polarized cells, the dye accumulates and its fluorescence is quenched. Depolarization of the membrane leads to the release of the dye and an increase in fluorescence.

Materials:

  • Bacterial culture in logarithmic growth phase

  • HEPES buffer (5 mM, pH 7.2) supplemented with 20 mM glucose

  • DiSC₃(5) stock solution (in DMSO)

  • This compound stock solution

  • Valinomycin (as a positive control for depolarization)

  • Fluorometer with appropriate excitation and emission wavelengths (e.g., Ex: 622 nm, Em: 670 nm)

  • Cuvettes or black-walled microplates

Procedure:

  • Cell Preparation: a. Harvest bacterial cells from a mid-log phase culture by centrifugation. b. Wash the cells twice with HEPES buffer. c. Resuspend the cells in HEPES buffer to an optical density at 600 nm (OD₆₀₀) of 0.05-0.1.

  • Dye Loading: a. Add DiSC₃(5) to the cell suspension to a final concentration of 1-2 µM. b. Incubate in the dark at room temperature for 15-30 minutes to allow the dye to equilibrate across the membranes.

  • Fluorescence Measurement: a. Transfer the cell suspension to a cuvette or microplate well. b. Record the baseline fluorescence until a stable signal is obtained.

  • Addition of this compound: a. Add the desired concentration of this compound to the cell suspension and continue recording the fluorescence. An increase in fluorescence indicates membrane depolarization. b. As a positive control, add valinomycin (e.g., 1 µM) to a separate sample to induce complete depolarization.

  • Data Analysis: a. The change in fluorescence intensity over time reflects the rate and extent of membrane depolarization induced by this compound.

Membrane_Potential_Workflow Start Start: Prepare Cells Wash_Cells Wash and resuspend bacterial cells in buffer. Start->Wash_Cells Load_Dye Incubate cells with DiSC3(5) fluorescent dye. Wash_Cells->Load_Dye Measure_Baseline Measure baseline fluorescence in a fluorometer. Load_Dye->Measure_Baseline Add_this compound Add this compound and continuously monitor fluorescence. Measure_Baseline->Add_this compound Analyze_Data Analyze the increase in fluorescence to determine depolarization. Add_this compound->Analyze_Data End End: Quantify Depolarization Analyze_Data->End

References

The Biosynthesis of Lasalocid: A Technical Guide to its Origin in Streptomyces lasaliensis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the intricate molecular machinery responsible for the biosynthesis of Lasalocid, a potent polyether ionophore antibiotic produced by the Gram-positive soil bacterium, Streptomyces lasaliensis. This document provides a comprehensive overview of the genetic and enzymatic basis of this compound synthesis, offering valuable insights for researchers in natural product chemistry, microbial genetics, and drug development.

Introduction to this compound

This compound is a member of the polyether ionophore class of antibiotics, characterized by its ability to form lipid-soluble complexes with mono- and divalent cations and transport them across biological membranes. This activity disrupts the ionic equilibrium of the cell, leading to its antimicrobial and anticoccidial properties. The complex chemical structure of this compound, featuring a substituted salicylic acid moiety, multiple stereocenters, and a series of cyclic ether rings, is a testament to the sophisticated biosynthetic pathway evolved by Streptomyces lasaliensis. Understanding this pathway is crucial for efforts to engineer novel analogs with improved therapeutic properties.

The this compound Biosynthetic Gene Cluster (BGC)

The genetic blueprint for this compound production is encoded within a dedicated biosynthetic gene cluster (BGC). Several homologous clusters have been identified in different Streptomyces strains, including the las cluster in S. lasaliensis ATCC 31180, the lsd cluster in S. lasaliensis ATCC 35851, and the lod cluster in Streptomyces sp. FXJ1.172.[1] These clusters are typically around 75 kb in length and contain all the necessary genes for the assembly, modification, and regulation of this compound biosynthesis.[1][2]

The core of the BGC is comprised of genes encoding a Type I modular polyketide synthase (PKS) system. This multi-enzyme complex is responsible for the iterative condensation of simple carboxylic acid precursors to form the polyketide backbone of this compound. In addition to the PKS genes, the cluster contains genes for key tailoring enzymes, including an epoxidase and an epoxide hydrolase, which are essential for the formation of the characteristic polyether rings.[2][3][4] Furthermore, the BGC houses a set of regulatory genes that control the expression of the biosynthetic machinery.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process involving the coordinated action of the PKS and tailoring enzymes. The proposed pathway begins with the assembly of a linear polyketide chain by the modular PKS. This is followed by a series of post-PKS modifications, including epoxidation and subsequent cyclization reactions to form the ether rings.

Polyketide Chain Assembly

The carbon skeleton of this compound is assembled by a Type I modular PKS, which consists of multiple modules, each responsible for one cycle of chain elongation. Each module contains a set of catalytic domains, including a ketosynthase (KS), an acyltransferase (AT), and an acyl carrier protein (ACP). The AT domain selects the appropriate extender unit (malonyl-CoA, methylmalonyl-CoA, or ethylmalonyl-CoA) and loads it onto the ACP. The KS domain then catalyzes the Claisen condensation of the extender unit with the growing polyketide chain. Additional domains, such as ketoreductase (KR), dehydratase (DH), and enoylreductase (ER), may be present in some modules to modify the β-keto group of the newly extended chain.

Polyether Ring Formation

A key feature of this compound biosynthesis is the formation of its cyclic ether rings. This process is initiated by a flavin-dependent epoxidase, encoded by the lasC (or lsd18) gene, which introduces epoxide groups at specific positions on the polyketide backbone.[2][5] Subsequently, an epoxide hydrolase, encoded by the lasB (or lsd19) gene, catalyzes the stereospecific opening of the epoxide rings, leading to the formation of the tetrahydrofuran and tetrahydropyran rings.[2][5] Interestingly, the LasB/Lsd19 enzyme is implicated in controlling the stereochemistry of the ring closure, favoring a kinetically disfavored product.[2]

Aromatic Moiety Formation

The biosynthesis of the 3-methylsalicylic acid moiety of this compound is also directed by the PKS system. The final module of the PKS is thought to be responsible for the cyclization and aromatization of the polyketide chain to form this aromatic starter unit.

A schematic representation of the this compound biosynthetic pathway is provided below:

lasalocid_biosynthesis Propionyl_CoA Propionyl-CoA PKS_Modules Type I PKS Modules (lasA/lsd11-17) Propionyl_CoA->PKS_Modules Malonyl_CoA Malonyl-CoA Malonyl_CoA->PKS_Modules Ethylmalonyl_CoA Ethylmalonyl-CoA Ethylmalonyl_CoA->PKS_Modules Linear_Polyketide Linear Polyketide Intermediate PKS_Modules->Linear_Polyketide Epoxidase Epoxidase (lasC/lsd18) Linear_Polyketide->Epoxidase Epoxidated_Intermediate Epoxidated Intermediate Epoxide_Hydrolase Epoxide Hydrolase (lasB/lsd19) Epoxidated_Intermediate->Epoxide_Hydrolase Epoxidase->Epoxidated_Intermediate This compound This compound Epoxide_Hydrolase->this compound

Figure 1. Proposed Biosynthetic Pathway of this compound.

Regulation of this compound Biosynthesis

The production of this compound is tightly regulated at the transcriptional level by a network of regulatory proteins encoded within the BGC. Studies on the lod gene cluster in Streptomyces sp. FXJ1.172 have identified several key regulators:[1]

  • LodR1: A TetR-family transcriptional regulator that acts as a positive regulator of this compound biosynthesis.

  • LodR2: A MarR-family transcriptional regulator that functions as a negative regulator.

  • LodR3: A LuxR-family transcriptional regulator that is essential for the positive regulation of this compound production.

  • LodE: A putative transport protein that, in conjunction with LodR2, appears to sense the intracellular concentration of this compound and coordinate its biosynthesis with self-resistance.[1]

The interplay between these regulators ensures that this compound is produced in a controlled manner, likely in response to specific environmental or developmental cues.

A simplified model of the regulatory network is depicted below:

lasalocid_regulation LodR1 LodR1 (Positive Regulator) las_genes This compound Biosynthetic Genes LodR1->las_genes activates LodR2 LodR2 (Negative Regulator) LodR2->las_genes represses LodR3 LodR3 (Positive Regulator) LodR3->las_genes activates Lasalocid_int Intracellular This compound Lasalocid_int->LodR2 inactivates

Figure 2. Simplified Regulatory Network of this compound Biosynthesis.

Quantitative Data on this compound Production

The genetic manipulation of the regulatory genes in the this compound BGC has a significant impact on the production yield. The following table summarizes the relative this compound A production in various mutant strains of Streptomyces sp. FXJ1.172 and S. lasaliensis ATCC 31180 compared to their respective wild-type strains, as determined by HPLC analysis.

StrainGenotypeRelative this compound A Production (%)Reference
Streptomyces sp. FXJ1.172Wild-type100[1]
ΔlodR1~20[1]
ΔlodR2~150[1]
ΔlodR30[1]
S. lasaliensis ATCC 31180Wild-type100[1]
Δlas2 (lodR1 homolog)~14[1]
Δlas3 (lodR2 homolog)~333[1]
Δlas4 (lodR3 homolog)0[1]

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the study of this compound biosynthesis.

Fermentation of Streptomyces lasaliensis for this compound Production

A detailed protocol for the fermentation of S. lasaliensis can be adapted from various studies on Streptomyces fermentation. A typical process involves the following stages:

  • Spore Suspension Preparation: Scrape spores from a mature agar plate culture of S. lasaliensis and suspend in sterile water or a suitable buffer.

  • Seed Culture: Inoculate a seed medium (e.g., Tryptic Soy Broth) with the spore suspension and incubate at 28-30°C with shaking (200-250 rpm) for 2-3 days.

  • Production Culture: Inoculate a production medium with the seed culture. The production medium composition is critical for high yields and may contain sources of carbon (e.g., glucose, starch), nitrogen (e.g., yeast extract, peptone), and trace elements. Fermentation is typically carried out in baffled flasks at 28-30°C with vigorous shaking for 5-10 days.

Extraction and Quantification of this compound by HPLC

A general workflow for the extraction and analysis of this compound from fermentation broth is as follows:

hplc_workflow start Fermentation Broth extraction Solvent Extraction (e.g., Ethyl Acetate) start->extraction concentration Evaporation to Dryness extraction->concentration dissolution Dissolution in Mobile Phase concentration->dissolution filtration Filtration (0.22 µm) dissolution->filtration hplc HPLC Analysis (C18 column, UV/Fluorescence Detection) filtration->hplc quantification Quantification against Standard Curve hplc->quantification

Figure 3. Workflow for this compound Extraction and HPLC Analysis.
Genetic Manipulation of Streptomyces lasaliensis

Gene disruption and replacement in S. lasaliensis are typically achieved through homologous recombination. A common method involves the use of a temperature-sensitive suicide vector containing a selectable marker and flanking regions homologous to the target gene. The vector is introduced into S. lasaliensis via conjugation from E. coli. A two-step selection process is then used to identify double-crossover mutants where the target gene has been replaced by the disruption cassette.

In Vitro Biochemical Assays of Biosynthetic Enzymes

Characterizing the function of the this compound biosynthetic enzymes often requires their heterologous expression and purification, followed by in vitro activity assays.

  • Polyketide Synthase (PKS) Assays: The activity of PKS modules can be assayed by providing the purified enzyme with its substrates (e.g., radiolabeled malonyl-CoA and a starter unit) and detecting the formation of the elongated polyketide product by techniques such as thin-layer chromatography (TLC) or mass spectrometry.

  • Epoxidase and Epoxide Hydrolase Assays: The activity of the epoxidase and epoxide hydrolase can be determined by incubating the purified enzymes with a synthetic polyketide intermediate containing the appropriate double bonds or epoxide moieties. The reaction products can then be analyzed by HPLC or mass spectrometry to confirm the enzymatic transformation.

Conclusion and Future Perspectives

The elucidation of the this compound biosynthetic pathway in Streptomyces lasaliensis has provided a fascinating glimpse into the complex chemistry of natural product biosynthesis. The identification of the gene cluster, the characterization of the key enzymes, and the unraveling of the regulatory network have laid the groundwork for future research in this area.

Further studies will likely focus on the detailed mechanistic aspects of the PKS and tailoring enzymes, as well as the intricate signaling pathways that govern this compound production. This knowledge will be invaluable for the rational design and combinatorial biosynthesis of novel this compound analogs with enhanced therapeutic efficacy and reduced toxicity, opening up new avenues for the development of next-generation ionophore antibiotics.

References

An In-depth Technical Guide to the Structure and Chemical Properties of Lasalocid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lasalocid is a polyether ionophore antibiotic isolated from Streptomyces lasaliensis. It is widely utilized in the veterinary field as a coccidiostat and growth promotant for poultry and cattle. Its ability to form lipid-soluble complexes with mono- and divalent cations allows it to transport these ions across biological membranes, disrupting cellular ionic homeostasis. This ionophoretic activity is the basis of its antimicrobial properties and is also being explored for its potential in other therapeutic areas, including cancer. This guide provides a comprehensive overview of the chemical structure and physicochemical properties of this compound, details its mechanism of action, and presents key experimental protocols for its study.

Chemical Structure and Identification

This compound is a complex molecule characterized by a polyether backbone and a terminal salicylic acid moiety. Its ability to capture and transport cations is attributed to the coordinated interaction of the carboxyl group and multiple ether and hydroxyl oxygen atoms, which create a hydrophilic pocket within a lipophilic exterior.

IUPAC Name: 6-[(3R,4S,5S,7R)-7-[(2S,3S,5S)-5-ethyl-5-[(2R,5R,6S)-5-ethyl-5-hydroxy-6-methyloxan-2-yl]-3-methyloxolan-2-yl]-4-hydroxy-3,5-dimethyl-6-oxononyl]-2-hydroxy-3-methylbenzoic acid[1]

Synonyms: this compound A, Antibiotic X-537A, Ionophore X-537A[2]

Chemical Formula: C₃₄H₅₄O₈[3]

Molecular Weight: 590.8 g/mol [1][3]

CAS Number: 25999-31-9[3]

Physicochemical Properties

The physicochemical properties of this compound and its commonly used sodium salt are summarized in the table below. These properties are crucial for its formulation, delivery, and biological activity.

PropertyThis compound (Free Acid)This compound Sodium Salt
Appearance -White to off-white powder[4]
Molecular Formula C₃₄H₅₄O₈C₃₄H₅₃NaO₈[5]
Molecular Weight 590.80 g/mol [3]612.77 g/mol [4][6]
Melting Point -180 °C[4]
Boiling Point --
pKa --
Solubility Soluble in DMF and DMSO.[2]Soluble in ethanol, methanol, DMF, and DMSO.[4] Limited solubility in water.[7]

Mechanism of Action: Ionophore Activity

This compound's primary mechanism of action is its function as a carboxylic ionophore. It can transport various cations, including Na⁺, K⁺, and Ca²⁺, across lipid membranes.[2][8] This process disrupts the normal ionic gradients essential for cellular function, leading to cell death in susceptible organisms. In coccidia, this disruption of ionic homeostasis results in osmotic lysis.[9][10]

Signaling Pathway: this compound-Induced ROS-Mediated Autophagy

Recent research has shown that this compound can induce autophagy in cancer cells through the generation of reactive oxygen species (ROS). This pathway is of significant interest for its potential anticancer applications. This compound treatment leads to an increase in intracellular ROS, which in turn triggers a signaling cascade that results in the formation of autophagosomes and the conversion of LC3-I to LC3-II, a hallmark of autophagy.[11][12]

Caption: this compound-induced ROS-mediated autophagy signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.

Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of this compound on cell viability.

Materials:

  • 96-well plates

  • Cancer cell line (e.g., HeLa)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include wells with medium and DMSO as a vehicle control and wells with only medium as a blank control.

  • Incubate the plate for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Western Blot for LC3-I to LC3-II Conversion

This protocol is used to detect the induction of autophagy by monitoring the conversion of LC3-I to its lipidated form, LC3-II.

Materials:

  • 6-well plates

  • Cancer cell line

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against LC3B

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with various concentrations of this compound for the desired time.

  • Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA protein assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-LC3B antibody overnight at 4°C.[13][14]

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[13][14]

  • Wash the membrane again and detect the protein bands using an ECL detection reagent and a chemiluminescence imaging system. The appearance of a band at ~14-16 kDa (LC3-II) indicates autophagy induction.[15]

ELISA for this compound Quantification in Feed Samples

This protocol describes a competitive ELISA for the determination of this compound concentrations in animal feed.[16][17]

Materials:

  • This compound ELISA kit (containing antibody-coated microtiter plate, this compound-HRP conjugate, standards, and substrate)

  • Feed sample

  • Methanol

  • Vortex mixer

  • Centrifuge

  • Microplate reader

Procedure:

  • Sample Extraction:

    • Weigh 1 g of the ground feed sample into a centrifuge tube.

    • Add 5 mL of methanol and vortex for 1 minute.

    • Shake for 15 minutes and then centrifuge at 3000 x g for 10 minutes.

    • Dilute the supernatant with the provided sample diluent.

  • ELISA Procedure:

    • Add 50 µL of the diluted standards and samples to the wells of the antibody-coated plate.

    • Add 50 µL of the this compound-HRP conjugate to each well.

    • Incubate for 60 minutes at room temperature.

    • Wash the plate four times with the provided wash buffer.

    • Add 100 µL of the substrate solution to each well and incubate for 20 minutes in the dark.

    • Add 100 µL of the stop solution to each well.

    • Read the absorbance at 450 nm within 15 minutes.

  • Data Analysis:

    • Construct a standard curve by plotting the absorbance of the standards against their concentrations.

    • Determine the concentration of this compound in the samples by interpolating their absorbance values on the standard curve.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating the anticancer effects of this compound on a cancer cell line.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_analysis Data Analysis & Interpretation Cell_Seeding Seed Cancer Cells Treatment Treat with this compound (Dose-Response & Time-Course) Cell_Seeding->Treatment Cytotoxicity Cytotoxicity Assay (MTT) Treatment->Cytotoxicity Autophagy Autophagy Detection (Western Blot for LC3-II) Treatment->Autophagy ROS ROS Measurement (e.g., DCFDA assay) Treatment->ROS Data_Analysis Analyze Assay Data Cytotoxicity->Data_Analysis Autophagy->Data_Analysis ROS->Data_Analysis Interpretation Interpret Results & Draw Conclusions Data_Analysis->Interpretation

Caption: Experimental workflow for studying this compound's anticancer effects.

Conclusion

This compound remains a significant molecule in veterinary medicine due to its potent ionophoretic activity. The elucidation of its chemical structure and properties has been instrumental in understanding its mechanism of action. Furthermore, ongoing research into its effects on cellular signaling pathways, such as the induction of ROS-mediated autophagy, highlights its potential for development as a therapeutic agent in other fields, including oncology. The experimental protocols and workflows detailed in this guide provide a solid foundation for researchers to further investigate the multifaceted biological activities of this compound.

References

Lasalocid as a Mobile Ion Carrier for Cations: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lasalocid, a carboxylic polyether ionophore produced by Streptomyces lasaliensis, functions as a mobile ion carrier, facilitating the transport of cations across lipid membranes. This capability underlies its well-established antimicrobial and coccidiostatic activities and is increasingly being explored for novel therapeutic applications, including as an anticancer agent. This technical guide provides a comprehensive overview of the core mechanisms of this compound-mediated cation transport, detailed experimental protocols for its study, and a summary of its effects on key cellular signaling pathways.

Introduction

Ionophores are lipid-soluble molecules that bind to ions and transport them across cell membranes, disrupting the electrochemical gradients essential for cellular function. This compound (also known as X-537A) is a divalent ionophore, capable of forming complexes with a broad range of mono-, di-, and even trivalent cations, as well as biogenic amines.[1][2][3] Its structure, featuring a salicylic acid head and a flexible polyether backbone, allows it to form a pseudo-cyclic conformation that encapsulates a cation, shielding its charge and enabling diffusion through the hydrophobic lipid bilayer.[4][5] This disruption of ion homeostasis is the primary mechanism of its biological activity.

Mechanism of Action: A Mobile Ion Carrier

The function of this compound as a mobile ion carrier can be dissected into a series of discrete steps. This process is a classic example of facilitated diffusion, where the ionophore acts as a shuttle to move ions down their electrochemical gradient.

2.1. Cation Complexation: At the membrane interface, the deprotonated carboxyl group of this compound initiates the binding of a cation. The flexible polyether backbone then wraps around the cation, with the oxygen atoms of the hydroxyl, ether, and carboxyl groups coordinating with the cation to form a stable, lipophilic complex.[4][6] The stoichiometry of these complexes is typically 1:1 for monovalent cations and 2:1 for divalent and trivalent cations, where two this compound molecules form a "sandwich" around the cation.[5][6]

2.2. Transmembrane Diffusion: The exterior of the this compound-cation complex is hydrophobic, allowing it to readily partition into and diffuse across the lipid bilayer. This movement is driven by the concentration gradient of the complex itself.

2.3. Cation Release: Upon reaching the opposite side of the membrane, the complex encounters a different aqueous environment. The cation is then released, and the this compound molecule is free to return to the original side to transport another ion, completing the catalytic cycle.[4]

Quantitative Data on Cation Binding

The affinity of this compound for various cations is a critical determinant of its biological activity. The stability of the this compound-cation complex is quantified by the stability constant (Ks) or its logarithm (log Ks). Higher values indicate a stronger interaction. The following table summarizes the stability constants for this compound with a range of cations in methanol.

Cationlog Ks (in Methanol)[7]
Li⁺1.68
Na⁺2.57
K⁺3.58
Rb⁺3.56
Cs⁺3.43
Ca²⁺4.57
Sr²⁺5.47
Ba²⁺6.46

Note: Data is presented for 1:1 complexes.

Experimental Protocols

The study of this compound's ionophoric properties relies on a variety of in vitro and cell-based assays. Below are detailed methodologies for key experiments.

4.1. In Vitro Cation Transport Assay using Fluorescence Spectroscopy

This protocol is adapted from a method utilizing the fluorescent dye calcein, which is quenched by various divalent cations.[8]

4.1.1. Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Large Unilamellar Vesicles (LUVs) composed of a suitable lipid mixture (e.g., POPC:Cholesterol)

  • Calcein

  • Buffer (e.g., HEPES-buffered saline, pH 7.4)

  • Cation solution (e.g., 1 M CuCl₂)

  • Fluorometer with temperature control and magnetic stirring

4.1.2. Procedure:

  • Preparation of Calcein-loaded LUVs: Prepare LUVs encapsulating a self-quenching concentration of calcein (e.g., 50 mM) using standard methods such as extrusion. Remove external calcein by size-exclusion chromatography.

  • Fluorometer Setup: Set the fluorometer to the appropriate excitation and emission wavelengths for calcein (e.g., 495 nm excitation, 515 nm emission). Set the temperature to 25°C.

  • Baseline Measurement: Add the calcein-loaded LUVs to a cuvette with buffer and obtain a stable baseline fluorescence reading.

  • Initiation of Transport: Add the desired concentration of this compound to the cuvette and mix.

  • Cation Addition: Add the cation solution to the cuvette to initiate transport. The influx of cations will quench the calcein fluorescence.

  • Data Acquisition: Record the decrease in fluorescence over time. The rate of fluorescence decrease is proportional to the rate of cation transport.

  • Data Analysis: Normalize the fluorescence data and calculate the initial rate of transport.

4.2. Planar Lipid Bilayer Electrophysiology

This technique allows for the direct measurement of ion movement across an artificial lipid bilayer.[9][10][11]

4.2.1. Materials:

  • Planar lipid bilayer workstation (including chamber, electrodes, amplifier, and data acquisition system)

  • Lipid solution (e.g., DPhPC in n-decane)

  • This compound stock solution

  • Electrolyte solutions for cis and trans chambers

4.2.2. Procedure:

  • Bilayer Formation: "Paint" the lipid solution across a small aperture separating the two chambers of the bilayer rig to form a lipid bilayer. Monitor the formation and stability of the bilayer by measuring its capacitance.

  • This compound Incorporation: Add this compound to one or both chambers. The ionophore will spontaneously insert into the bilayer.

  • Establish Ion Gradient: Create an ion gradient across the bilayer by having different concentrations of the cation of interest in the cis and trans chambers.

  • Voltage Clamp and Recording: Apply a holding potential across the bilayer using the voltage-clamp amplifier and record the resulting current. The magnitude of the current is a direct measure of the net ion flux through the this compound carriers.

  • Data Analysis: Analyze the current-voltage relationship to determine the conductance and selectivity of this compound for different cations.

4.3. Cellular Assay: Assessing Vesicular Acidification

This compound disrupts the pH of acidic organelles like lysosomes. This can be visualized using pH-sensitive fluorescent probes.[8]

4.3.1. Materials:

  • Cultured cells (e.g., HeLa)

  • This compound

  • LysoTracker Green DND-26 (or other lysosomotropic dyes)

  • Hoechst 33342 (for nuclear staining)

  • Confocal microscope

4.3.2. Procedure:

  • Cell Culture and Treatment: Plate cells on glass-bottom dishes. Treat the cells with the desired concentration of this compound for a specified time (e.g., 10 µM for 6 hours).

  • Staining: In the last 30 minutes of treatment, add LysoTracker Green and Hoechst 33342 to the culture medium.

  • Imaging: Wash the cells and image them using a confocal microscope.

  • Analysis: In control cells, LysoTracker Green will accumulate in acidic lysosomes, appearing as bright puncta. In this compound-treated cells, the disruption of the pH gradient will lead to a diffuse, weaker LysoTracker signal.

Impact on Cellular Signaling Pathways

The this compound-induced disruption of cation homeostasis has profound effects on various cellular processes and signaling pathways.

5.1. Disruption of the Golgi Apparatus and Endoplasmic Reticulum

This compound is known to cause vacuolization and fragmentation of the Golgi apparatus.[8] This is likely a consequence of the disruption of ion gradients across the Golgi membrane, which are crucial for the proper function of resident enzymes and for vesicular trafficking. The altered localization of Golgi-resident proteins, such as GOLPH2 and GOLPH4, has been observed upon this compound treatment.[8] This disruption of the Golgi can interfere with the post-translational modification and transport of proteins, contributing to cellular stress.

Golgi_Disruption This compound This compound Membrane Cellular Membranes (Golgi, ER) This compound->Membrane Inserts into Ion_Gradient Disrupted Ion Gradients (H+, K+, Na+) Membrane->Ion_Gradient Mediates ion flux Golgi_Function Impaired Golgi Function Ion_Gradient->Golgi_Function Protein_Trafficking Altered Protein Trafficking Golgi_Function->Protein_Trafficking Golgi_Fragmentation Golgi Fragmentation Golgi_Function->Golgi_Fragmentation

This compound-induced disruption of the Golgi apparatus.

5.2. Induction of Autophagy

This compound has been shown to induce autophagy, a cellular process for the degradation and recycling of cellular components.[7] This is thought to be a response to the cellular stress caused by the ionophore. The mechanism likely involves the disruption of lysosomal pH, which can impair the fusion of autophagosomes with lysosomes, leading to an accumulation of autophagosomes. Additionally, this compound can induce the production of reactive oxygen species (ROS), which is a known trigger for autophagy.[4][7]

Autophagy_Induction cluster_this compound This compound Action cluster_cellular_response Cellular Response This compound This compound Ion_Flux Cation Flux This compound->Ion_Flux Lysosomal_pH Increased Lysosomal pH Ion_Flux->Lysosomal_pH ROS_Production ROS Production Ion_Flux->ROS_Production Cellular_Stress Cellular Stress Lysosomal_pH->Cellular_Stress ROS_Production->Cellular_Stress Autophagy Autophagy Induction Cellular_Stress->Autophagy

Signaling pathway of this compound-induced autophagy.

Applications in Research and Drug Development

The ability of this compound to manipulate intracellular ion concentrations makes it a valuable tool for studying a wide range of cellular processes. Its potential as a therapeutic agent is also an active area of research.

  • Anticancer Agent: this compound has demonstrated potent anticancer activity against various cancer cell lines, including those that are multi-drug resistant.[2] Its ability to induce apoptosis and autophagy contributes to its cytotoxic effects.[4][7]

  • Antimicrobial: As a registered coccidiostat in veterinary medicine, its efficacy against protozoan parasites is well-established.[1] Its broad-spectrum antibacterial activity is also being investigated.

  • Research Tool: this compound is used to study the roles of ion gradients in processes such as vesicular trafficking, signal transduction, and organelle function.[8]

Conclusion

This compound is a powerful and versatile mobile ion carrier with a broad range of biological activities. Its ability to disrupt cation homeostasis across cellular membranes provides a foundation for its use as an antimicrobial and its emerging potential as an anticancer agent. The experimental protocols and mechanistic insights provided in this guide offer a framework for researchers and drug development professionals to further explore and harness the unique properties of this fascinating molecule.

Disclaimer: this compound is a potent biological agent and should be handled with appropriate safety precautions in a laboratory setting. The information provided in this guide is for research and informational purposes only and does not constitute medical advice.

References

The Antibacterial Spectrum of Lasalocid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lasalocid, a carboxylic polyether ionophore antibiotic produced by Streptomyces lasaliensis, has long been utilized in the veterinary field as a coccidiostat and growth promotant in livestock.[1][2][3] Its potent antibacterial activity, particularly against Gram-positive organisms, has garnered renewed interest in its potential for broader therapeutic applications. This technical guide provides an in-depth analysis of the antibacterial spectrum of this compound, its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its evaluation.

Mechanism of Action

This compound functions as an ionophore, binding and transporting monovalent and divalent cations across lipid membranes.[3][4][5][6] This process disrupts the crucial electrochemical gradients across the bacterial cell membrane, leading to a collapse of the membrane potential and pH homeostasis, ultimately resulting in cell death.[6] Unlike many antibiotics that target specific enzymes or biosynthetic pathways, this compound's physical mechanism of action makes the development of resistance more challenging for bacteria. The lipophilic nature of this compound allows it to readily insert into the cell membrane.[6]

The following diagram illustrates the proposed mechanism of action:

Caption: Mechanism of this compound-mediated cation transport across the bacterial cell membrane.

Antibacterial Spectrum: Quantitative Data

This compound exhibits a broad spectrum of activity against Gram-positive bacteria, including clinically significant pathogens such as Staphylococcus and Streptococcus species.[4][7][8] It is also effective against certain anaerobic bacteria found in the rumen.[9] In contrast, it is generally ineffective against Gram-negative bacteria and fungi.[7] The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound against various bacterial species.

Table 1: Activity of this compound against Gram-Positive Bacteria

Bacterial SpeciesStrainMIC (µg/mL)Reference
Staphylococcus aureus(Clinical Isolates)<16 (MIC90)[8]
Streptococcus spp.(Mastitis Isolates)<16 (MIC90)[4][8]
Butyrivibrio fibrisolvens-0.38 - 3.0[9]
Eubacterium cellulosolvens-0.38 - 3.0[9]
Eubacterium ruminantium-0.38 - 3.0[9]
Lachnospira multiparus-0.38 - 3.0[9]
Lactobacillus ruminis-0.38 - 3.0[9]
Lactobacillus vitulinus-0.38 - 3.0[9]
Ruminococcus albus-0.38 - 3.0[9]
Ruminococcus flavefaciens-0.38 - 3.0[9]
Streptococcus bovis-0.38 - 3.0[9]

Table 2: Activity of this compound against Gram-Negative Bacteria

Bacterial SpeciesStrainMIC (µg/mL)Reference
Escherichia coli-Ineffective[7]
Selenomonas ruminantiumHD-4>10 (pH > 6.4)[10]
Selenomonas ruminantiumHD-4Inhibited at 10 (pH < 6.0)[10]
Bacteroides spp.-Not Inhibited[9]
Succinimonas spp.-Not Inhibited[9]
Succinivibrio spp.-Not Inhibited[9]

Note: The activity against Selenomonas ruminantium is pH-dependent, with increased efficacy at lower pH.[10]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is based on standard methods for antimicrobial susceptibility testing.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in a suitable solvent like DMSO or ethanol)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate bacterial growth medium

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 5 x 10^5 CFU/mL

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of this compound Dilutions: a. Prepare a series of twofold dilutions of the this compound stock solution in the appropriate growth medium in the 96-well plate. The final volume in each well should be 50 µL. The concentration range should be sufficient to determine the MIC of the test organism. b. Include a positive control well (medium with inoculum, no this compound) and a negative control well (medium only).

  • Inoculum Preparation: a. Culture the test bacterium overnight on an appropriate agar plate. b. Suspend several colonies in sterile saline to match a 0.5 McFarland turbidity standard (approximately 1.5 x 10^8 CFU/mL). c. Dilute this suspension in the growth medium to achieve a final concentration of 5 x 10^5 CFU/mL.

  • Inoculation: a. Add 50 µL of the standardized bacterial inoculum to each well containing the this compound dilutions and the positive control well. The final volume in each well will be 100 µL.

  • Incubation: a. Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination: a. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. This can be determined by visual inspection or by measuring the optical density at 600 nm using a microplate reader.

The following diagram outlines the experimental workflow for MIC determination:

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis Stock Prepare this compound Stock Solution Dilution Serial Dilution of this compound in 96-well Plate Stock->Dilution Inoculum Prepare Standardized Bacterial Inoculum Inoculate Inoculate Wells with Bacteria Inoculum->Inoculate Dilution->Inoculate Incubate Incubate at 35-37°C for 16-20 hours Inoculate->Incubate Read Read Results (Visual or Spectrophotometer) Incubate->Read Determine_MIC Determine MIC Read->Determine_MIC

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Discussion and Future Directions

The data clearly indicates that this compound possesses potent antibacterial activity primarily directed at Gram-positive bacteria. Its unique ionophore-based mechanism of action presents a compelling case for its further investigation as a therapeutic agent, particularly in an era of rising antibiotic resistance. The observed pH-dependent activity against some Gram-negative species warrants further exploration, as it may suggest potential applications in acidic environments.

Future research should focus on:

  • Expanding the MIC testing to a wider range of clinically relevant, multidrug-resistant Gram-positive strains.

  • Investigating the potential for synergistic effects when combined with other classes of antibiotics.

  • Conducting in vivo efficacy and toxicity studies to evaluate its therapeutic index for various applications.

  • Exploring the mechanisms of intrinsic resistance in Gram-negative bacteria to better understand the limitations and potential for overcoming them.

Conclusion

This compound's well-defined antibacterial spectrum, primarily targeting Gram-positive bacteria through a mechanism that is less prone to common resistance pathways, makes it a valuable compound for further study in drug development. The provided data and protocols offer a solid foundation for researchers to build upon in exploring the full therapeutic potential of this ionophore antibiotic.

References

Lasalocid's Disruption of Ionic Homeostasis in Coccidia: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lasalocid, a carboxylic polyether ionophore, is a potent anticoccidial agent widely used in the poultry and livestock industries. Its efficacy stems from its ability to disrupt the delicate ionic homeostasis within coccidian parasites, primarily of the genus Eimeria. By forming lipid-soluble complexes with cations, this compound facilitates their transport across the parasite's cell membrane, leading to a cascade of events that culminate in cell death. This technical guide provides an in-depth analysis of this compound's core mechanism of action, focusing on its role in disrupting ionic balance, and presents relevant experimental methodologies for its study.

Core Mechanism of Action: Disruption of Ionic Homeostasis

This compound's primary mode of action is the disruption of the electrochemical gradients of ions across the cellular membranes of coccidia. This is achieved through its function as an ionophore, a molecule that binds to specific ions and transports them across lipid bilayers, down their concentration gradients. This compound exhibits a broad selectivity, capable of transporting both monovalent cations (such as Na⁺, K⁺, and H⁺) and divalent cations.[1][2]

The process begins with this compound inserting itself into the parasite's cell membrane.[3] Its carboxylic group facilitates the binding of a cation, forming a neutral, lipid-soluble complex. This complex can then diffuse across the membrane, releasing the ion into the cytoplasm. This influx of cations, particularly Na⁺, is a critical event. To counteract this, the parasite activates its Na⁺/K⁺-ATPase pumps to expel the excess Na⁺, a process that consumes significant amounts of cellular energy in the form of ATP.[4]

The continuous influx of Na⁺ overwhelms the parasite's regulatory mechanisms, leading to a net increase in intracellular cation concentration. This disrupts the osmotic balance, causing an influx of water into the cell, which results in cellular swelling and, ultimately, osmotic lysis.[1][5] This effect is most pronounced on the extracellular stages of the parasite, namely the sporozoites and merozoites, as they are directly exposed to the drug in the intestinal lumen.[6]

Impact on Intracellular pH

This compound also functions as a Na⁺/H⁺ exchanger, leading to alterations in the intracellular pH (pHi) of the parasite. By transporting H⁺ ions out of the cell in exchange for Na⁺, it can disrupt the normal pH gradient, which is crucial for various enzymatic activities and cellular processes.

Quantitative Data on this compound's Efficacy

While the qualitative mechanism of this compound is well-understood, specific quantitative data on the precise changes in intracellular ion concentrations in Eimeria species remains limited in publicly accessible literature. The following tables summarize typical dosage and efficacy data from various studies.

ParameterValueSpeciesReference
Typical Feed Concentration 75 - 125 ppmPoultry[1]
Optimal Dose (Battery Study) 0.0125%Turkeys[7]
Effective Concentration (In Vitro) 0.01 - 1.0 µg/mLEimeria tenella[8]
Study TypeEimeria SpeciesThis compound ConcentrationObserved EffectReference
In vivo (Broilers)Mixed Eimeria species90 - 125 ppmControl of coccidiosis[1]
In vivo (Calves)E. zuernii, E. bovis0.5 - 3.0 mg/kg body weightNumerical reduction in oocyst production[9]
In vivo (Lambs)CoccidiaNot specifiedSignificantly lower oocyst numbers[10]
In vitroE. tenella0.0075% (in feed)Highly effective against resistant strains[11]

Experimental Protocols

The following sections detail methodologies for key experiments to investigate the effects of this compound on coccidia.

In Vitro Sporozoite Invasion and Reproduction Inhibition Assays

These assays are crucial for determining the direct effect of this compound on the viability and developmental capacity of Eimeria sporozoites.[12]

4.1.1 Sporozoite Preparation

  • Oocyst Excystation: Sporulated Eimeria oocysts are treated to induce excystation and release sporozoites. This typically involves mechanical grinding or chemical treatment to rupture the oocyst wall, followed by incubation in a solution containing bile salts and trypsin at 41°C to stimulate sporozoite release.

  • Purification: Sporozoites are then purified from oocyst and sporocyst debris, often using methods like DE-52 anion-exchange chromatography or density gradient centrifugation.

4.1.2 Cell Culture and Infection

  • Cell Monolayer: A suitable host cell line, such as Madin-Darbey Bovine Kidney (MDBK) cells, is cultured to form a monolayer in 96-well plates.

  • Infection: Purified sporozoites are pre-incubated with varying concentrations of this compound (or a vehicle control) before being added to the cell monolayers.

4.1.3 Assessment of Inhibition

  • Invasion Inhibition Assay (SIA): After a short incubation period (e.g., 2-4 hours), the cell monolayers are washed to remove non-invaded sporozoites. The number of intracellular sporozoites is then quantified, often by microscopy after staining or by qPCR targeting parasite-specific DNA. The percentage of invasion inhibition is calculated relative to the control.

  • Reproduction Inhibition Assay (RIA): Following infection, the cultures are incubated for a longer period (e.g., 48-96 hours) to allow for the development of schizonts. The extent of parasite replication is then assessed, typically by qPCR to quantify the increase in parasite DNA. The percentage of reproduction inhibition is calculated relative to the control.[12]

Measurement of Intracellular Ion Concentrations

4.2.1 Intracellular Sodium (Na⁺) Measurement using Fluorescent Probes

  • Probe Loading: Purified sporozoites are incubated with a cell-permeant sodium-sensitive fluorescent dye, such as Sodium Green or Asante Natrium Green-2 (ANG-2). The acetoxymethyl (AM) ester form of the dye allows it to cross the cell membrane.

  • Treatment: The dye-loaded sporozoites are then treated with different concentrations of this compound.

  • Fluorometry: The intracellular fluorescence is measured using a fluorometer or a fluorescence microscope. An increase in fluorescence intensity correlates with an increase in intracellular Na⁺ concentration.

  • Calibration: To obtain quantitative data, a calibration curve is generated by treating the cells with a Na⁺ ionophore (e.g., gramicidin) in the presence of known extracellular Na⁺ concentrations to equilibrate the intracellular and extracellular levels.

4.2.2 Intracellular Potassium (K⁺) Measurement using Flame Photometry

  • Sample Preparation: A large number of purified sporozoites are treated with this compound.

  • Cell Lysis: The sporozoites are then washed to remove the extracellular medium and lysed to release their intracellular contents.

  • Flame Photometry: The concentration of K⁺ in the cell lysate is determined using a flame photometer, which measures the intensity of light emitted when the sample is introduced into a flame.

  • Standardization: The instrument is calibrated using standard solutions of known K⁺ concentrations.

4.2.3 Intracellular pH (pHi) Measurement using BCECF-AM

  • Probe Loading: Sporozoites are loaded with the pH-sensitive fluorescent dye 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester (BCECF-AM). Intracellular esterases cleave the AM group, trapping the fluorescent probe inside the cell.

  • Treatment: The loaded sporozoites are exposed to this compound.

  • Ratiometric Fluorometry: BCECF is a dual-excitation or dual-emission dye. The ratio of fluorescence intensity at two different wavelengths is measured. This ratiometric measurement is proportional to the pHi and is less susceptible to variations in dye concentration or cell path length.

  • Calibration: A calibration curve is established by treating the cells with a protonophore (e.g., nigericin) in buffers of known pH to equilibrate the intracellular and extracellular pH.

Visualizations

Signaling Pathways and Mechanisms

lasalocid_mechanism cluster_membrane Coccidia Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound na_ion_in Na+ (Increased) This compound->na_ion_in na_pump Na+/K+-ATPase atp_depletion ATP Depletion na_pump->atp_depletion Consumes ATP h_ion H+ h_ion->this compound Exchange for Na+ na_ion_out Na+ k_ion_in K+ na_ion_in->na_pump Activates pump water H2O Influx na_ion_in->water Osmotic gradient swelling Cellular Swelling water->swelling lysis Osmotic Lysis swelling->lysis mitochondria Mitochondrial Swelling atp_depletion->mitochondria invitro_workflow cluster_prep Parasite & Cell Preparation cluster_treatment Treatment cluster_infection Infection cluster_analysis Analysis oocysts Eimeria Oocysts sporozoites Purified Sporozoites oocysts->sporozoites Excystation & Purification treatment Incubate Sporozoites with this compound sporozoites->treatment cells Host Cell Monolayer (e.g., MDBK) infection Infect Host Cells cells->infection treatment->infection sia SIA: Quantify Intracellular Parasites (2-4 hpi) infection->sia ria RIA: Quantify Parasite Replication (48-96 hpi) infection->ria downstream_effects cluster_effects Cellular Consequences cluster_outcomes Ultimate Outcomes ion_disruption Disruption of Ionic Homeostasis (↑Na+, ↓K+, ΔpH) osmotic_stress Osmotic Stress ion_disruption->osmotic_stress energy_depletion Energy Depletion (ATP loss) ion_disruption->energy_depletion ph_imbalance Intracellular pH Imbalance ion_disruption->ph_imbalance lysis Osmotic Lysis osmotic_stress->lysis mitochondrial_dysfunction Mitochondrial Dysfunction energy_depletion->mitochondrial_dysfunction ph_imbalance->mitochondrial_dysfunction apoptosis Apoptosis mitochondrial_dysfunction->apoptosis

References

Investigating the intrinsic fluorescence of Lasalocid

Author: BenchChem Technical Support Team. Date: November 2025

Page not found. --INVALID-LINK-- oogle.com/grounding-api-redirect/AUZIYQGpAMcaBYb0f9AfNwUhH8cKfXcbtFey6ebBLyfq6QnsGdgFcTZjHBUpjAqN1bPOQbzxB9WAsUh7JWhuSqLr9P9Geba0l9PFy1R3pjFlqHrKjRETRiW81StbfmVCLtzPf_Ef8IlXrmSM6P-wSOf83y8PSg7R-UiaDPMYoczPUwc5vM69DjkjWGCh## An In-depth Technical Guide to the Intrinsic Fluorescence of Lasalocid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a carboxylic polyether ionophore produced by Streptomyces lasaliensis, is widely utilized in the veterinary field as a coccidiostat.[1][2] Its ability to form complexes with various cations and transport them across lipid membranes is central to its biological activity.[3][4] A key characteristic of this compound is its intrinsic fluorescence, a property that has been harnessed for its detection and quantification in various matrices, including animal tissues and feeds.[5][6][7] This technical guide provides a comprehensive overview of the intrinsic fluorescence of this compound, detailing its spectral properties, the influence of environmental factors, and established experimental protocols for its analysis.

Spectral Properties of this compound

Data Summary: Excitation and Emission Maxima

The following table summarizes the reported excitation and emission wavelengths for this compound under different conditions.

Matrix/SolventExcitation Wavelength (nm)Emission Wavelength (nm)Reference
Ethyl AcetateNot SpecifiedNot Specified[5]
Basic Mobile Phase (HPLC)310430[8]
Derivatized with ADAM*365418[8]

*Note: Derivatization with 9-anthryldiazomethane (ADAM) alters the fluorophore and is not representative of the intrinsic fluorescence of this compound itself, but is included for completeness in analytical contexts.

Factors Influencing this compound Fluorescence

The fluorescence characteristics of this compound are significantly affected by its immediate chemical environment. Understanding these influences is critical for the development of robust analytical methods and for interpreting its behavior in biological systems.

Solvent Effects

The polarity of the solvent can significantly impact the fluorescence emission of a fluorophore, often leading to spectral shifts.[9] For this compound, its fluorescence is exploited in various solvents for analytical purposes. For instance, its intrinsic fluorescence in ethyl acetate forms the basis of a spectrofluorometric assay for its determination in blood.[5] The choice of solvent can influence the Stokes shift, which is the difference between the maximum excitation and emission wavelengths. Protic solvents, in particular, can lead to quenching effects on fluorescence intensity.

Cation Binding

This compound's primary biological function involves the complexation of cations.[4][10] This binding event can alter the conformation of the this compound molecule, which in turn can affect its fluorescence properties. The formation of complexes with metal ions can be studied using various spectroscopic techniques, and changes in fluorescence can provide insights into the binding stoichiometry and affinity.[3][11] The ionophore can form complexes with different stoichiometries (e.g., 1:1, 2:1, 2:2) depending on the solvent and the specific ion.[12]

Aggregation and Self-Quenching

In membrane environments, this compound can form aggregates. This aggregation can lead to self-quenching of its fluorescence.[13] As the aggregates are diluted, for example by increasing the lipid concentration, the fluorescence intensity increases due to the reduction of this self-quenching effect.[13] This phenomenon is relevant for understanding its mechanism of cation transport across membranes.

Experimental Protocols

The intrinsic fluorescence of this compound is a valuable tool for its quantification. The following sections detail common experimental methodologies.

Spectrofluorometric Assay in Blood

This method, developed for the determination of this compound in dog blood, relies on its native fluorescence in ethyl acetate.[5]

Experimental Workflow:

G A Blood Sample Collection B Extraction with Ethyl Acetate A->B C Centrifugation B->C D Separation of Ethyl Acetate Layer C->D E Spectrofluorometric Measurement D->E F Quantification E->F

Caption: Workflow for spectrofluorometric determination of this compound in blood.

Detailed Protocol:

  • Extraction: A known volume of blood is mixed with ethyl acetate.

  • Separation: The mixture is centrifuged to separate the organic and aqueous phases.

  • Measurement: The ethyl acetate layer, containing the extracted this compound, is transferred to a cuvette.

  • Analysis: The fluorescence is measured using a spectrofluorometer at the appropriate excitation and emission wavelengths.

  • Quantification: The concentration of this compound is determined by comparing the fluorescence intensity to a standard curve prepared with known concentrations of this compound.

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

HPLC coupled with a fluorescence detector is a widely used method for the sensitive and specific quantification of this compound in various samples, including animal feeds and tissues.[6][7][8][14]

Experimental Workflow:

G A Sample Preparation (e.g., Feed, Tissue) B Extraction with Mobile Phase or Solvent Mixture A->B C Purification (e.g., SPE, Centrifugation) B->C D Injection into HPLC System C->D E Chromatographic Separation (e.g., C18 column) D->E F Fluorescence Detection (Excitation/Emission Wavelengths) E->F G Quantification based on Peak Area/Height F->G

Caption: General workflow for HPLC-fluorescence detection of this compound.

Detailed Protocol:

  • Sample Preparation: The sample (e.g., ground feed, homogenized tissue) is accurately weighed.

  • Extraction: this compound is extracted from the matrix using a suitable solvent or mobile phase. Common extraction solvents include ethyl acetate-hexane mixtures.[15]

  • Cleanup: The extract may be purified to remove interfering substances. This can involve centrifugation or solid-phase extraction (SPE).[8]

  • Chromatography: An aliquot of the purified extract is injected into an HPLC system equipped with a suitable column (e.g., reverse-phase C18).

  • Detection: As the separated components elute from the column, they pass through a fluorescence detector set at the specific excitation and emission wavelengths for this compound (e.g., 310 nm excitation, 430 nm emission).[8]

  • Quantification: The concentration of this compound is determined by comparing the peak area or height to a calibration curve generated from standards of known concentrations.

Signaling Pathways and Logical Relationships

While this compound is not directly involved in classical signaling pathways, its ionophoretic activity can disrupt cellular processes that are part of larger signaling networks. For example, by altering intracellular ion concentrations, this compound can affect vesicular trafficking and acidification, which can in turn impact processes like autophagy.[1]

Logical Relationship: this compound's Effect on Cellular Processes

G This compound This compound IonTransport Cation Transport Across Membranes This compound->IonTransport VesicularpH Alteration of Vesicular pH IonTransport->VesicularpH Trafficking Disruption of Endolysosomal Trafficking VesicularpH->Trafficking Autophagy Modulation of Autophagy Trafficking->Autophagy

References

The Ionophore Lasalocid: A Technical Guide to its Efficacy Against Gram-Positive Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lasalocid, a carboxylic polyether ionophore produced by Streptomyces lasaliensis, has long been utilized in veterinary medicine as a coccidiostat.[1][2] However, its potent antibacterial activity against a broad spectrum of gram-positive bacteria, including multidrug-resistant strains, has garnered increasing interest within the scientific and drug development communities.[3][4] This technical guide provides an in-depth analysis of this compound's mechanism of action, quantitative efficacy data, and detailed experimental protocols for its evaluation, tailored for a scientific audience.

Mechanism of Action: Disruption of Cation Gradients

This compound functions as a mobile ion carrier, facilitating the transport of both monovalent and divalent cations across the lipid bilayer of the bacterial cell membrane.[2] This ionophoretic activity disrupts the crucial electrochemical gradients essential for vital cellular processes in gram-positive bacteria. The porous nature of the peptidoglycan layer in gram-positive bacteria allows this compound to readily access the cytoplasmic membrane.[5]

The primary mechanism involves the formation of a lipophilic complex with cations, such as K⁺, Na⁺, and Ca²⁺, effectively shuttling them across the membrane down their concentration gradients. This influx and efflux of ions dissipates the membrane potential and disrupts the cellular pH gradient. The collapse of these gradients has profound downstream consequences, leading to metabolic disruption and ultimately, bacterial cell death.[5][6]

Lasalocid_Mechanism cluster_membrane Bacterial Cell Membrane Extracellular Space Extracellular Space Lipid Bilayer Lipid Bilayer Lasalocid_in This compound Lipid Bilayer->Lasalocid_in Releases Cation Cytoplasm Cytoplasm Lasalocid_out This compound Complex This compound-Cation Complex Lasalocid_out->Complex Binds Cation Cation_out Cation (K+, Na+) Cation_out->Complex Complex->Lipid Bilayer Traverses Membrane Lasalocid_in->Lasalocid_out Returns to Extracellular Space Cation_in Cation Lasalocid_in->Cation_in Disruption Disruption of Ion Gradient Cation_in->Disruption Metabolic_Stress Metabolic Stress Disruption->Metabolic_Stress Cell_Death Cell Death Metabolic_Stress->Cell_Death

Caption: Mechanism of this compound's ionophoretic action.

Quantitative Data: In Vitro Efficacy

The in vitro antibacterial activity of this compound is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium. The following table summarizes MIC values for this compound against a range of gram-positive bacteria.

Bacterial SpeciesStrain(s)MIC Range (µg/mL)Reference(s)
Staphylococcus aureusMethicillin-resistant strains<16 (MIC₉₀)[3]
Staphylococcus gallinarumSG 3125 - 50[3]
Streptococcus spp.Clinical isolates<16 (MIC₉₀)[3]
Enterococcus faeciumCCM 4231, EF 2625 - 50[3]
Enterococcus faeciumWild-type isolates2 (ECOFF)[7]
Clostridium perfringensBroiler chicken isolatesUniformly sensitive[8]
Ruminococcus albusRumen isolate2.5[9][10]
Ruminococcus flavefaciensRumen isolate2.5[9][10]
Butyrivibrio fibrisolvensRumen isolate2.5[9][10]

MIC₉₀: The concentration required to inhibit the growth of 90% of isolates. ECOFF: Epidemiological cut-off value, which distinguishes wild-type isolates from those with acquired resistance mechanisms.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines of the Clinical and Laboratory Standards Institute (CLSI) and ISO 20776-1.[7]

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of this compound Dilutions: a. Prepare a 2-fold serial dilution of the this compound stock solution in the appropriate growth medium directly in the 96-well microtiter plate. The final volume in each well should be 50 µL. The concentration range should be chosen to bracket the expected MIC.

  • Inoculum Preparation: a. From a fresh culture (18-24 hours) on a non-selective agar plate, pick several colonies and suspend them in sterile saline. b. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute the standardized inoculum in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation: a. Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate containing the this compound dilutions, as well as to a growth control well (containing only medium and inoculum) and a sterility control well (containing only medium).

  • Incubation: a. Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • Reading the MIC: a. The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) in the well. This can be assessed visually or with a microplate reader.

Measurement of Bacterial Membrane Potential Depolarization

This protocol utilizes the voltage-sensitive fluorescent dye 3,3'-dipropylthiadicarbocyanine iodide (DiSC₃(5)) to monitor changes in bacterial membrane potential.[8][11]

Materials:

  • DiSC₃(5) stock solution (in DMSO)

  • Gram-positive bacterial culture (e.g., Staphylococcus aureus) grown to mid-logarithmic phase

  • Buffer (e.g., PBS supplemented with glucose)

  • Black, clear-bottom 96-well microtiter plates

  • Fluorometric microplate reader

Procedure:

  • Cell Preparation: a. Grow the bacterial culture to the mid-logarithmic phase. b. Harvest the cells by centrifugation and wash them with the assay buffer. c. Resuspend the cells in the assay buffer to a standardized optical density (e.g., OD₆₀₀ of 0.2).

  • Dye Loading: a. Add DiSC₃(5) to the cell suspension to a final concentration of 1 µM. b. Incubate in the dark at room temperature to allow the dye to accumulate in the polarized cells, which results in fluorescence quenching.

  • Fluorescence Measurement: a. Transfer the cell suspension with the loaded dye to the wells of the black microtiter plate. b. Measure the baseline fluorescence using a microplate reader (excitation ~622 nm, emission ~670 nm).

  • Addition of this compound: a. Add varying concentrations of this compound to the wells. b. Immediately begin kinetic fluorescence readings. Depolarization of the cell membrane will cause the release of DiSC₃(5) into the medium, resulting in an increase in fluorescence (dequenching).

  • Data Analysis: a. Plot the fluorescence intensity over time for each this compound concentration. The rate and magnitude of the fluorescence increase are indicative of the extent of membrane depolarization.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for assessing the antibacterial activity of this compound.

Experimental_Workflow start Start prep_this compound Prepare this compound Stock Solution start->prep_this compound prep_bacteria Prepare Bacterial Inoculum start->prep_bacteria mic_test Perform Broth Microdilution MIC Test prep_this compound->mic_test membrane_potential Perform Membrane Potential Assay prep_this compound->membrane_potential prep_bacteria->mic_test prep_bacteria->membrane_potential read_mic Read and Record MIC mic_test->read_mic data_analysis Correlate MIC and Membrane Depolarization Data read_mic->data_analysis analyze_depolarization Analyze Fluorescence Data membrane_potential->analyze_depolarization analyze_depolarization->data_analysis conclusion Conclusion on Antibacterial Effect data_analysis->conclusion

Caption: Workflow for this compound antibacterial assessment.

Conclusion

This compound demonstrates significant antibacterial activity against a range of gram-positive bacteria by functioning as an ionophore and disrupting the integrity of the bacterial cell membrane's electrochemical gradient. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the potential of this compound as a therapeutic agent. Future research should focus on expanding the quantitative efficacy data to a wider range of clinical isolates and further elucidating the downstream metabolic and signaling consequences of ion gradient disruption in pathogenic gram-positive bacteria.

References

The Impact of Lasalocid on Vesicular Trafficking and Golgi Homeostasis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lasalocid, a carboxylic ionophore primarily used as a veterinary coccidiostat, is emerging as a potent modulator of intracellular vesicular trafficking and Golgi apparatus homeostasis. By disrupting transmembrane ion gradients, particularly of protons (H+) and monovalent cations, this compound induces a cascade of cellular effects, including the impairment of endosomal and lysosomal acidification, alteration of Golgi morphology, and the induction of the Golgi stress response. This technical guide provides an in-depth analysis of the mechanisms by which this compound perturbs these critical cellular processes. It consolidates available data on its effects, details experimental protocols for studying these phenomena, and visualizes the implicated signaling pathways, offering a valuable resource for researchers in cell biology and drug development.

Introduction

Vesicular trafficking and the proper functioning of the Golgi apparatus are fundamental to cellular homeostasis, governing protein and lipid modification, sorting, and transport. The Golgi, a central hub in the secretory pathway, is exquisitely sensitive to perturbations in its luminal environment, including ion concentrations and pH. Ionophores, such as this compound, are lipophilic molecules that facilitate the transport of ions across biological membranes, thereby disrupting the carefully maintained electrochemical gradients essential for organelle function.

This compound's ability to exchange cations for protons across membranes leads to a dissipation of the pH gradient in acidic organelles of the endo-lysosomal pathway.[1][2] This disruption has profound consequences for processes that rely on acidic pH, such as enzyme activation in lysosomes and the trafficking of various receptors and toxins.[1] Furthermore, the alteration of the Golgi's internal environment by this compound triggers a cellular stress response, leading to morphological changes and the activation of specific signaling pathways aimed at restoring homeostasis.[1][3] This guide will explore the multifaceted impact of this compound on these interconnected cellular systems.

Data Presentation: Effects of this compound on Cellular Markers

The following tables summarize the observed effects of this compound on key cellular markers of vesicular trafficking and Golgi integrity. While precise quantitative data from a single source is limited, this compilation provides a comparative overview based on available literature.

Organelle/Compartment Marker Protein Observed Effect of this compound Treatment Reference
Golgi Apparatus GOLPH2 (GPP130)Scattered cytoplasmic localization (redistribution from perinuclear region)[1][4]
GOLPH4 (GOLIM4)Scattered cytoplasmic localization (redistribution from perinuclear region)[1][4]
GM130 (cis-Golgi matrix)Localization pattern remains largely unaffected[1][4]
Giantin (Golgi matrix)Localization pattern remains largely unaffected[1][4]
Endo-lysosomal Pathway EEA1 (Early Endosomes)Modified cellular pattern, more condensed appearance[1]
Rab9A (Recycling Vesicles)Modified cellular pattern, more condensed appearance[1]
Vesicular Acidification LysoTracker GreenReduced fluorescence intensity, indicating an increase in vesicular pH[1][2]
Process Assay Observed Effect of this compound Treatment Reference
Protein Degradation DQ Red BSA DegradationBlockage of bovine serum albumin (BSA) degradation[2]
Autophagy GFP-LC3B localizationIntense perinuclear dots, accumulation of LC3B-II[1]
Endocytosis EGF-A555 UptakeEndocytosis of epidermal growth factor (EGF) is not blocked[2]

Experimental Protocols

Immunofluorescence Staining of Golgi and Endosomal Markers

This protocol details the steps for visualizing the effect of this compound on the localization of Golgi and endosomal proteins in cultured cells (e.g., HeLa).

Materials:

  • HeLa cells cultured on glass coverslips

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization/Blocking solution: 0.1% Triton X-100 and 2% Bovine Serum Albumin (BSA) in PBS

  • Primary antibodies (e.g., rabbit anti-GOLPH2, mouse anti-GM130, rabbit anti-EEA1)

  • Fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488 goat anti-rabbit, Alexa Fluor 568 goat anti-mouse)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Mounting medium

Procedure:

  • Cell Treatment: Treat HeLa cells with the desired concentration of this compound (e.g., 10 µM) or vehicle (DMSO) for the desired time (e.g., 6 hours) in complete culture medium.[3]

  • Fixation:

    • Wash cells once with PBS.

    • Fix with 4% PFA in PBS for 20 minutes at room temperature.[5]

    • Wash three times with PBS.

  • Permeabilization and Blocking:

    • Incubate cells with Permeabilization/Blocking solution for 5-10 minutes at room temperature.[5]

  • Primary Antibody Incubation:

    • Dilute primary antibodies in PBS containing 2% BSA to their optimal concentration (e.g., 1:100 to 1:500).

    • Incubate coverslips with the primary antibody solution for 1 hour at room temperature or overnight at 4°C in a humidified chamber.

  • Washing: Wash cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation:

    • Dilute fluorophore-conjugated secondary antibodies (e.g., 1:400) and DAPI (e.g., 1:1000) in PBS containing 2% BSA.[5]

    • Incubate coverslips with the secondary antibody solution for 1 hour at room temperature in the dark.

  • Final Washes: Wash cells three times with PBS for 5 minutes each in the dark.

  • Mounting: Mount the coverslips onto glass slides using a mounting medium.

  • Imaging: Visualize the cells using a confocal fluorescence microscope with appropriate laser lines and filters for the chosen fluorophores.

Measurement of Vesicular pH using LysoTracker Green

This protocol allows for the qualitative and semi-quantitative assessment of the acidification of vesicular compartments.

Materials:

  • HeLa cells cultured in a glass-bottom dish

  • Complete culture medium

  • This compound stock solution

  • LysoTracker® Green DND-26 (e.g., 1 mM in DMSO)

  • Hoechst 33342 or DAPI for nuclear staining (optional)

  • Live-cell imaging medium (e.g., phenol red-free DMEM)

Procedure:

  • Cell Treatment: Treat cells with this compound (e.g., 10 µM) for the desired duration (e.g., 6 hours).[2]

  • Probe Loading:

    • During the last 30 minutes of the this compound treatment, add LysoTracker Green to the culture medium at a final working concentration of 50-75 nM.[2][6]

    • If desired, add a nuclear stain like Hoechst 33342.

    • Incubate for 30 minutes at 37°C.

  • Washing: Gently wash the cells twice with pre-warmed live-cell imaging medium.

  • Imaging:

    • Immediately image the live cells using a confocal microscope equipped with a live-cell imaging chamber (37°C, 5% CO2).

    • Use the appropriate excitation and emission wavelengths for LysoTracker Green (approx. 504/511 nm).

    • Acquire images of both control and this compound-treated cells using identical imaging settings.

  • Analysis: Qualitatively compare the fluorescence intensity of LysoTracker Green between control and treated cells. A decrease in intensity suggests an increase in vesicular pH (alkalinization). For quantitative analysis, measure the mean fluorescence intensity per cell or per vesicle using image analysis software.

Visualization of Signaling Pathways and Workflows

This compound's Mechanism of Action and Impact on Vesicular Trafficking

The following diagram illustrates the fundamental mechanism of this compound as an ionophore and its downstream consequences on the endo-lysosomal pathway.

lasalocid_mechanism cluster_membrane Cellular Membrane cluster_vesicle Vesicle Lumen (Acidic) This compound This compound H_ion H+ This compound->H_ion Binds H+ K_ion K+ This compound->K_ion Binds K+ pH_increase ↑ Vesicular pH (Alkalinization) This compound->pH_increase Exchanges H+ for K+ Efflux H+ Efflux H_ion->Efflux Cytoplasm Cytoplasm Influx K+ Influx Influx->K_ion Trafficking_disruption Disrupted Vesicular Trafficking pH_increase->Trafficking_disruption Golgi_stress Golgi Homeostasis Disruption pH_increase->Golgi_stress

Caption: this compound disrupts vesicular pH by acting as a cation/H+ exchanger.

Experimental Workflow for Assessing Golgi Integrity

This diagram outlines the key steps in an immunofluorescence-based experiment to study the effects of this compound on Golgi morphology.

golgi_workflow start Start: Culture HeLa Cells treatment Treat with this compound (e.g., 10 µM, 6h) start->treatment fixation Fix with 4% PFA treatment->fixation permeabilization Permeabilize with Triton X-100 fixation->permeabilization primary_ab Incubate with Primary Abs (e.g., anti-GOLPH2, anti-GM130) permeabilization->primary_ab secondary_ab Incubate with Fluorophore-conjugated Secondary Abs & DAPI primary_ab->secondary_ab imaging Confocal Microscopy secondary_ab->imaging analysis Image Analysis: Quantify Golgi Fragmentation & Protein Redistribution imaging->analysis end End: Data Interpretation analysis->end

Caption: Workflow for immunofluorescence analysis of Golgi morphology after this compound treatment.

Ionophore-Induced Golgi Stress Signaling Pathways

This compound-induced disruption of Golgi homeostasis is likely to trigger established Golgi stress response pathways. The following diagrams depict the activation of the TFE3 and CREB3 pathways, which are known to be induced by ionophores like monensin, a compound with a similar mechanism of action to this compound.[1]

TFE3 Pathway Activation:

tfe3_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TFE3_p TFE3-P (Inactive) TFE3 TFE3 (Active) TFE3_p->TFE3 TFE3_nuc TFE3 TFE3->TFE3_nuc Nuclear Translocation GASE GASE (DNA Element) TFE3_nuc->GASE Binds to Transcription Transcription of Golgi-related genes GASE->Transcription This compound This compound Golgi_Stress Golgi Stress (Ion Imbalance, pH change) This compound->Golgi_Stress Golgi_Stress->TFE3_p Dephosphorylation (Mechanism unclear)

Caption: TFE3-mediated Golgi stress response pathway activated by ionophore-induced stress.

CREB3 Pathway Activation:

creb3_pathway cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus CREB3_inactive CREB3 (Inactive) S1P_S2P S1P/S2P Proteases CREB3_inactive->S1P_S2P Cleavage CREB3_cleaved Cleaved CREB3 CREB3_nuc CREB3-N CREB3_cleaved->CREB3_nuc Nuclear Translocation ARF4_gene ARF4 Gene CREB3_nuc->ARF4_gene Activates Transcription Transcription of pro-apoptotic & trafficking genes ARF4_gene->Transcription Golgi_Stress Golgi Stress Golgi_Stress->CREB3_inactive ER-to-Golgi Transport

Caption: CREB3 signaling pathway in response to Golgi stress.

Conclusion

This compound serves as a powerful tool for dissecting the intricate relationship between ion homeostasis, vesicular trafficking, and Golgi function. Its ability to disrupt vesicular pH and alter Golgi protein distribution highlights the sensitivity of these systems to ionic fluctuations. The induction of Golgi stress response pathways, such as those mediated by TFE3 and CREB3, underscores the cell's adaptive mechanisms to cope with such perturbations. For researchers and drug development professionals, understanding the detailed impact of ionophores like this compound can provide valuable insights into disease mechanisms associated with trafficking defects and may open new avenues for therapeutic intervention. Further quantitative studies are warranted to fully elucidate the dose-dependent effects of this compound and to precisely map the signaling cascades it initiates.

References

Methodological & Application

Application Notes and Protocols: Utilizing Lasalocid for the Study of Mitochondrial Calcium Flux

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lasalocid, a carboxylic polyether ionophore produced by Streptomyces lasaliensis, is a versatile tool for investigating mitochondrial calcium (Ca²⁺) dynamics.[1][2] Its ability to transport both monovalent and divalent cations across biological membranes allows for the targeted manipulation of mitochondrial Ca²⁺ flux, providing valuable insights into the organelle's role in cellular signaling, bioenergetics, and cell death pathways.[3] This document provides detailed application notes and experimental protocols for the use of this compound in studying mitochondrial Ca²⁺ transport.

This compound's mechanism of action is multifaceted and highly dependent on its concentration and the existing mitochondrial Ca²⁺ load. At low nanomolar concentrations, it functions primarily as an electroneutral K⁺/H⁺ exchanger, which indirectly inhibits the mitochondrial Ca²⁺/2H⁺ antiporter, thereby reducing Ca²⁺ efflux.[4] At higher mitochondrial Ca²⁺ loads, this compound can prevent the opening of the mitochondrial permeability transition pore (mPTP), thus promoting Ca²⁺ retention.[4] This dual functionality makes this compound a powerful agent for dissecting the complex processes of mitochondrial Ca²⁺ homeostasis.

Data Presentation

Table 1: Concentration-Dependent Effects of this compound on Mitochondrial Calcium Flux
Concentration RangePrimary Mechanism of ActionEffect on Mitochondrial Ca²⁺ FluxExperimental SystemReference
25-250 nMK⁺/H⁺ electroneutral exchangeInhibition of Ca²⁺ efflux (via Ca²⁺/2H⁺ antiport)Isolated liver and heart mitochondria[4]
Intermediate Ca²⁺ loads (70-110 nmol Ca²⁺/mg protein)Increased membrane permeabilitySlight stimulation of Ca²⁺ releaseIsolated liver mitochondria[4]
High Ca²⁺ loads (110-140 nmol Ca²⁺/mg protein)Inhibition of mPTP openingEnhanced Ca²⁺ retentionIsolated liver mitochondria[4]
Table 2: Cytotoxicity of this compound in Various Cell Lines
Cell LineAssayEC₅₀ (µM)Exposure TimeReference
Chicken HepatocytesMTT, CBB, LDH< 1024 h[5]
Rat Myoblasts (L-6)MTT, CBB, LDH> 1024 h[5]
HeLaResazurin~10Overnight[6]
HUVECsResazurin> 20Overnight[6]

Mandatory Visualizations

Lasalocid_Mechanism_of_Action cluster_membrane Inner Mitochondrial Membrane Ca2H_antiporter Ca²⁺/2H⁺ Antiporter IMS Intermembrane Space Ca2H_antiporter->IMS Ca²⁺ Efflux mPTP mPTP mPTP->IMS Ca²⁺ Release K_H_exchanger K⁺/H⁺ Exchanger K_H_exchanger->Ca2H_antiporter Inhibits (indirectly via ΔpH & ΔΨ alteration) Matrix Mitochondrial Matrix Lasalocid_low This compound (25-250 nM) Lasalocid_low->K_H_exchanger Activates Lasalocid_high This compound (High Ca²⁺ load) Lasalocid_high->mPTP Inhibits opening

Figure 1: Mechanism of this compound on Mitochondrial Ca²⁺ Flux.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition & Analysis A1 Isolate Mitochondria or Culture Cells B1 Load with Ca²⁺-sensitive fluorescent probe (e.g., Rhod-2) A1->B1 A2 Prepare this compound Stock Solution B2 Treat with this compound (desired concentration) A2->B2 B1->B2 B3 Induce Ca²⁺ flux (e.g., with Ca²⁺ pulse or agonist) B2->B3 C1 Measure fluorescence changes (Fluorometer or Confocal Microscopy) B3->C1 C2 Quantify Ca²⁺ flux rates and amplitudes C1->C2 C3 Compare with controls C2->C3

Figure 2: General Experimental Workflow.

Experimental Protocols

Protocol 1: Inhibition of Mitochondrial Ca²⁺ Efflux using this compound in Isolated Mitochondria

Objective: To measure the inhibitory effect of low-concentration this compound on the Ca²⁺/2H⁺ antiporter-mediated Ca²⁺ efflux from isolated mitochondria.

Materials:

  • Isolated mitochondria (e.g., from rat liver or heart)

  • This compound stock solution (1 mM in DMSO)

  • Mitochondrial respiration buffer (e.g., 125 mM KCl, 10 mM HEPES, 2 mM K₂HPO₄, 1 mM MgCl₂, 5 mM succinate, 1 µM rotenone, pH 7.2)

  • Calcium Green-5N or other suitable low-affinity Ca²⁺ indicator

  • CaCl₂ standard solution

  • Fluorometer with stirring capabilities

Procedure:

  • Mitochondrial Preparation: Isolate mitochondria from fresh tissue using standard differential centrifugation protocols. Determine the protein concentration using a Bradford or BCA assay.

  • Fluorometer Setup: Set the fluorometer to the appropriate excitation and emission wavelengths for your chosen Ca²⁺ indicator (e.g., for Calcium Green-5N, Ex/Em ~506/531 nm).

  • Assay Preparation: In a cuvette with a stir bar, add the mitochondrial respiration buffer and the Ca²⁺ indicator. Add isolated mitochondria to a final concentration of 0.5-1.0 mg/mL.

  • Baseline Measurement: Record the baseline fluorescence for a few minutes to ensure a stable signal.

  • Ca²⁺ Loading: Add a known amount of CaCl₂ to the cuvette to induce mitochondrial Ca²⁺ uptake. Observe the decrease in fluorescence as Ca²⁺ is sequestered into the mitochondria.

  • This compound Treatment: Once the Ca²⁺ uptake is complete (fluorescence signal stabilizes at a new lower level), add this compound to the desired final concentration (e.g., 50, 100, 200 nM).

  • Monitoring Ca²⁺ Efflux: Monitor the fluorescence signal over time. In the absence of an efflux inhibitor, a slow increase in fluorescence will be observed as Ca²⁺ leaks out of the mitochondria. In the presence of this compound, this rate of efflux should be significantly reduced.

  • Data Analysis: Calculate the rate of Ca²⁺ efflux by determining the slope of the fluorescence trace after this compound addition. Compare the rates between control (no this compound) and this compound-treated samples.

Protocol 2: Assessment of this compound's Effect on the Mitochondrial Permeability Transition Pore (mPTP)

Objective: To determine the effect of this compound on the Ca²⁺ retention capacity of mitochondria as an indicator of mPTP opening.

Materials:

  • Isolated mitochondria

  • This compound stock solution (1 mM in DMSO)

  • Mitochondrial respiration buffer (as in Protocol 1)

  • Calcium Green-5N

  • High concentration CaCl₂ solution (e.g., 1 mM)

  • Fluorometer with an injection port

Procedure:

  • Assay Setup: Prepare the cuvette with respiration buffer, Ca²⁺ indicator, and isolated mitochondria as described in Protocol 1.

  • This compound Incubation: Add the desired concentration of this compound (e.g., 1-10 µM) or vehicle (DMSO) to the mitochondrial suspension and incubate for a few minutes.

  • Calcium Titration: Using an injector, add sequential pulses of a known amount of CaCl₂ (e.g., 10-20 nmol) to the cuvette every 1-2 minutes.

  • Monitoring mPTP Opening: After each CaCl₂ pulse, the fluorescence will initially increase and then decrease as the mitochondria take up the Ca²⁺. Continue adding CaCl₂ pulses until a large, sustained increase in fluorescence is observed. This indicates the opening of the mPTP and the release of accumulated Ca²⁺.

  • Data Analysis: The calcium retention capacity (CRC) is the total amount of Ca²⁺ taken up by the mitochondria before mPTP opening. Calculate the CRC for both control and this compound-treated mitochondria. An increase in the CRC in the presence of this compound indicates an inhibition of mPTP opening.

Protocol 3: In Situ Measurement of Mitochondrial Ca²⁺ Flux in Permeabilized Cells

Objective: To visualize and quantify the effect of this compound on mitochondrial Ca²⁺ uptake and release in cultured cells.

Materials:

  • Adherent cells grown on glass-bottom dishes

  • This compound stock solution (1 mM in DMSO)

  • Rhod-2 AM fluorescent dye

  • Pluronic F-127

  • Permeabilization buffer (e.g., containing digitonin or saponin)

  • Imaging buffer (e.g., HBSS)

  • Confocal microscope equipped for live-cell imaging

Procedure:

  • Cell Culture and Staining:

    • Plate cells on glass-bottom dishes and allow them to adhere.

    • Load the cells with Rhod-2 AM (e.g., 2-5 µM) and Pluronic F-127 in imaging buffer for 30-60 minutes at 37°C. Rhod-2 preferentially accumulates in mitochondria due to its positive charge.

    • Wash the cells with fresh imaging buffer to remove excess dye.

  • Cell Permeabilization:

    • Gently permeabilize the plasma membrane by incubating the cells with a low concentration of digitonin (e.g., 25-50 µg/mL) in an intracellular-like buffer for a few minutes. This leaves the mitochondrial membranes intact.

    • Wash the cells to remove the permeabilizing agent.

  • Imaging and this compound Treatment:

    • Mount the dish on the confocal microscope stage and acquire a baseline image of mitochondrial Rhod-2 fluorescence.

    • Perfuse the cells with the intracellular-like buffer containing the desired concentration of this compound.

  • Induction and Measurement of Ca²⁺ Flux:

    • Stimulate mitochondrial Ca²⁺ uptake by adding a pulse of Ca²⁺ to the buffer.

    • Record the changes in Rhod-2 fluorescence over time using time-lapse imaging.

    • To study efflux, after loading the mitochondria with Ca²⁺, replace the buffer with a Ca²⁺-free buffer containing EGTA and monitor the decrease in fluorescence.

  • Data Analysis:

    • Quantify the changes in mitochondrial Rhod-2 fluorescence intensity in regions of interest (ROIs) corresponding to mitochondria.

    • Calculate the rates of Ca²⁺ uptake and release and compare them between control and this compound-treated cells.

This compound is a valuable pharmacological tool for the investigation of mitochondrial Ca²⁺ flux. By carefully selecting the appropriate concentration and experimental conditions, researchers can exploit its distinct mechanisms of action to either inhibit Ca²⁺ efflux or prevent mPTP-mediated Ca²⁺ release. The protocols outlined in this document provide a framework for utilizing this compound to gain a deeper understanding of the critical role of mitochondrial Ca²⁺ in cellular physiology and pathology. As with any experimental tool, appropriate controls and careful optimization are essential for obtaining reliable and reproducible results.

References

Lasalocid: A Powerful Tool for Interrogating Protein Trafficking Pathways

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Lasalocid, a carboxylic ionophore produced by Streptomyces lasaliensis, has emerged as a valuable pharmacological tool for the study of protein trafficking.[1][2] By disrupting intracellular ion gradients, particularly of protons (H+) and other cations, this compound perturbs the function of key organelles involved in the secretory and endocytic pathways.[1] This disruption makes it an effective inhibitor of various cellular processes that rely on vesicular transport, including the secretion of proteins and the entry of certain toxins and pathogens. These application notes provide a comprehensive overview of the use of this compound in protein trafficking research, including its mechanism of action, quantitative data on its effects, and detailed protocols for key experiments.

Mechanism of Action

This compound functions as a mobile ion carrier, facilitating the transport of cations across biological membranes. This activity disrupts the delicate pH balance within intracellular compartments such as the Golgi apparatus, endosomes, and lysosomes.[1][3] The proper functioning of these organelles is critically dependent on the maintenance of specific luminal pH gradients, which are required for enzyme activity, receptor-ligand dissociation, and the budding and fusion of transport vesicles.

By dissipating these essential proton gradients, this compound leads to:

  • Disorganization of the Golgi apparatus: It causes the redistribution of certain Golgi-resident proteins, such as GOLPH2 and GOLPH4, while not affecting structural components like GM130 and giantin.[1]

  • Impairment of the endolysosomal pathway: this compound inhibits the acidification of endosomes and lysosomes, thereby blocking the degradation of endocytosed proteins.[1][3]

  • Inhibition of retrograde trafficking: The transport of molecules from endosomes to the Golgi apparatus is also disrupted.[1]

This broad-spectrum disruption of vesicular trafficking makes this compound a potent tool for dissecting the intricate steps of protein transport within the cell.

Quantitative Data

The following tables summarize the effective concentrations and quantitative effects of this compound in various experimental systems.

ParameterCell TypeValueNotes
Cell Viability HUVEC>80% at ≤ 20 µMAssessed after overnight incubation.[3]
HeLaCytotoxicity observed at concentrations > 10 µMAssessed after 24-hour exposure.[1]
Anti-toxin Activity Various1 - 10 µMEffective concentration range for protecting cells from various bacterial toxins that rely on intracellular trafficking for their cytotoxic effects.[1]
Inhibition of Protein Biosynthesis (by toxins) HeLa>20-fold reductionEC50 ratio for Shiga-like toxin 1 (Stx1) induced protein synthesis inhibition. This compound pre-incubation for 3 hours.[1]
L929>2500-fold reductionEC50 ratio for Exotoxin A (ETA) induced protein synthesis inhibition. This compound pre-incubation for 3 hours.[1]

Experimental Protocols

Here we provide detailed protocols for key experiments utilizing this compound to study protein trafficking.

Protocol 1: Analysis of Golgi Apparatus Integrity by Immunofluorescence

This protocol describes how to visualize the effects of this compound on the morphology of the Golgi apparatus using immunofluorescence microscopy.

Materials:

  • HeLa cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (0.1% Triton X-100 in PBS)

  • Blocking buffer (1% BSA in PBS)

  • Primary antibodies (e.g., anti-GOLPH2, anti-GM130)

  • Fluorophore-conjugated secondary antibodies

  • DAPI or Hoechst stain for nuclear counterstaining

  • Mounting medium

  • Glass coverslips and microscope slides

Procedure:

  • Cell Culture: Seed HeLa cells on glass coverslips in a 24-well plate and grow to 70-80% confluency.

  • This compound Treatment: Treat the cells with 10 µM this compound in culture medium for 6 hours. Include a vehicle control (DMSO).[1]

  • Fixation: Gently wash the cells twice with PBS and then fix with 4% PFA for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Incubate the cells with permeabilization buffer for 10 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Blocking: Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the primary antibodies in blocking buffer according to the manufacturer's recommendations. Incubate the cells with the primary antibody solution overnight at 4°C.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibodies in blocking buffer. Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Counterstaining: Incubate the cells with DAPI or Hoechst stain for 5 minutes to label the nuclei.

  • Mounting: Wash the cells once with PBS and then mount the coverslips onto microscope slides using mounting medium.

  • Imaging: Visualize the cells using a fluorescence or confocal microscope.

Protocol 2: Assessment of Endosomal/Lysosomal Acidification using LysoTracker

This protocol details the use of LysoTracker, a fluorescent probe that accumulates in acidic organelles, to assess the effect of this compound on vesicular acidification.

Materials:

  • HeLa cells

  • Cell culture medium

  • This compound

  • LysoTracker Green DND-26

  • Live-cell imaging medium

  • Confocal microscope

Procedure:

  • Cell Culture: Seed HeLa cells in a glass-bottom dish suitable for live-cell imaging.

  • This compound Treatment: Treat the cells with 10 µM this compound in culture medium for 6 hours.[4]

  • LysoTracker Staining: During the last 30 minutes of the this compound treatment, add LysoTracker Green to the culture medium at a final concentration of 50-75 nM and incubate at 37°C.[4]

  • Washing: Gently wash the cells twice with pre-warmed live-cell imaging medium.

  • Imaging: Immediately image the cells using a confocal microscope equipped with a live-cell imaging chamber. Observe the reduction in LysoTracker fluorescence in this compound-treated cells compared to the control.

Protocol 3: Protein Degradation Assay using DQ-BSA

This protocol uses a self-quenched fluorescent substrate, DQ-BSA, to measure the proteolytic activity within lysosomes, which is dependent on proper trafficking and acidification.

Materials:

  • HeLa cells

  • Cell culture medium

  • This compound

  • DQ Red BSA

  • Live-cell imaging medium or PBS

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Culture: Seed HeLa cells in a 96-well plate or a glass-bottom dish.

  • This compound Treatment: Treat the cells with 10 µM this compound in culture medium for 6 hours.[4]

  • DQ-BSA Loading: During the last 1-2 hours of this compound treatment, add DQ Red BSA to the culture medium at a final concentration of 10 µg/mL.[5][6]

  • Washing: Gently wash the cells three times with pre-warmed PBS or live-cell imaging medium to remove excess DQ-BSA.[6]

  • Imaging/Quantification:

    • Microscopy: Image the cells using a fluorescence microscope. A decrease in red fluorescence indicates reduced lysosomal degradation in this compound-treated cells.

    • Plate Reader: Measure the fluorescence intensity using a plate reader with appropriate excitation/emission wavelengths for the red fluorescent dye.

Visualizations

The following diagrams illustrate the key pathways affected by this compound and a typical experimental workflow.

G cluster_0 Secretory Pathway cluster_1 Endocytic & Retrograde Pathways ER Endoplasmic Reticulum Golgi Golgi Apparatus ER->Golgi Anterograde Transport PM Plasma Membrane Golgi->PM Secretion EE Early Endosome PM->EE Endocytosis EE->Golgi LE Late Endosome EE->LE Lysosome Lysosome LE->Lysosome This compound This compound This compound->Golgi Disrupts pH & Structure This compound->EE Inhibits Acidification This compound->Lysosome Inhibits Acidification

Caption: this compound's disruption of key protein trafficking hubs.

G start Seed Cells on Coverslips treatment Treat with this compound (e.g., 10 µM, 6h) and Vehicle Control start->treatment fixation Fix with 4% PFA treatment->fixation permeabilization Permeabilize with 0.1% Triton X-100 fixation->permeabilization blocking Block with 1% BSA permeabilization->blocking primary_ab Incubate with Primary Antibody (e.g., anti-Golgi marker) blocking->primary_ab secondary_ab Incubate with Fluorescent Secondary Antibody primary_ab->secondary_ab mount Mount on Slides secondary_ab->mount image Image with Fluorescence Microscope mount->image

Caption: Experimental workflow for immunofluorescence analysis.

References

Application of Lasalocid in Cancer Cell Line Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lasalocid, a carboxylic polyether ionophore antibiotic isolated from Streptomyces lasaliensis, has demonstrated significant potential as an anticancer agent.[1][2] Primarily used in veterinary medicine, recent research has unveiled its cytotoxic and cytostatic effects against various cancer cell lines, including prostate, colon, and melanoma.[1][2][3] this compound's multifaceted mechanism of action involves the induction of apoptosis and autophagy, disruption of key signaling pathways, and modulation of gene expression, making it a compelling candidate for further investigation in oncology.[1][3]

This document provides detailed application notes and protocols for the use of this compound in cancer cell line research. It is intended to guide researchers in designing and executing experiments to evaluate the anticancer properties of this compound and its derivatives.

Mechanism of Action

This compound exerts its anticancer effects through several interconnected mechanisms, primarily initiated by the generation of reactive oxygen species (ROS).[1] This oxidative stress triggers a cascade of events leading to programmed cell death.

Key Mechanisms:

  • Induction of Apoptosis and Autophagy: this compound induces cytotoxic apoptosis, a form of programmed cell death, in cancer cells.[1] Concurrently, it can also trigger cytoprotective autophagy.[1] The interplay between these two processes is crucial in determining the ultimate fate of the cancer cell.

  • Cell Cycle Arrest: this compound has been shown to cause cell cycle arrest at the G0/G1 phase, thereby inhibiting cancer cell proliferation.[1][4] This is achieved by reducing the expression of G1 phase-dependent proteins.[1]

  • Modulation of Signaling Pathways: this compound influences critical signaling pathways that govern cell survival, proliferation, and metastasis. Notably, it has been found to:

    • Inhibit the PI3K/AKT pathway , a key regulator of cell growth and survival.[3]

    • Activate the JNK/P38 MAPK pathway , which is involved in stress responses and apoptosis.[3]

    • Down-regulate the expression of the transcription factor FOXM1 , a pivotal gene in melanoma progression.[3]

Data Presentation

The following tables summarize the quantitative data on the effects of this compound and its bioconjugates on various cancer cell lines.

Table 1: Antiproliferative Activity (IC50) of this compound and its Derivatives

CompoundCell LineCancer TypeIC50 (µM)Selectivity Index (SI) vs. HaCaTReference
This compound (LAS) PC3Prostate1.4 - 7.22.2 - 11[5]
SW480Colon (Primary)7.22.2[5]
SW620Colon (Metastatic)6.1Not Reported[5]
Compound 7 (LAS Bioconjugate) PC3ProstateNot ReportedNot Reported[5]
SW480Colon (Primary)Not ReportedNot Reported[5]
Compound 8 (LAS Bioconjugate) PC3Prostate3.69.2[5]
Compound 12 (LAS Bioconjugate) PC3ProstateNot ReportedNot Reported[5]
SW480Colon (Primary)Not ReportedNot Reported[5]
Compound 13 (LAS Bioconjugate) SW480Colon (Primary)1.42.3[5]
SW620Colon (Metastatic)2.3Not Reported[5]
Compound 14 (LAS Bioconjugate) PC3Prostate3.3Not Reported[5]

Table 2: Induction of Apoptosis and Necrosis by this compound Bioconjugates

CompoundCell LineCancer TypeLate Apoptosis (%)Necrosis (%)Reference
Compound 13 PC3ProstateNot Reported56.81[5]
Compound 14 PC3ProstateNot Reported43.12[5]
Compound 7 SW480Colon (Primary)Not Reported22.39[5]
Compound 12 SW480Colon (Primary)Not Reported42.85[5]

Visualizations

Lasalocid_Signaling_Pathway cluster_1 Downstream Effects This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS FOXM1 ↓ FOXM1 This compound->FOXM1 Cell_Cycle_Arrest G0/G1 Cell Cycle Arrest This compound->Cell_Cycle_Arrest PI3K_AKT PI3K/AKT Pathway ROS->PI3K_AKT inhibits JNK_P38 JNK/P38 MAPK Pathway ROS->JNK_P38 activates Autophagy ↑ Autophagy ROS->Autophagy Apoptosis ↑ Apoptosis JNK_P38->Apoptosis Cell_Proliferation ↓ Cell Proliferation & Invasion FOXM1->Cell_Proliferation

Caption: this compound's multifaceted mechanism of action in cancer cells.

Experimental_Workflow cluster_0 Cell Culture & Treatment cluster_1 Endpoint Assays cluster_2 Data Analysis start Seed Cancer Cells treatment Treat with this compound (Varying Concentrations) start->treatment cell_viability Cell Viability Assay (MTT) treatment->cell_viability apoptosis Apoptosis Assay (Annexin V-FITC/PI) treatment->apoptosis protein_expression Protein Expression (Western Blot) treatment->protein_expression ic50 IC50 Determination cell_viability->ic50 apoptosis_quant Quantification of Apoptosis apoptosis->apoptosis_quant protein_quant Protein Level Quantification protein_expression->protein_quant

Caption: General experimental workflow for studying this compound's effects.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for the this compound stock).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol is for quantifying apoptosis induced by this compound using flow cytometry.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time. Include a vehicle control.

  • Cell Harvesting:

    • Adherent cells: Gently trypsinize the cells, wash with serum-containing media to inactivate trypsin, and then wash with cold PBS.

    • Suspension cells: Collect cells by centrifugation and wash with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.

    • FITC signal (Annexin V) is typically detected in the FL1 channel.

    • PI signal is typically detected in the FL2 or FL3 channel.

  • Data Analysis: Quantify the percentage of cells in each quadrant:

    • Lower-left (Annexin V-/PI-): Live cells

    • Lower-right (Annexin V+/PI-): Early apoptotic cells

    • Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

    • Upper-left (Annexin V-/PI+): Necrotic cells

Western Blot Analysis

This protocol is for detecting changes in the expression of key proteins involved in this compound-induced signaling pathways.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-FOXM1, anti-p-AKT, anti-AKT, anti-p-JNK, anti-JNK, anti-p-P38, anti-P38, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL (Enhanced Chemiluminescence) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST and incubate with ECL substrate.

  • Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software and normalize to the loading control.

Conclusion

This compound presents a promising avenue for the development of novel anticancer therapies. Its ability to induce apoptosis and autophagy, arrest the cell cycle, and modulate key oncogenic signaling pathways highlights its potential as a multi-targeted agent. The protocols and data presented in this document provide a framework for researchers to further explore the therapeutic utility of this compound in various cancer models. Further quantitative in vitro and in vivo studies are warranted to fully elucidate its dose-dependent effects and to pave the way for potential clinical applications.

References

Application Notes and Protocols: Lasalocid-Induced Apoptosis in PC-3 Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lasalocid, a carboxylic ionophore antibiotic produced by Streptomyces lasaliensis, has demonstrated potent anticancer activities.[1][2] This document outlines the protocols and mechanisms associated with this compound's ability to induce apoptosis in human prostate cancer (PC-3) cells. The primary mechanism involves the generation of reactive oxygen species (ROS), leading to mitochondrial-mediated apoptosis.[1][3] Concurrently, this compound also induces a cytoprotective autophagy, which, when inhibited, can enhance the apoptotic effect.[1][3] These notes provide detailed methodologies for key experiments and summarize the quantitative outcomes of this compound treatment on PC-3 cells.

Quantitative Data Summary

The effects of this compound on PC-3 cells have been quantified across several key parameters, including cell viability, cell cycle distribution, and apoptosis induction.

Table 1: Effect of this compound on PC-3 Cell Viability and Apoptosis

ParameterConditionResultReference
Cell Viability (MTT Assay) 10 µM this compound for 24h~50% reduction[3]
10 µM this compound for 48h~70% reduction[3]
Apoptotic Cells (Annexin V/PI) Control~3.5%[3]
5 µM this compound for 48h~23.8%[3]
10 µM this compound for 48h~45.2%[3]
Caspase-3 Activity 10 µM this compound for 48hSignificant increase[3]

Table 2: this compound-Induced Cell Cycle Arrest in PC-3 Cells

Cell Cycle PhaseControl5 µM this compound (48h)10 µM this compound (48h)Reference
Sub-G1 (Apoptosis) 3.5%15.3%29.8%[3]
G0/G1 59.9%70.1%63.4%[1][3]
S 24.1%10.2%4.5%[3]
G2/M 12.5%4.4%2.3%[3]

Signaling and Experimental Workflow

The induction of apoptosis in PC-3 cells by this compound follows a distinct signaling pathway, primarily initiated by an increase in intracellular ROS. This triggers a cascade of events leading to programmed cell death. The experimental workflow to investigate this process involves a series of coordinated assays.

Caption: General experimental workflow for studying this compound's effects on PC-3 cells.

The signaling cascade initiated by this compound involves a complex interplay between apoptosis and autophagy, both triggered by ROS.

G cluster_apoptosis Apoptosis Pathway cluster_autophagy Autophagy Pathway This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Mito Mitochondrial Hyperpolarization ROS->Mito LC3 LC3-II Conversion ROS->LC3 Casp3 Caspase-3 Activation Mito->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis Autophagy Autophagy (Cytoprotective) LC3->Autophagy Autophagy->Apoptosis Inhibits NAC N-acetyl-l-cysteine (ROS Inhibitor) NAC->ROS MA 3-Methyladenine (Autophagy Inhibitor) MA->Autophagy

Caption: this compound signaling pathways leading to apoptosis and autophagy in PC-3 cells.

Experimental Protocols

Detailed protocols for the key assays are provided below. Standard laboratory safety precautions should be followed at all times.

PC-3 Cell Culture and this compound Treatment

This protocol describes the basic maintenance of PC-3 cells and their treatment with this compound.

  • Materials:

    • PC-3 human prostate cancer cell line

    • RPMI-1640 medium

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution

    • Trypsin-EDTA

    • This compound stock solution (e.g., 10 mM in DMSO)

    • Phosphate Buffered Saline (PBS)

    • Cell culture flasks/plates

  • Protocol:

    • Culture PC-3 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO₂.[4]

    • Passage cells upon reaching 80-90% confluency using Trypsin-EDTA.

    • For experiments, seed cells in appropriate plates (e.g., 96-well for viability, 6-well for flow cytometry) and allow them to adhere for 24 hours.

    • Prepare working concentrations of this compound by diluting the stock solution in a complete culture medium. A vehicle control (DMSO) should be prepared at the same final concentration as the highest this compound treatment.

    • Replace the medium in the cell plates with the this compound-containing medium or vehicle control medium.

    • Incubate for the desired time points (e.g., 24, 48 hours) before proceeding with downstream assays.

Cell Viability Assay (MTT-Based)

This assay measures the metabolic activity of cells as an indicator of viability.[5][6]

  • Materials:

    • Treated cells in a 96-well plate

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or acidified isopropanol)

    • Microplate reader

  • Protocol:

    • After the this compound treatment period, add MTT solution to each well at a final concentration of 0.5 mg/mL.

    • Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium from each well.

    • Add solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Treated cells in a 6-well plate

    • Annexin V-FITC/PI Apoptosis Detection Kit

    • Binding Buffer

    • Flow cytometer

  • Protocol:

    • Harvest cells by trypsinization, collecting both adherent and floating cells to include the apoptotic population.

    • Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples immediately using a flow cytometer.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol uses PI to stain cellular DNA, allowing for the quantification of cell populations in different phases of the cell cycle based on DNA content.[7][8]

  • Materials:

    • Treated cells in a 6-well plate

    • Cold 70% ethanol

    • PI staining solution (containing RNase A)

    • Flow cytometer

  • Protocol:

    • Harvest cells as described in the apoptosis protocol.

    • Wash cells with cold PBS and resuspend the pellet in 500 µL of PBS.

    • Fix the cells by adding the cell suspension dropwise into 4.5 mL of ice-cold 70% ethanol while vortexing gently.

    • Incubate at -20°C for at least 2 hours (or overnight).

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the samples using a flow cytometer on a linear scale to resolve the G0/G1, S, and G2/M peaks.[8]

Measurement of Intracellular Reactive Oxygen Species (ROS)

This assay uses the fluorescent probe DCFH-DA to measure intracellular ROS levels.

  • Materials:

    • Treated cells

    • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)

    • Flow cytometer or fluorescence plate reader

  • Protocol:

    • After treatment with this compound, wash the cells with PBS.

    • Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.[9]

    • Wash the cells with PBS to remove excess probe.

    • Harvest the cells (for flow cytometry) or measure fluorescence directly in the plate.

    • Quantify the fluorescence, which is proportional to the level of intracellular ROS. N-acetyl-l-cysteine (NAC) can be used as a ROS inhibitor for control experiments.[1]

Measurement of Mitochondrial Membrane Potential (MMP)

The cationic dye JC-1 is used to monitor mitochondrial health. In healthy cells with high MMP, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low MMP, JC-1 remains as monomers and fluoresces green.[10][11]

  • Materials:

    • Treated cells

    • JC-1 dye

    • Flow cytometer or fluorescence microscope

  • Protocol:

    • After this compound treatment, harvest and wash the cells.

    • Resuspend the cells in a medium containing JC-1 dye (typically 5-10 µg/mL).

    • Incubate for 15-30 minutes at 37°C in a CO₂ incubator.[10]

    • Wash the cells to remove the excess dye.

    • Analyze the cells by flow cytometry, measuring the fluorescence in both the green (FITC) and red (PE) channels.

    • The ratio of red to green fluorescence is used as a measure of mitochondrial membrane potential. A decrease in this ratio indicates mitochondrial depolarization.[10]

References

In Vitro Efficacy of Lasalocid Against Cryptosporidium parvum: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cryptosporidium parvum, a protozoan parasite, is a significant cause of diarrheal disease (cryptosporidiosis) in humans and animals. The development of effective therapeutic agents is a priority in combating this parasite. Lasalocid, a polyether ionophore antibiotic, has demonstrated notable efficacy against C. parvum in vitro. These application notes provide a summary of the available data and detailed protocols for assessing the in vitro activity of this compound against C. parvum.

Data Presentation

The in vitro efficacy of this compound against Cryptosporidium parvum has been quantified in several studies. The following table summarizes the key findings, providing a clear comparison of its potency.

ParameterValueHost Cell LineAssay MethodReference
EC50 0.4 mg/LMadin-Darby canine kidney (MDCK) cellsChemiluminescence immunoassay[1]
Inhibition Complete (100%)Not specifiedNot specified[2][3]
Concentration for Complete Inhibition 1 µMNot specifiedNot specified[2][3]
Effect on Oocyst Viability Time-dependent decreaseN/A (in vitro assay)Fluorogenic vital dyes and excystation technique[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are detailed protocols for key experiments related to the in vitro testing of this compound against C. parvum.

In Vitro Cultivation of Cryptosporidium parvum

This protocol outlines the general procedure for establishing and maintaining an in vitro culture of C. parvum in a suitable host cell line, such as human ileocecal adenocarcinoma (HCT-8) cells.

Materials:

  • Cryptosporidium parvum oocysts (e.g., Iowa isolate)

  • HCT-8 cell line

  • RPMI-1640 medium supplemented with 2 mM L-glutamine, 15 mM HEPES, 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL)

  • Sodium hypochlorite solution (bleach)

  • Sterile phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Cell culture flasks and plates (e.g., 96-well plates)

  • Incubator (37°C, 5% CO2)

Protocol:

  • Host Cell Culture:

    • Culture HCT-8 cells in RPMI-1640 medium in cell culture flasks.

    • Maintain the cells at 37°C in a humidified atmosphere with 5% CO2.

    • Subculture the cells every 2-3 days by washing with PBS, detaching with Trypsin-EDTA, and reseeding into new flasks.

  • Oocyst Preparation and Excystation:

    • Surface sterilize C. parvum oocysts by incubation in a sodium hypochlorite solution on ice for 10 minutes.

    • Wash the oocysts multiple times with sterile PBS by centrifugation to remove the bleach.

    • Induce excystation by incubating the oocysts in a suitable excystation medium (e.g., PBS containing 0.25% trypsin and 0.75% sodium taurocholate) at 37°C for 30-60 minutes. This process releases the infective sporozoites.

  • Infection of Host Cells:

    • Seed HCT-8 cells into 96-well plates and allow them to form a confluent monolayer.

    • Remove the culture medium and inoculate each well with the excysted sporozoites.

    • Incubate the plates for at least 3 hours at 37°C to allow for parasite invasion.

    • After the incubation period, wash the monolayers with PBS to remove any unexcysted oocysts and free sporozoites.

    • Add fresh culture medium to each well.

In Vitro Drug Susceptibility Assay

This protocol describes how to assess the efficacy of this compound against C. parvum growth in an in vitro culture system.

Materials:

  • Infected HCT-8 cell cultures (from Protocol 1)

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Culture medium

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., methanol)

  • Staining solution (e.g., Giemsa stain or fluorescently labeled antibodies against C. parvum)

  • Microplate reader or fluorescence microscope

Protocol:

  • Drug Preparation:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in the culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is non-toxic to the host cells.

  • Treatment of Infected Cells:

    • Following the 3-hour infection period and washing step (Protocol 1, step 3), add the different concentrations of this compound to the wells of the infected HCT-8 cell plates.

    • Include appropriate controls: infected untreated cells (positive control) and uninfected cells (negative control).

    • Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • Quantification of Parasite Growth Inhibition:

    • After the incubation period, wash the cell monolayers with PBS.

    • Fix the cells with methanol.

    • Stain the cells with a suitable method to visualize the parasite (e.g., Giemsa stain for light microscopy or an immunofluorescence assay using anti-C. parvum antibodies).

    • Quantify the number of parasite developmental stages (e.g., trophozoites, meronts) in treated versus untreated wells. This can be done by manual counting under a microscope or by using an automated imaging system.

    • Alternatively, parasite growth can be quantified using methods like quantitative PCR (qPCR) to measure parasite-specific DNA or RNA.

    • Calculate the percentage of inhibition for each this compound concentration relative to the untreated control.

    • Determine the EC50 value (the concentration of the drug that inhibits 50% of parasite growth) by plotting the percentage of inhibition against the drug concentration.

Visualizations

Experimental Workflow for In Vitro Efficacy Testing

G cluster_prep Preparation cluster_culture Cell Culture & Infection cluster_treatment Treatment & Incubation cluster_analysis Analysis oocysts C. parvum Oocysts sterilize Surface Sterilization oocysts->sterilize excyst Excystation to release Sporozoites sterilize->excyst infect Infection of Host Cells with Sporozoites excyst->infect host_cells Host Cell Culture (e.g., HCT-8) host_cells->infect treat Add this compound to Infected Cells infect->treat This compound Prepare this compound Dilutions This compound->treat incubate Incubate for 48-72h treat->incubate quantify Quantify Parasite Growth incubate->quantify analyze Calculate % Inhibition & EC50 quantify->analyze

Caption: Workflow for assessing the in vitro efficacy of this compound against C. parvum.

Mechanism of Action: Ionophoric Activity

G cluster_membrane Parasite Cell Membrane cluster_ion_flux Ion Flux cluster_consequences Cellular Consequences This compound This compound membrane_channel Forms a channel for cations This compound->membrane_channel embeds in membrane k_in K+ influx membrane_channel->k_in h_out H+ efflux membrane_channel->h_out na_in Na+ influx membrane_channel->na_in ca_in Ca2+ influx membrane_channel->ca_in disruption Disruption of Ion Gradients k_in->disruption h_out->disruption na_in->disruption ca_in->disruption swelling Osmotic Swelling disruption->swelling lysis Cell Lysis & Death swelling->lysis

Caption: General mechanism of action of this compound as an ionophore against C. parvum.

References

Application Note: Determination of Lasalocid in Animal Feed by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lasalocid is a polyether ionophore antibiotic widely incorporated into animal feed as a coccidiostat to prevent and control coccidiosis in poultry and other livestock.[1] Regulatory agencies have established maximum residue limits (MRLs) for this compound in animal-derived food products, necessitating accurate and reliable analytical methods for its quantification in animal feed to ensure animal health and food safety. This application note details a robust High-Performance Liquid Chromatography (HPLC) method with fluorescence detection for the determination of this compound in various animal feed matrices, including premixes and complete feeds.

Principle

This method involves the extraction of this compound from the feed matrix using an acidified organic solvent, followed by separation and quantification using a reversed-phase HPLC system equipped with a fluorescence detector. This compound possesses natural fluorescence, allowing for sensitive and selective detection without the need for derivatization.[2]

Experimental Protocols

Reagents and Materials
  • This compound Sodium Reference Standard (purity ≥ 97%)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Hydrochloric Acid (HCl), concentrated

  • Water, deionized

  • Ethyl acetate (analytical grade)

  • Hexane (analytical grade)

  • Silica gel for column chromatography

  • 0.45 µm syringe filters

Standard Solution Preparation
  • Stock Standard Solution (1 mg/mL): Accurately weigh and dissolve 25.8 mg of this compound Sodium salt (97% purity, equivalent to 25 mg this compound) in methanol in a 25 mL volumetric flask.[3] This solution should be stored refrigerated and is stable for up to 3 months.[3]

  • Working Standard Solutions:

    • Working Standard A (10 µg/mL): Pipette 250 µL of the stock solution into a 25 mL volumetric flask and dilute to volume with acetonitrile.[3]

    • Working Standard B (1 µg/mL): Pipette 25 µL of the stock solution into a 25 mL volumetric flask and dilute to volume with acetonitrile.[3]

    • Prepare working standards fresh weekly and store refrigerated.[3]

  • Calibration Curve Standards: Prepare a series of calibration standards by appropriately diluting the working standard solutions with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 15 µg/mL.[2]

Sample Preparation

This protocol is based on a collaboratively studied method and is suitable for premixes and complete animal feeds.[4][5]

  • Extraction:

    • Weigh 10.0 g of the ground animal feed sample into a suitable flask.

    • Add 100 mL of 0.5% HCl in methanol.

    • Sonicate the mixture in a water bath at 40°C for 20 minutes.[4][5]

    • Transfer the flask to a mechanical shaker and shake for 1 hour.[4][5]

    • Store the sample overnight at room temperature, followed by an additional 10 minutes of shaking the next morning.[4][5]

  • Dilution and Filtration:

    • Allow the solid particles to settle.

    • If necessary, dilute an aliquot of the supernatant with the extraction solvent to bring the this compound concentration within the calibration range.

    • Filter the extract through a 0.45 µm syringe filter into an HPLC vial.[3]

An alternative extraction method for trace-level analysis involves using a mixed solvent of ethyl acetate and hexane, followed by a cleanup step with silica gel.[6]

HPLC-Fluorescence Detection Conditions

The following are typical HPLC conditions for the analysis of this compound.

ParameterRecommended Setting
HPLC System Nexera lite High-Performance Liquid Chromatograph or equivalent
Column Reversed-phase C18 column
Mobile Phase Isocratic mixture of Methanol and Water
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 40°C
Fluorescence Detector RF-20Axs or equivalent
Excitation Wavelength 314 nm[4][5]
Emission Wavelength 418 nm[4][5]

Data Presentation

The following tables summarize the performance characteristics of the HPLC method for this compound determination as reported in various studies.

Table 1: Method Validation Parameters

ParameterResultReference
Linearity (r²)> 0.999 (1-15 µg/mL)[2]
Limit of Quantification (LOQ)< 1 mg/kg[4]
Repeatability (RSDr)1.2% - 19.9% (premixes & medicated feeds)[4]
1.6% - 2.5% (trace-level samples)[4]
Reproducibility (RSDR)3.4% - 32.3% (premixes & medicated feeds)[4]
5.6% - 9.2% (trace-level samples)[4]
Average Recovery100.2 ± 2% (16.5% level)[7]
100.0 ± 2% (50% level)[7]

Table 2: Spike Recovery Data in Various Matrices

MatrixSpiking Level (ng/g)Mean Recovery (%)Reference
Chicken Muscle10 - 200103[3]
Chicken Liver10 - 20087[3]
Egg10 - 200107[3]
Pig Liver10 - 20097[3]
Pig Kidney10 - 20097[3]
Sheep Liver10 - 200103[3]
Sheep Kidney10 - 20093[3]
Calf Liver10 - 200109[3]
Calf Kidney10 - 200100[3]

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample and Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sample Weigh Animal Feed Sample extraction Add Acidified Methanol & Sonicate sample->extraction shaking Mechanical Shaking extraction->shaking overnight Overnight Incubation & Final Shake shaking->overnight filtration Filter Extract overnight->filtration hplc_injection Inject Sample/Standard into HPLC filtration->hplc_injection stock_std Prepare Stock Standard working_std Prepare Working Standards stock_std->working_std cal_std Prepare Calibration Curve Standards working_std->cal_std cal_std->hplc_injection calibration_curve Generate Calibration Curve cal_std->calibration_curve separation Reversed-Phase C18 Separation hplc_injection->separation detection Fluorescence Detection (Ex: 314 nm, Em: 418 nm) separation->detection chromatogram Obtain Chromatogram detection->chromatogram peak_integration Integrate this compound Peak chromatogram->peak_integration quantification Quantify this compound Concentration peak_integration->quantification calibration_curve->quantification report Generate Report quantification->report

Caption: Workflow for the determination of this compound in animal feed by HPLC.

Conclusion

The described HPLC method with fluorescence detection provides a reliable, sensitive, and robust approach for the routine analysis of this compound in animal feed. The method has been collaboratively studied and demonstrates acceptable performance in terms of linearity, precision, and accuracy, making it suitable for quality control and regulatory compliance monitoring. The relatively simple sample preparation and rapid analysis time of less than 10 minutes per sample contribute to its efficiency in a laboratory setting.[2]

References

Application Notes and Protocols for Fluorescence Detection of Lasalocid in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the quantitative determination of Lasalocid in various biological matrices using its intrinsic fluorescence. The primary method detailed is High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-F), a robust and widely used technique for this application.

Introduction

This compound is a polyether ionophore antibiotic widely used as a coccidiostat in poultry and livestock feed.[1][2] Monitoring its residue levels in animal-derived products such as meat, liver, kidney, and eggs is crucial for ensuring food safety and adhering to regulatory limits.[1] this compound possesses native fluorescence, which allows for its sensitive and selective detection without the need for derivatization, making HPLC with fluorescence detection an effective analytical method.[3] This document outlines the principles, protocols, and performance data for the fluorescence-based detection of this compound.

Principle of Detection

This compound is an inherently fluorescent molecule. This property is exploited for its quantification. When excited by light at a specific wavelength, the this compound molecule absorbs energy and transitions to an excited electronic state. It then rapidly returns to its ground state, emitting the absorbed energy as light of a longer wavelength. The intensity of this emitted fluorescent light is directly proportional to the concentration of this compound, allowing for precise quantification. The typical excitation maximum for this compound is around 310-314 nm, with an emission maximum at approximately 420-430 nm.[4][5][6]

Principle_of_Fluorescence_Detection cluster_excitation Excitation cluster_molecule This compound Molecule cluster_emission Emission Excitation_Light Excitation Light (e.g., 310 nm) Ground_State Ground State Excitation_Light->Ground_State Absorption Excited_State Excited State Ground_State->Excited_State Excited_State->Ground_State Fluorescence Emitted_Light Emitted Fluorescence (e.g., 420 nm) Excited_State->Emitted_Light Detector Fluorescence Detector Emitted_Light->Detector Detection & Quantification Extraction_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Clean-up & Final Sample start Start: 5g Homogenized Sample add_na2so4 Add 15g Anhydrous Sodium Sulfate start->add_na2so4 mix Mix to a Granular Powder add_na2so4->mix stand Let Stand for 5 min mix->stand add_acn Add 10ml Acetonitrile stand->add_acn vortex Vortex for 30s add_acn->vortex shake Shake for 30 min vortex->shake centrifuge Centrifuge at 4000g for 15 min shake->centrifuge filter Filter Supernatant (0.45 µm filter) centrifuge->filter end Ready for HPLC-F Analysis filter->end

References

Lasalocid for Enhanced Ruminant Feed Efficiency: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lasalocid is a carboxylic polyether ionophore antibiotic derived from Streptomyces lasaliensis. It is widely utilized in the livestock industry as a feed additive to enhance feed efficiency and promote growth in ruminants.[1] Its mechanism of action involves the selective transport of cations across cell membranes, which disrupts the ion balance in certain rumen microorganisms.[1] This selective antimicrobial activity leads to a more favorable rumen fermentation pattern, ultimately improving the energy utilization of the host animal.[2] These application notes provide a comprehensive overview of the use of this compound in ruminants, including its effects on performance, detailed experimental protocols for its evaluation, and a summary of quantitative data from various studies.

Mechanism of Action

This compound's primary mode of action is its ability to form lipid-soluble complexes with cations, facilitating their transport across microbial cell membranes. This disrupts the intracellular ion concentration and pH of susceptible bacteria, primarily Gram-positive bacteria.[3] This selective inhibition shifts the rumen microbial population, leading to several beneficial effects:

  • Alteration of Volatile Fatty Acid (VFA) Production: this compound supplementation typically increases the molar proportion of propionic acid while decreasing the proportions of acetic and butyric acids in the rumen.[4][5] Propionate is a more energy-efficient VFA for the host animal.

  • Reduced Methane Production: By inhibiting hydrogen and formate-producing bacteria, this compound indirectly reduces the production of methane, a significant energy loss for the animal.[6]

  • Decreased Ammonia Production: this compound can reduce the deamination of amino acids in the rumen, leading to lower ammonia concentrations and improved nitrogen utilization.[3]

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative effects of this compound on performance and rumen parameters in various ruminant species based on a meta-analysis and other studies.

Table 1: Effects of this compound on Beef Cattle Performance (Meta-Analysis Data) [4][7][8]

ParameterEffect of this compoundMagnitude of Change
Average Daily Gain (ADG)Increased+ 40 g/day
Feed Efficiency (FE)Improved-
Feed-to-Gain Ratio (F:G)Improved- 410 g/kg
Dry Matter Intake (DMI)No significant effect-
Hot Carcass Weight (HCW)Increased+ 4.73 kg

Table 2: Effects of this compound on Rumen Fermentation in Cattle (Meta-Analysis Data) [4][7]

Rumen ParameterEffect of this compoundMagnitude of Change
Total VFA ConcentrationIncreased+ 6.46 mM
Ammonia ConcentrationIncreased+ 1.44 mM
Propionate (molar %)Increased+ 4.62%
Acetate (molar %)Decreased- 3.18%
Butyrate (molar %)Decreased- 0.83%

Table 3: Effects of this compound on Dairy Cow Performance [2][9][10][11][12]

ParameterEffect of this compoundObservations
Milk YieldVariable (No effect to slight increase)Some studies show a ~2% increase, while others report no significant change.
Milk CompositionGenerally no significant effect-
Dry Matter Intake (DMI)Slightly decreased~0.89 to 1 kg/day reduction observed in some studies.
Energetic EfficiencyImproved, especially in early lactationA ~20% improvement was noted in the first two weeks of one study.
Milk Urea Nitrogen (MUN)DecreasedIndicative of improved nitrogen utilization.

Table 4: Effects of this compound on Small Ruminant Performance (Sheep and Goats) [1][5][13][14][15]

SpeciesParameterEffect of this compoundMagnitude of Change
LambsAverage Daily Gain (ADG)Increased+ 8.6%
Feed IntakeReduced- 4.8%
Feed ConversionImproved+ 11.8%
Growing GoatsBody Weight Gain (at 30 ppm)Increased-

Mandatory Visualizations

lasalocid_pathway cluster_rumen Rumen Environment cluster_microbes Rumen Microbes cluster_host Host Animal (Ruminant) Feed Feedstuffs (Carbohydrates, Proteins) Gram_Positive Gram-Positive Bacteria (e.g., Butyrivibrio, Ruminococcus) Feed->Gram_Positive Fermentation Gram_Negative Gram-Negative Bacteria (e.g., Prevotella, Selenomonas) Feed->Gram_Negative Fermentation This compound This compound This compound->Gram_Positive Inhibits (Ionophore) Acetate, Butyrate, H2 Acetate, Butyrate, H2 Gram_Positive->Acetate, Butyrate, H2 Produces Propionate, Succinate Propionate, Succinate Gram_Negative->Propionate, Succinate Produces Methanogens Methanogenic Archaea Methane (CH4) Methane (CH4) Methanogens->Methane (CH4) Produces Energy Increased Energy Availability Performance Improved Feed Efficiency and Growth Energy->Performance Acetate, Butyrate, H2->Methanogens Substrates for Methanogenesis Propionate, Succinate->Energy Gluconeogenic Precursor

Caption: this compound's mechanism of action in the rumen.

experimental_workflow cluster_planning Phase 1: Experimental Design cluster_execution Phase 2: In-Life Phase cluster_analysis Phase 3: Laboratory Analysis cluster_conclusion Phase 4: Data Interpretation A1 Define Objectives & Hypotheses A2 Animal Selection & Acclimatization A1->A2 A3 Treatment Groups (Control vs. This compound Doses) A2->A3 A4 Diet Formulation A3->A4 B1 Feed Administration & Intake Measurement A4->B1 B2 Performance Data Collection (Weight, Milk Yield) B1->B2 B3 Sample Collection (Rumen Fluid, Blood, Feces) B1->B3 D1 Statistical Analysis B2->D1 C1 Rumen Fluid Analysis (VFA, pH, Ammonia) B3->C1 C2 Digestibility Analysis (Fecal Samples) C1->C2 C3 Blood Metabolite Analysis C2->C3 C4 Microbial Population Analysis (Optional) C3->C4 C4->D1 D2 Interpretation of Results D1->D2 D3 Conclusion & Reporting D2->D3

Caption: General workflow for evaluating this compound in ruminants.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the efficacy of this compound in ruminants.

Protocol 1: In Vivo Digestibility and Performance Trial

Objective: To determine the effect of this compound on nutrient digestibility, feed efficiency, and growth performance in ruminants.

Materials:

  • Metabolism crates or individual pens for accurate feed intake and fecal collection.

  • Feed bunks and waterers.

  • Scales for weighing animals and feed.

  • Oven for drying feed and fecal samples.

  • Laboratory equipment for nutrient analysis (e.g., Kjeldahl for protein, bomb calorimeter for energy).

  • This compound premix.

Procedure:

  • Animal Selection and Adaptation:

    • Select a cohort of uniform animals (e.g., same breed, similar age, and weight).

    • House animals individually in metabolism crates or pens.

    • Allow for an adaptation period of at least 14 days to the basal diet and housing.

  • Treatment Allocation:

    • Randomly assign animals to treatment groups (e.g., Control - no this compound; this compound - specified dose).

    • Incorporate this compound into the concentrate portion of the diet to ensure accurate dosage.

  • Experimental Period:

    • The experimental period typically lasts for a minimum of 21 days, with a 14-day adaptation to the treatment diet followed by a 7-day collection period.

  • Data and Sample Collection:

    • Feed Intake: Record the amount of feed offered and refused daily for each animal.

    • Fecal Output: Collect the total fecal output for each animal over the 7-day collection period. A representative subsample should be taken daily and pooled for each animal.

    • Body Weight: Weigh animals at the beginning and end of the experimental period.

  • Sample Processing and Analysis:

    • Dry feed and fecal samples to determine dry matter content.

    • Analyze feed and fecal samples for nutrient composition (e.g., crude protein, neutral detergent fiber, acid detergent fiber, gross energy).

  • Calculations:

    • Apparent Digestibility (%) : [(Nutrient Intake - Nutrient in Feces) / Nutrient Intake] x 100

    • Average Daily Gain (ADG) : (Final Body Weight - Initial Body Weight) / Number of Days

    • Feed Efficiency (or Feed Conversion Ratio) : Feed Intake / Weight Gain

Protocol 2: Rumen Fluid Collection and VFA Analysis

Objective: To assess the impact of this compound on rumen fermentation parameters.

Materials:

  • Rumen-cannulated animals are ideal for repeated and easy sampling.[16][17][18][19] Alternatively, an oral stomach tube can be used.[20][21]

  • Syringes and collection tubes.

  • Cheesecloth for straining rumen fluid.

  • pH meter.

  • Centrifuge.

  • Gas chromatograph (GC) for VFA analysis.[3]

  • Metaphosphoric acid solution.

Procedure:

  • Rumen Fluid Collection:

    • Cannulated Animals: Collect rumen fluid from various locations within the rumen and pool the samples. Strain the fluid through four layers of cheesecloth.[22]

    • Oral Stomach Tube: Insert the tube into the rumen and discard the initial sample to avoid saliva contamination.[21]

  • Immediate Measurements:

    • Measure the pH of the strained rumen fluid immediately using a calibrated pH meter.

  • Sample Preparation for VFA Analysis:

    • Centrifuge a subsample of the strained rumen fluid at high speed (e.g., 10,000 x g) for 10 minutes to remove feed particles and protozoa.[3]

    • Mix the supernatant with a 25% metaphosphoric acid solution (e.g., 5:1 ratio of supernatant to acid) to precipitate proteins and stop microbial activity.[3][23]

    • Store the prepared samples at -20°C until analysis.

  • VFA Analysis by Gas Chromatography:

    • Thaw the samples and centrifuge again to pellet any remaining precipitate.

    • Inject the supernatant into a gas chromatograph equipped with a suitable column for VFA separation.

    • Quantify the concentrations of individual VFAs (acetate, propionate, butyrate, etc.) by comparing peak areas to those of known standards.

Protocol 3: In Vitro Gas Production Technique (IVGPT)

Objective: To evaluate the effect of this compound on the rate and extent of feed fermentation in a controlled laboratory setting.

Materials:

  • Incubation bottles or syringes.[24]

  • Water bath set at 39°C.

  • Rumen fluid from a donor animal (collected as per Protocol 2).

  • Buffered mineral solution.[25]

  • Ground feed samples.

  • This compound solution.

  • Pressure transducer or calibrated syringe to measure gas production.

Procedure:

  • Preparation of Inoculum:

    • Collect rumen fluid from a donor animal fed a similar diet to the one being tested.

    • Strain the rumen fluid through cheesecloth and keep it at 39°C under anaerobic conditions (e.g., by flushing with CO2).

    • Mix the rumen fluid with a pre-warmed, anaerobic buffered mineral solution (e.g., 1:2 ratio).[1]

  • Incubation:

    • Weigh a precise amount of the ground feed sample into each incubation bottle.

    • Add the this compound solution to the treatment bottles at the desired concentrations.

    • Dispense the rumen fluid/buffer inoculum into each bottle under a continuous stream of CO2 to maintain anaerobic conditions.

    • Seal the bottles and place them in a 39°C water bath.

  • Gas Production Measurement:

    • Record the cumulative gas production at regular intervals (e.g., 2, 4, 6, 8, 12, 24, 48, 72 hours) using a pressure transducer or by reading the volume on the calibrated syringes.[1]

    • Include blank bottles (containing only inoculum) to correct for gas production from the rumen fluid itself.

  • Data Analysis:

    • Model the cumulative gas production data to estimate fermentation kinetics (e.g., rate of fermentation, potential gas production).

Protocol 4: Measurement of Methane Emissions

Objective: To quantify the effect of this compound on enteric methane production.

Methods:

  • Respiration Chambers: This is the "gold standard" method for accurately measuring methane emissions from individual animals.[26][27][28] Animals are housed in sealed chambers for a set period (e.g., 24-48 hours), and the concentration of methane in the incoming and outgoing air is measured to calculate the total emission.

  • Sulfur Hexafluoride (SF6) Tracer Technique: This method allows for methane measurement in free-ranging animals.[28] A permeation tube containing SF6 is placed in the rumen, which releases the tracer gas at a known rate. A collection canister worn by the animal samples the exhaled air, and the ratio of methane to SF6 is used to calculate methane production.

  • GreenFeed System: This is an automated head-chamber system that measures short-term methane and carbon dioxide emissions when an animal voluntarily places its head in the unit to consume a feed attractant.[27]

Safety and Handling

This compound is toxic to certain species, particularly horses and other equids, and ingestion can be fatal.[29] Care must be taken to avoid cross-contamination of feeds. Overdosing in target species can also lead to toxicity. Always follow the manufacturer's instructions for dosage and handling.

Conclusion

This compound is a valuable tool for improving feed efficiency in ruminants by modulating rumen fermentation.[28] Its efficacy can be robustly evaluated through a combination of in vivo performance trials and in vitro fermentation studies. The protocols outlined above provide a framework for researchers and drug development professionals to assess the impact of this compound and other potential feed additives on ruminant production.

References

Troubleshooting & Optimization

Lasalocid Toxicity and LD50 in Different Animal Models: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on Lasalocid toxicity and its median lethal dose (LD50) across various animal models. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a polyether ionophore antibiotic produced by the bacterium Streptomyces lasaliensis. Its primary mechanism of action involves the transport of cations across biological membranes, disrupting the natural ionic gradients within cells.[1][2][3] This disruption of ionic homeostasis, particularly of sodium ions, leads to an influx of water, causing cellular swelling and eventual lysis and death of the target organism, such as coccidia parasites.[1] However, at high doses, this same mechanism can cause toxicity in host animals, primarily affecting skeletal and cardiac muscle cells.[1]

Q2: What are the typical clinical signs of this compound toxicity in different animal species?

Clinical signs of this compound toxicity can vary between species but generally involve neuromuscular and cardiovascular systems. Common signs include:

  • Cattle: Muscle tremors, tachycardia (rapid heart rate), rumen atony, dehydration, anorexia, and diarrhea.[4] In severe cases, signs of congestive heart failure such as depression, weight loss, rapid breathing, and edema may be observed in surviving animals.[1]

  • Horses: Depression, ataxia (incoordination), paresis (weakness), and paralysis are progressive signs.[5] Myocardial damage is a significant concern, potentially leading to cardiac arrhythmias and heart failure.

  • Poultry: Reduced egg production, decreased fertility and hatchability, leg weakness, and ataxia.[6]

  • Sheep: While specific clinical signs for this compound were not detailed in the provided results, ionophore toxicity in sheep generally presents with similar neuromuscular and cardiac signs as seen in other species.

  • Laboratory Animals (Mice and Rats): General signs of toxicity are expected, leading to mortality at lethal doses.

Q3: Are there any known antidotes for this compound poisoning?

There is no specific antidote for this compound toxicity. Treatment is primarily supportive and focuses on decontamination and managing clinical signs. This may include the use of activated charcoal to bind the toxin in the gastrointestinal tract and supportive care to maintain hydration and cardiovascular function.

Troubleshooting Experimental Discrepancies

Q1: My in-vivo study shows higher/lower toxicity than the reported LD50 values. What could be the cause?

Several factors can influence the observed toxicity of this compound in an experimental setting:

  • Animal Model: Age, sex, and overall health status of the animals can affect their susceptibility. For instance, neonatal calves are more sensitive to this compound toxicity than older animals.[1]

  • Formulation and Administration: The vehicle used to dissolve or suspend this compound and the route of administration can impact its absorption and bioavailability.

  • Dietary Factors: The composition of the animal's diet can influence the absorption and metabolism of this compound.

  • Mixing Errors: In feed-based studies, improper mixing can lead to "hot spots" of high this compound concentration, resulting in accidental overdose.[1]

Q2: I am observing unexpected neurological signs in my experimental animals. Is this consistent with this compound toxicity?

Yes, neurological signs are a known manifestation of this compound toxicity. The disruption of ion gradients affects nerve cells as well as muscle cells. Observed signs like ataxia, paresis, and paralysis are consistent with the known toxic effects of this compound, particularly in horses.[5]

Quantitative Data Summary

The following table summarizes the reported oral LD50 values for this compound in various animal models.

Animal ModelLD50 (mg/kg body weight)Reference(s)
Mice~150[7]
Rats~100[7]
ChickensNot explicitly stated as a single LD50 value, but toxicity is noted.
CattleLethal at doses of 50 and 100 mg/kg.[4]
SheepA study on this compound toxicity in sheep was conducted, but the specific LD50 value was not found in the initial search results.[8]
Horses21.5 (This value has been questioned as being based on incomplete data analysis).[5]

Experimental Protocols

The determination of the median lethal dose (LD50) is a critical step in toxicological studies. The following is a generalized methodology based on the OECD Guidelines for Acute Oral Toxicity testing (specifically referencing principles from TG 420, 423, and 425).[9][10][11][12][13]

Objective: To determine the single oral dose of this compound that is lethal to 50% of a given animal population.

Materials:

  • This compound (of known purity)

  • Vehicle for administration (e.g., water, corn oil)

  • Experimental animals (e.g., rats or mice), typically young, healthy adults of a single sex (females are often recommended).[10][13]

  • Gavage needles

  • Animal cages with appropriate bedding, food, and water

  • Calibrated balance for weighing animals

Methodology:

  • Animal Acclimation: Animals are acclimated to the laboratory conditions for at least 5 days prior to the study.

  • Fasting: Animals are fasted overnight (for rats) or for a shorter period (for mice) before dosing to ensure better absorption of the test substance.[14] Water is provided ad libitum.

  • Dose Preparation: this compound is prepared in the chosen vehicle to the desired concentrations. The volume administered is typically kept low (e.g., not exceeding 1 mL/100g body weight for aqueous solutions in rodents) to avoid physiological disturbances.[9]

  • Dose Administration: A single dose of this compound is administered to each animal via oral gavage.

  • Observation: Animals are observed for clinical signs of toxicity and mortality at regular intervals for at least 14 days.[14] Observations should be frequent on the day of dosing (e.g., every 30 minutes for the first 4 hours) and then daily thereafter.

  • Data Collection: The number of mortalities at each dose level is recorded. Clinical signs, body weight changes, and any other relevant observations are also documented.

  • LD50 Calculation: The LD50 is calculated using appropriate statistical methods, such as probit analysis. The OECD guidelines provide different approaches, including the Fixed Dose Procedure (TG 420), the Acute Toxic Class Method (TG 423), and the Up-and-Down Procedure (TG 425), which aim to reduce the number of animals used while still providing a reliable estimate of acute toxicity.[9][10][12][13]

Visualizations

Experimental_Workflow_for_LD50_Determination cluster_Preparation Preparation Phase cluster_Dosing_and_Observation Dosing and Observation Phase cluster_Data_Analysis Data Analysis Phase Animal_Acclimation Animal Acclimation (>= 5 days) Fasting Fasting (e.g., overnight for rats) Animal_Acclimation->Fasting Dose_Preparation Dose Preparation Fasting->Dose_Preparation Dose_Administration Single Oral Gavage Administration Dose_Preparation->Dose_Administration Observation Observation for Toxicity and Mortality (14 days) Dose_Administration->Observation Data_Collection Record Mortalities and Clinical Signs Observation->Data_Collection LD50_Calculation LD50 Calculation (e.g., Probit Analysis) Data_Collection->LD50_Calculation

Caption: Experimental workflow for determining the LD50 of this compound.

Troubleshooting_Experimental_Discrepancies Start Unexpected Toxicity Results Check_Animal_Model Review Animal Model Specifications? Start->Check_Animal_Model Check_Formulation Verify Formulation and Administration? Start->Check_Formulation Check_Diet Assess Dietary Factors? Start->Check_Diet Check_Mixing Confirm Feed Mixing Accuracy? Start->Check_Mixing Resolution_Age_Sex Consider age, sex, and health status. Check_Animal_Model->Resolution_Age_Sex Resolution_Vehicle_Route Ensure consistent vehicle and route. Check_Formulation->Resolution_Vehicle_Route Resolution_Diet_Composition Standardize diet composition. Check_Diet->Resolution_Diet_Composition Resolution_Mixing_Procedure Implement rigorous mixing protocols. Check_Mixing->Resolution_Mixing_Procedure

Caption: Troubleshooting guide for unexpected this compound toxicity results.

Lasalocid_Cardiotoxicity_Signaling_Pathway cluster_membrane This compound This compound Cell_Membrane Cardiomyocyte Cell Membrane Ion_Transport Increased Cation Transport (Na+, Ca2+) Cell_Membrane->Ion_Transport Acts on Ionic_Imbalance Disruption of Ionic Homeostasis Ion_Transport->Ionic_Imbalance Mitochondrial_Ca_Overload Mitochondrial Ca2+ Overload Ionic_Imbalance->Mitochondrial_Ca_Overload ROS_Production Increased Reactive Oxygen Species (ROS) Mitochondrial_Ca_Overload->ROS_Production Apoptosis Apoptosis ROS_Production->Apoptosis Necrosis Necrosis ROS_Production->Necrosis Myocardial_Damage Myocardial Cell Damage/Death Apoptosis->Myocardial_Damage Necrosis->Myocardial_Damage

Caption: Proposed signaling pathway for this compound-induced cardiotoxicity.

References

an antibacterial and anticoccidial agent that can be used as feed additives.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for utilizing Salinomycin, a polyether ionophore antibiotic, in experimental settings. Salinomycin is widely used as an anticoccidial and antibacterial agent in poultry and livestock feed.[1][2] It exhibits activity against Gram-positive bacteria, some fungi, and parasitic protozoa of the genus Eimeria.[3][4]

Frequently Asked Questions (FAQs)

Q1: What is Salinomycin and what is its primary mechanism of action?

A1: Salinomycin is a monocarboxylic polyether antibiotic produced by the fermentation of Streptomyces albus.[4] Its primary mechanism involves acting as an ionophore, which transports alkali metal ions (primarily potassium, K+) across cell membranes.[4][5] This disrupts the natural ion concentration gradients, leading to osmotic damage and ultimately cell death of the target organism.[5]

Q2: In what solvents is Salinomycin soluble?

A2: Salinomycin is highly lipid-soluble and is practically insoluble in water.[3][6] It is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, dimethylformamide (DMF), alcohols, esters, and chloroform.[6][7] For aqueous buffers, it is recommended to first dissolve Salinomycin in a minimal amount of DMSO or DMF and then dilute it with the aqueous solution.[7]

Q3: What are the recommended storage conditions for Salinomycin?

A3: Salinomycin powder should be stored at -20°C.[6] Stock solutions made in solvents like DMSO can be stored at -80°C for up to a year or at -20°C for up to a month. Aqueous solutions are not stable and should be prepared fresh for each experiment.

Q4: What is the primary target for Salinomycin's anticoccidial activity?

A4: Salinomycin is highly effective against the asexual developmental stages (sporozoites and schizonts) of Eimeria species within the host cells.[8] It causes the parasites to be destroyed between 30 and 72 hours after infection, significantly reducing oocyst shedding.[8]

Q5: Does Salinomycin have activity against Gram-negative bacteria?

A5: No, Salinomycin is primarily effective against Gram-positive bacteria.[3][9] It does not have significant activity against Gram-negative bacteria.

Troubleshooting Guides

Problem: Inconsistent Minimum Inhibitory Concentration (MIC) Results

  • Q: My MIC values for Salinomycin against the same bacterial strain vary significantly between experiments. What could be the cause?

    • A1: Inoculum Density: The final concentration of bacteria in the wells is critical. Ensure you are standardizing your inoculum to a 0.5 McFarland standard before dilution to achieve a final concentration of approximately 10^4 to 10^5 CFU/mL.[10] Inconsistent inoculum sizes will lead to variable MICs.

    • A2: Salinomycin Precipitation: Due to its poor water solubility, Salinomycin can precipitate in aqueous culture media, especially at higher concentrations.[6][11] This reduces the effective concentration of the drug. Solution: Prepare the initial stock solution in 100% DMSO and ensure it is fully dissolved before performing serial dilutions in the broth.[7] Visually inspect the wells of your microtiter plate for any signs of precipitation before and after incubation.

    • A3: Media Composition: The composition of the broth can affect the activity of ionophores. Cation concentrations in the media can compete with the drug's mechanism. Use a consistent, standardized broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth) for all experiments to ensure reproducibility.

Problem: High Cytotoxicity Observed in Host Cell Monolayers During In Vitro Anticoccidial Assays

  • Q: The host cells in my assay are dying even at low concentrations of Salinomycin, making it difficult to assess anticoccidial activity. How can I mitigate this?

    • A1: Concentration Range: Salinomycin can be toxic to eukaryotic cells at higher concentrations.[12][13] You may need to perform a preliminary dose-response experiment on the host cells alone (e.g., MDBK or IPEC-J2 cells) to determine the maximum non-toxic concentration. This will help you establish a therapeutic window where parasite growth is inhibited without significant host cell death.

    • A2: Exposure Time: Reduce the incubation time of the drug with the cells. The anticoccidial effect of Salinomycin on early parasitic stages occurs relatively quickly (within 72 hours).[8] Assess the minimum time required to observe a significant anticoccidial effect while minimizing host cell toxicity.

    • A3: Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your culture wells is not exceeding a non-toxic level, typically below 0.5%.[12] Run a solvent control (cells treated with the highest concentration of DMSO used in the experiment) to confirm it is not the source of cytotoxicity.

Data Presentation

Table 1: Anticoccidial Efficacy of Salinomycin in Broiler Chickens

Eimeria Species Salinomycin Dose (ppm in feed) Efficacy Measure Result Citation
Mixed field isolate 70 Reduction in Lesion Score >50% reduction, considered fully susceptible [14]
E. tenella 60 Reduction in Lesion Score Lesion score reduced from 3.00 to 0.33 [15]
Mixed Species 60 Coccodial Index Significantly improved index over control [16]

| E. bovis (Calves) | 1.0-2.0 mg/kg body weight | Oocyst Excretion | Nearly complete suppression |[17] |

Table 2: Cytotoxicity of Salinomycin (IC50 Values)

Cell Line Cell Type IC50 (µM) after 72h Citation
MDA-MB-468 Human Breast Cancer 1.39 [18]
MDA-MB-231 Human Breast Cancer 4.38 [18]
MCF-7 Human Breast Cancer 3.51 [18]
L6 Rat Myoblasts >50 µg/mL [12]

| FaO | Rat Hepatoma | ~25 µg/mL |[12] |

Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from standard methodologies for determining the MIC of an antimicrobial agent.[10][19][20]

  • Preparation of Salinomycin Stock: Dissolve Salinomycin powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure it is completely dissolved.

  • Preparation of Inoculum: From a pure overnight culture plate, pick 3-4 colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard.[20] Dilute this suspension in the appropriate broth (e.g., Mueller-Hinton Broth) to achieve a final bacterial concentration of approximately 5 x 10^5 CFU/mL.

  • Plate Preparation:

    • Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.[10]

    • Add 100 µL of a 2x working concentration of Salinomycin (prepared from the DMSO stock and diluted in broth) to the first column of wells.

    • Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing thoroughly, and repeating this process across the plate to column 10. Discard 100 µL from column 10.[10] Column 11 will serve as the growth control (no drug), and column 12 as the sterility control (no bacteria).[10]

  • Inoculation: Add 5 µL of the standardized bacterial inoculum to wells in columns 1 through 11. The final volume in each well will be ~105 µL.[10]

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours.[19]

  • Reading the MIC: The MIC is the lowest concentration of Salinomycin that completely inhibits visible growth of the bacteria.[19] This can be determined by visual inspection or by using a plate reader to measure optical density at 600 nm (OD600).

Protocol 2: In Vitro Anticoccidial Sporulation Inhibition Assay

This assay determines the ability of a compound to prevent the sporulation of Eimeria oocysts, a crucial step in their lifecycle.[21][22]

  • Oocyst Preparation: Collect fresh, unsporulated oocysts from the feces or ceca of infected animals. Purify the oocysts by salt flotation and wash them thoroughly with water.

  • Assay Setup:

    • In a 96-well plate, prepare different concentrations of Salinomycin (e.g., 100 µg/mL, 50 µg/mL, 25 µg/mL) diluted in a 2.5% potassium dichromate solution.[22] Include a positive control (e.g., Toltrazuril) and a negative control (potassium dichromate solution only).[22]

    • Add a standardized number of unsporulated oocysts (e.g., 1 x 10^5) to each well.

  • Incubation: Incubate the plate at 27-29°C for 48-96 hours with adequate aeration (e.g., by placing the plate on a shaker or using a plate with a gas-permeable seal).[21]

  • Evaluation:

    • After incubation, take a sample from each well.

    • Using a hemocytometer or McMaster chamber under a microscope, count the number of sporulated and unsporulated oocysts out of a total of 100-200 oocysts.

    • Calculate the percentage of sporulation inhibition using the formula:

      • % Inhibition = 100 - [ (% Sporulation in Treatment Group / % Sporulation in Negative Control) * 100 ]

Visualizations

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Salinomycin Stock in DMSO C Prepare 96-Well Plate (Broth + Serial Dilutions) A->C B Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate Plate with Bacteria B->D C->D E Incubate Plate (37°C, 18-20h) D->E F Read Results (Visual or Plate Reader) E->F G Determine MIC (Lowest concentration with no growth) F->G Ionophore_Mechanism cluster_membrane Cell Membrane Extracellular Extracellular (High K+) K_ion_out K+ Intracellular Intracellular (Low K+) K_ion_in K+ Salinomycin Salinomycin Complex Salinomycin-K+ Complex Salinomycin->Complex K_ion_out->Complex Binds K+ Disruption Disruption of Ion Gradient K_ion_in->Disruption Complex->K_ion_in Transports K+ across membrane Death Cell Death Disruption->Death Troubleshooting_Tree cluster_mic MIC Assay Issues cluster_cyto Cytotoxicity Assay Issues Start Inconsistent Experimental Results Q1 Inconsistent MICs? Start->Q1 Q2 High Host Cell Death? Start->Q2 A1 Check Inoculum Density (0.5 McFarland) Q1->A1 Yes A2 Check for Drug Precipitation (Use fresh DMSO stock) Q1->A2 Yes A3 Standardize Media (Cation-Adjusted) Q1->A3 Yes B1 Determine Max Non-Toxic Dose (Run cell-only control) Q2->B1 Yes B2 Reduce Drug Exposure Time Q2->B2 Yes B3 Verify Solvent Toxicity (Keep DMSO <0.5%) Q2->B3 Yes

References

Technical Support Center: Drug Interactions Between Lasalocid and Other Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating drug interactions between the ionophore antibiotic Lasalocid and other classes of antibiotics.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound and how does it lead to interactions with other antibiotics?

A1: this compound is a carboxylic polyether ionophore that disrupts the normal physiological processes of cells by creating pores in biological membranes, leading to an excessive influx of cations and consequently, osmotic lysis[1]. This mechanism of action is the basis for its anticoccidial activity. Drug interactions with other antibiotics are not fully elucidated for all compounds, but a prominent hypothesis is the competition for metabolic pathways, particularly detoxification in the liver. Some antibiotics can inhibit the cytochrome P450 enzymes responsible for metabolizing this compound, leading to its accumulation and subsequent toxicity.

Q2: Are there any known severe interactions between this compound and other antibiotics that I should be aware of before designing my experiment?

A2: Yes, co-administration of this compound with certain antibiotics has been shown to cause severe adverse effects, particularly in poultry. The most well-documented interactions are with tiamulin and chloramphenicol, which can lead to severe myotoxicity[1]. Caution is also advised when using this compound with florfenicol due to its structural similarity to chloramphenicol.

Q3: My poultry subjects are showing signs of leg weakness and ataxia after co-administration of this compound and an antibiotic. What could be the cause and what should I do?

A3: These clinical signs are indicative of myotoxicity, a known adverse effect of this compound toxicity which can be potentiated by other antibiotics. Immediately discontinue the administration of both drugs. Collect blood samples to measure serum levels of creatine kinase (CK) and aspartate aminotransferase (AST/GOT), which are key biomarkers for muscle damage. Refer to the troubleshooting guide below for a more detailed workflow.

Troubleshooting Guides

Guide 1: Unexpected Clinical Signs of Toxicity

This guide provides a step-by-step process for troubleshooting unexpected clinical signs of toxicity (e.g., ataxia, leg weakness, paralysis, decreased feed intake) observed during co-administration of this compound and another antibiotic in an experimental setting.

ToxicityTroubleshooting start Unexpected Clinical Signs Observed (e.g., ataxia, weakness) stop_drugs Immediately Discontinue Administration of Both Drugs start->stop_drugs collect_samples Collect Blood and Tissue Samples (Serum, Liver, Muscle) stop_drugs->collect_samples measure_biomarkers Measure Serum Biomarkers: - Creatine Kinase (CK) - Aspartate Aminotransferase (AST/GOT) collect_samples->measure_biomarkers histopathology Perform Histopathology on Muscle and Nerve Tissues collect_samples->histopathology assess_severity Assess Severity of Myotoxicity measure_biomarkers->assess_severity histopathology->assess_severity supportive_care Provide Supportive Care (e.g., hydration, nutrition) assess_severity->supportive_care If severe review_protocol Review Experimental Protocol: - Dosages - Administration Route - Subject Health Status assess_severity->review_protocol Regardless of severity end Document Findings and Refine Protocol supportive_care->end dose_response Consider a Dose-Response Study with Lower Concentrations review_protocol->dose_response dose_response->end

Caption: Troubleshooting workflow for unexpected toxicity.

Quantitative Data Summary

The following tables summarize quantitative data from studies on the interaction of this compound with other antibiotics.

Table 1: Interaction of this compound and Chloramphenicol in Broiler Chicks

ParameterControl GroupThis compound (90 ppm) + Chloramphenicol (500 ppm)This compound (125 ppm) + Chloramphenicol (500 ppm)Reference
Clinical Signs NormalSevere growth depression, ataxia, leg weakness, paralysisMore frequent and severe symptoms than 90 ppm group[2]
Creatine Kinase (CK) Activity NormalMarkedly IncreasedMarkedly Increased[2]
Aspartate Aminotransferase (GOT) Activity NormalSignificantly IncreasedSignificantly Increased[2]

Table 2: Interaction of this compound and Florfenicol in Broiler Chickens (Note: This study has been retracted, interpret with caution)

ParameterControl GroupThis compoundFlorfenicolThis compound + FlorfenicolReference
Creatine Phosphokinase (CPK) NormalNormalNormalSignificantly Increased[3]
Uric Acid NormalNormalNormalSignificantly Increased[3]
Heart Histopathology NormalNormalNormalSignificantly Affected[3]
Liver Histopathology NormalNormalNormalSignificantly Affected[3]

Table 3: LD50 Values of this compound in Different Species

SpeciesLD50 (mg/kg Body Weight)Reference
Mice146[1]
Rat122[1]
Chickens71.5[1]
Horses21.5[1]
Cattle50[1]

Experimental Protocols

Protocol 1: In Vivo Assessment of this compound and Antibiotic Interaction in Poultry

This protocol outlines a general methodology for studying the in vivo interaction between this compound and another antibiotic in a poultry model.

InVivoProtocol start Animal Acclimatization (e.g., 7 days) grouping Randomly Assign Subjects to Treatment Groups: 1. Control 2. This compound only 3. Antibiotic only 4. This compound + Antibiotic start->grouping treatment Administer Treatments (Specify dosages, route, and duration) grouping->treatment monitoring Daily Monitoring: - Clinical signs - Feed and water intake - Body weight treatment->monitoring sampling Sample Collection at Predetermined Intervals: - Blood (for biochemistry) - Tissues (for histopathology and residue analysis) monitoring->sampling analysis Data Analysis: - Statistical comparison of groups - Correlate clinical signs with biochemical and pathological findings sampling->analysis end Conclusion on Interaction analysis->end

Caption: General workflow for in vivo interaction studies.

Detailed Steps:

  • Animal Model: Utilize healthy broiler chickens of a specific age and breed.

  • Housing and Diet: House the birds in appropriate conditions with ad libitum access to a standard basal diet and water.

  • Treatment Groups:

    • Group 1: Control (no treatment).

    • Group 2: this compound administered in the feed at the desired concentration (e.g., 90-125 ppm).

    • Group 3: Antibiotic of interest administered via feed or water at the recommended dosage.

    • Group 4: Co-administration of this compound and the antibiotic at the same dosages as groups 2 and 3.

  • Data Collection:

    • Clinical Observations: Record any signs of toxicity, including changes in behavior, posture, and gait, twice daily.

    • Performance Parameters: Measure body weight and feed consumption weekly to calculate feed conversion ratio.

    • Blood Sampling: Collect blood samples from a subset of birds in each group at baseline and at specified time points during the treatment period. Analyze serum for CK, AST, and other relevant biochemical markers.

    • Necropsy and Histopathology: At the end of the study, or if severe toxicity is observed, euthanize a subset of birds from each group. Perform a gross pathological examination and collect tissue samples (skeletal muscle, heart, liver, kidney, and peripheral nerves) for histopathological analysis.

  • Statistical Analysis: Use appropriate statistical methods (e.g., ANOVA, t-tests) to compare the data between the different treatment groups.

Protocol 2: In Vitro Assessment of this compound and Antibiotic Interaction

An in vitro approach can be used as a preliminary screening method to assess the potential for interaction.

  • Cell Culture: Utilize a relevant cell line, such as primary chicken hepatocytes or a muscle cell line.

  • Treatment: Expose the cells to varying concentrations of this compound, the antibiotic of interest, and a combination of both.

  • Viability Assays: After a defined incubation period, assess cell viability using methods such as the MTT or LDH release assays.

  • Biochemical Analysis: Analyze cell lysates or culture media for markers of cellular stress or damage.

  • Data Analysis: Determine the IC50 values for each compound alone and in combination to assess for synergistic, additive, or antagonistic effects.

Specific Antibiotic Interactions

This compound and Tiamulin
  • Issue: Clinically significant and potentially lethal interactions are well-documented.

  • Recommendation: Avoid concurrent administration of this compound and tiamulin[1]. The interaction is thought to be due to tiamulin inhibiting the metabolism of this compound, leading to toxic accumulation[4].

This compound and Chloramphenicol
  • Issue: Co-administration leads to severe myotoxicity in broiler chicks, characterized by growth depression, ataxia, and paralysis[2].

  • Biomarkers: Markedly increased serum levels of Creatine Kinase (CK) and Aspartate Aminotransferase (GOT) are indicative of muscle damage[2].

  • Experimental Evidence: Studies have shown that the severity of the toxic effects is dependent on the dosage of this compound and the duration of simultaneous administration[2].

This compound and Florfenicol
  • Issue: Due to its structural similarity to chloramphenicol, there is a potential for interaction with this compound. A now-retracted study suggested that co-administration could lead to adverse effects on cardiac function and increased levels of CPK and uric acid in broiler chickens[3].

  • Recommendation: Given the retraction of the primary study, further well-controlled studies are necessary to establish the safety of co-administering this compound and florfenicol. Researchers should proceed with caution and monitor for signs of cardiotoxicity and myotoxicity.

This compound and Tetracyclines
  • Issue: There is limited specific research on the interaction between this compound and tetracyclines in poultry. One study in dairy heifers investigated the effects of chlortetracycline and this compound on growth and found no beneficial effects of the combination compared to control animals[5].

  • Recommendation: Researchers should conduct preliminary in vitro or in vivo dose-finding studies to assess the potential for interaction before proceeding with larger-scale experiments. Monitor for general signs of toxicity and any unexpected changes in the efficacy of either drug.

This compound and Sulfonamides
  • Issue: There is a lack of detailed, publicly available studies specifically investigating the interaction between this compound and sulfonamides in poultry.

  • Recommendation: Due to the limited data, researchers should exercise caution when co-administering this compound and sulfonamides. A thorough review of the metabolic pathways of the specific sulfonamide being used is recommended to identify any potential for competitive inhibition with this compound metabolism. Initial studies should include a comprehensive monitoring plan for clinical signs of toxicity and relevant biochemical parameters.

References

Navigating the Nuances of Lasalocid Stability: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center

For researchers, scientists, and drug development professionals working with Lasalocid, ensuring its stability in various solvent preparations is paramount for reproducible and accurate experimental outcomes. This technical support center provides a comprehensive guide to understanding and managing the stability of this compound, addressing common challenges through troubleshooting guides and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

This compound, a polyether ionophore, is sparingly soluble in aqueous solutions but readily dissolves in various organic solvents. For laboratory use, Dimethyl sulfoxide (DMSO), ethanol, methanol, and Dimethylformamide (DMF) are commonly employed.[] The choice of solvent can significantly impact the stability and should be selected based on the specific experimental requirements.

Q2: How should I store this compound stock solutions?

For optimal stability, it is recommended to store this compound stock solutions at -20°C.[] Aliquoting the stock solution into smaller, single-use vials is advisable to minimize freeze-thaw cycles, which can potentially degrade the compound over time.[2][3][4]

Q3: What factors can affect the stability of this compound in solution?

Several factors can influence the stability of this compound in solution, including:

  • pH: this compound's stability can be pH-dependent. While specific data on its stability across a wide pH range in various solvents is limited, it's known that liquid supplements containing this compound should be maintained in a pH range of 4-8.[5]

  • Temperature: Elevated temperatures can accelerate the degradation of this compound.[6][7][8] It is crucial to store solutions at recommended low temperatures.

  • Light: Exposure to light can also contribute to the degradation of chemical compounds.[7][9][10] Therefore, it is best practice to protect this compound solutions from light by using amber vials or by wrapping containers in aluminum foil.

  • Solvent Purity: The purity of the solvent used can also impact stability. Impurities can potentially react with this compound, leading to its degradation.

Q4: How can I assess the stability of my this compound preparation?

The stability of a this compound solution can be monitored by analyzing its concentration over time using a validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection is a commonly used and reliable technique for quantifying this compound.[2][11][12] A significant decrease in concentration from the initial measurement indicates degradation.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results Degradation of this compound stock solution.Prepare fresh stock solutions. Aliquot and store at -20°C to avoid repeated freeze-thaw cycles. Periodically check the concentration of the stock solution using HPLC.
Precipitate formation in the solution Poor solubility or solvent evaporation.Ensure the concentration does not exceed the solubility limit in the chosen solvent. Store solutions in tightly sealed containers to prevent solvent evaporation. If working with aqueous buffers, ensure the final concentration of the organic solvent is sufficient to maintain solubility.
Change in color of the solution Degradation of this compound or reaction with impurities.Prepare a fresh solution using a high-purity solvent. Protect the solution from light and store at the recommended temperature. If the issue persists, consider using a different solvent.

Quantitative Data Summary

The following table summarizes the solubility of this compound in various solvents. Stability is inferred from recommended storage conditions and observations from various studies.

SolventSolubility (mg/mL)Recommended StorageNotes
Methanol Soluble[]-20°C[]A common solvent for stock solutions.
Ethanol Soluble[]-20°C[]Another suitable solvent for stock solutions.
DMSO Soluble[]-20°C[]Often used for in vitro assays.
DMF Soluble[]-20°C[]A less common but effective solvent.
Water Practically insoluble[13]N/ANot recommended for preparing stock solutions.

Experimental Protocols

Protocol: Stability Testing of this compound using HPLC

This protocol outlines a general procedure for assessing the stability of this compound in a specific solvent.

1. Preparation of this compound Stock Solution:

  • Accurately weigh a known amount of this compound sodium salt.
  • Dissolve it in the chosen solvent (e.g., methanol) to a final concentration of 1 mg/mL.
  • Vortex or sonicate until fully dissolved.

2. Stability Study Setup:

  • Aliquot the stock solution into multiple amber vials.
  • Store the vials under different conditions to be tested (e.g., -20°C, 4°C, room temperature, elevated temperature).
  • Designate a set of vials for each time point (e.g., 0, 24, 48, 72 hours, 1 week, 1 month).

3. Sample Analysis by HPLC:

  • At each time point, retrieve a vial from each storage condition.
  • Prepare a working solution by diluting the stock solution to a suitable concentration for HPLC analysis (e.g., 10 µg/mL) with the mobile phase.
  • Inject the sample onto a C18 reverse-phase HPLC column.
  • Use a mobile phase typically consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., water with a small percentage of acid like acetic acid).[14]
  • Detect this compound using a UV detector (e.g., at 315 nm) or a fluorescence detector.[2][11]
  • Quantify the peak area corresponding to this compound.

4. Data Analysis:

  • Compare the peak area of this compound at each time point to the initial peak area (time 0).
  • A decrease in the peak area indicates degradation.
  • Calculate the percentage of this compound remaining at each time point.

Visualizations

experimental_workflow cluster_prep Preparation cluster_storage Stability Study cluster_analysis Analysis prep_stock Prepare this compound Stock Solution aliquot Aliquot into Vials prep_stock->aliquot storage Store under Test Conditions (Temp, Light, pH) aliquot->storage sampling Sample at Time Points storage->sampling hplc HPLC Analysis sampling->hplc data_analysis Data Analysis (% Degradation) hplc->data_analysis

Caption: Workflow for this compound Stability Assessment.

logical_relationship cluster_factors Influencing Factors cluster_outcomes Potential Outcomes This compound This compound Stability Temperature Temperature This compound->Temperature Light Light Exposure This compound->Light pH pH of Solution This compound->pH Solvent Solvent Type This compound->Solvent Degradation Chemical Degradation Temperature->Degradation Light->Degradation pH->Degradation Solvent->Degradation Loss Loss of Potency Degradation->Loss Inconsistent Inconsistent Results Loss->Inconsistent

Caption: Factors Influencing this compound Stability.

References

Technical Support Center: Optimizing Lasalocid Dosage for In Vitro Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lasalocid in in vitro cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound in a cellular context?

A1: this compound is a carboxylic ionophore that disrupts ion gradients across cellular membranes. Its primary mechanism involves the transport of cations, leading to the dissipation of proton gradients across the endolysosomal pathway and the Golgi apparatus. This disruption can trigger a cascade of cellular events, including the induction of apoptosis (programmed cell death), autophagy (a cellular recycling process), and cell cycle arrest, particularly in cancer cells. Furthermore, this compound has been shown to modulate specific signaling pathways, such as the PI3K/AKT and JNK/P38 MAPK pathways, and to regulate the expression of transcription factors like FOXM1. An increase in reactive oxygen species (ROS) production is also a noted effect of this compound treatment.

Q2: What is a typical starting concentration range for this compound in in vitro experiments?

A2: Based on published data, a typical starting concentration for this compound in in vitro experiments is in the low micromolar (µM) range. For most cancer cell lines, effective concentrations that induce a significant biological response are generally between 1 µM and 10 µM. However, the optimal concentration is highly cell-line dependent. It is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) for your specific cell line and experimental endpoint.

Q3: How should I prepare a stock solution of this compound?

A3: this compound is sparingly soluble in aqueous solutions. Therefore, it is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. A common practice is to prepare a 10 mM stock solution in DMSO. Ensure the final concentration of the solvent in your cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Q4: How stable is this compound in cell culture medium?

A4: While specific stability data in various cell culture media is not extensively published, it is generally advisable to prepare fresh dilutions of this compound from a frozen stock solution for each experiment. The stability of compounds in culture media can be influenced by factors such as pH, temperature, and interaction with media components. To ensure consistent results, avoid prolonged storage of diluted this compound solutions at 4°C or 37°C.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
High variability between replicate wells - Inconsistent cell seeding- Uneven drug distribution- Edge effects in the culture plate- Ensure a homogenous single-cell suspension before seeding.- Mix the plate gently after adding this compound.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.
No observable effect at expected concentrations - Low potency of this compound stock- Cell line is resistant to this compound- Insufficient incubation time- Verify the concentration and integrity of your this compound stock.- Test a wider range of concentrations, including higher doses.- Perform a time-course experiment to determine the optimal treatment duration.
Excessive cell death, even at low concentrations - High sensitivity of the cell line- Solvent (e.g., DMSO) toxicity- Mycoplasma contamination- Perform a dose-response curve starting from very low (nanomolar) concentrations.- Ensure the final solvent concentration is non-toxic to your cells (run a solvent-only control).- Regularly test your cell lines for mycoplasma contamination.[1][]
Inconsistent results between experiments - Variation in cell passage number- Inconsistent incubation conditions- Instability of this compound stock- Use cells within a consistent and low passage number range.- Maintain consistent incubator conditions (temperature, CO2, humidity).- Prepare fresh this compound dilutions for each experiment from a new aliquot of the stock solution.
Unexpected morphological changes in cells - Off-target effects of this compound- Cellular stress response- this compound is known to affect organelles like the Golgi apparatus and mitochondria.[3] These changes are part of its mechanism of action.- Correlate morphological changes with functional assays (e.g., apoptosis, cell cycle) to understand the cellular response.

Quantitative Data Summary

Table 1: Reported IC50 and EC50 Values of this compound in Various Cell Lines

Cell LineCell TypeAssayIC50 / EC50 (µM)Incubation TimeReference
PC3Human Prostate CancerMTT1.4 - 3.872h[4]
SW480Human Colon CancerMTT7.272h[4]
SW620Human Colon CancerMTT6.172h[4]
LMHChicken HepatomaMTT~524h[5]
L6Rat MyoblastsMTT~2024h[5][6]
FaORat HepatomaMTT, CBB, LDH4 - 1024h[7]
HepG2Human HepatomaMTT, CBB, LDH~4 - 9Not Specified[8]

Note: IC50/EC50 values can vary depending on the specific assay conditions, cell density, and passage number. This table should be used as a guideline for establishing an initial experimental concentration range.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a general guideline for determining the effect of this compound on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT reagent (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Multichannel pipette

  • Plate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from your stock solution.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.

    • Carefully remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 3-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Western Blot Analysis of Signaling Pathways (PI3K/AKT, JNK/p38 MAPK, FOXM1)

This protocol provides a general workflow for analyzing the effect of this compound on key signaling proteins.

Materials:

  • Cells of interest cultured in 6-well plates or 10 cm dishes

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-JNK, anti-JNK, anti-p-p38, anti-p38, anti-FOXM1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with the desired concentrations of this compound for the appropriate time.

    • Wash cells with ice-cold PBS and lyse them with lysis buffer.

    • Collect the lysates and centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Normalize the protein amounts for each sample and prepare them with Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin).

Visualizations

Experimental_Workflow cluster_0 Preparation cluster_1 Dosage Optimization cluster_2 Mechanism of Action Studies Prepare this compound Stock Prepare this compound Stock Dose-Response Assay (e.g., MTT) Dose-Response Assay (e.g., MTT) Prepare this compound Stock->Dose-Response Assay (e.g., MTT) Culture Cells Culture Cells Culture Cells->Dose-Response Assay (e.g., MTT) Determine IC50/EC50 Determine IC50/EC50 Dose-Response Assay (e.g., MTT)->Determine IC50/EC50 Functional Assays (Apoptosis, Cell Cycle) Functional Assays (Apoptosis, Cell Cycle) Determine IC50/EC50->Functional Assays (Apoptosis, Cell Cycle) Signaling Pathway Analysis (Western Blot) Signaling Pathway Analysis (Western Blot) Determine IC50/EC50->Signaling Pathway Analysis (Western Blot)

Caption: Workflow for optimizing this compound dosage and investigating its mechanism of action.

Signaling_Pathway cluster_PI3K PI3K/AKT Pathway cluster_MAPK JNK/p38 MAPK Pathway cluster_FOXM1 FOXM1 Regulation cluster_Cellular_Effects Cellular Effects This compound This compound PI3K PI3K This compound->PI3K Inhibits JNK JNK This compound->JNK Activates p38 p38 This compound->p38 Activates AKT AKT PI3K->AKT FOXM1 FOXM1 AKT->FOXM1 Regulates JNK->FOXM1 Regulates p38->FOXM1 Regulates Proliferation Proliferation FOXM1->Proliferation Inhibits Apoptosis Apoptosis FOXM1->Apoptosis Induces CellCycleArrest Cell Cycle Arrest FOXM1->CellCycleArrest Induces

Caption: Simplified signaling pathways modulated by this compound in cancer cells.

Troubleshooting_Tree cluster_cells Cell-Related Issues cluster_reagents Reagent-Related Issues cluster_protocol Protocol-Related Issues Start Inconsistent Results? CheckCells Check Cell Health & Passage Start->CheckCells CheckReagents Check Reagent Preparation Start->CheckReagents CheckProtocol Review Experimental Protocol Start->CheckProtocol Contamination Contamination? CheckCells->Contamination HighPassage High Passage? CheckCells->HighPassage FreshDilution Fresh Dilution? CheckReagents->FreshDilution SolventControl Solvent Control OK? CheckReagents->SolventControl ConsistentSeeding Consistent Seeding? CheckProtocol->ConsistentSeeding IncubationTime Optimal Time? CheckProtocol->IncubationTime Solution1 Discard culture, use fresh stock. Contamination->Solution1 Yes Solution2 Use lower passage cells. HighPassage->Solution2 Yes Solution3 Prepare fresh this compound dilution. FreshDilution->Solution3 No Solution4 Lower solvent concentration. SolventControl->Solution4 No Solution5 Ensure homogenous cell suspension. ConsistentSeeding->Solution5 No Solution6 Perform time-course experiment. IncubationTime->Solution6 No

Caption: A decision tree for troubleshooting inconsistent experimental results with this compound.

References

Technical Support Center: Navigating Lasalocid-Induced Cytotoxicity in Primary Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with lasalocid in primary cell lines. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you anticipate and address challenges related to this compound-induced cytotoxicity in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it cytotoxic?

This compound is a carboxylic ionophore antibiotic that can transport various cations across biological membranes, disrupting cellular ion homeostasis.[1] Its cytotoxicity stems from its ability to create an imbalance of ions like Na+, K+, and Ca2+ across cellular and mitochondrial membranes. This disruption leads to mitochondrial dysfunction, altered cellular pH, increased reactive oxygen species (ROS) production, and ultimately, cell death.[2]

Q2: My primary cells are dying at lower this compound concentrations than expected. What could be the cause?

Several factors can contribute to increased sensitivity of primary cells to this compound:

  • Cell Type Specificity: Primary cells, especially those with high metabolic activity like neurons and cardiomyocytes, can be more susceptible to ionophore toxicity.[3]

  • Culture Conditions: Suboptimal culture conditions, such as nutrient depletion or pH shifts in the media, can stress the cells and make them more vulnerable to this compound's effects.

  • Serum Concentration: The concentration of serum in the culture medium can influence the apparent cytotoxicity of this compound. It is crucial to maintain consistent serum levels across experiments.

  • Compound Stability: this compound solutions may be unstable.[4] Improper storage or repeated freeze-thaw cycles can lead to degradation and inconsistent results. Always prepare fresh dilutions from a properly stored stock solution.

Q3: Can I mitigate this compound-induced cytotoxicity without compromising my experimental goals?

Yes, several strategies can be employed:

  • Concentration Optimization: Carefully titrate the this compound concentration to find the minimum effective dose for your experimental purpose.

  • Reduced Exposure Time: Limit the duration of cell exposure to this compound to the shortest time necessary to achieve the desired effect.

  • Use of Cytoprotective Agents: Co-treatment with antioxidants or other cytoprotective agents may help reduce off-target toxicity. For instance, the flavonolignan silybin has been shown to have a protective effect against this compound-induced cytotoxicity in some cell lines.[5][6]

Q4: Are there any known interferences of this compound with common cytotoxicity assays?

While direct, widespread interference is not extensively documented, the mechanism of action of this compound could potentially influence certain assays:

  • MTT Assay: Since the MTT assay relies on mitochondrial reductase activity, this compound's known impact on mitochondrial function could theoretically affect the results.

  • LDH Assay: The LDH assay measures membrane integrity. As this compound induces cytotoxicity that leads to membrane damage, this assay is generally considered suitable.

  • Resazurin Assay: This assay also measures metabolic activity and could be influenced by this compound's effects on cellular respiration.

It is always recommended to include appropriate controls to account for any potential assay interference.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
High variability in cytotoxicity results between experiments. 1. Inconsistent cell seeding density.2. Variation in this compound stock solution concentration or stability.3. Differences in incubation times.4. Inconsistent serum concentration in the media.1. Ensure accurate and consistent cell counting and seeding.2. Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Aliquot and store stock solutions appropriately.3. Standardize all incubation periods.4. Use the same batch and concentration of serum for all related experiments.
This compound appears to precipitate in the culture medium. 1. The concentration of this compound exceeds its solubility in the culture medium.2. The solvent used for the stock solution is not compatible with the aqueous culture medium.1. Lower the final concentration of this compound. 2. Ensure the final concentration of the solvent (e.g., DMSO) is low (typically <0.5%) and compatible with your primary cells. Perform a vehicle control to assess solvent toxicity.
No cytotoxicity is observed even at high this compound concentrations. 1. The primary cell line is resistant to this compound.2. The this compound stock solution has degraded.3. Incorrect assay procedure.1. Verify the expected sensitivity of your cell line from literature or previous experiments. Consider using a positive control compound known to be toxic to your cells.2. Prepare a fresh stock solution of this compound.3. Review the cytotoxicity assay protocol for any errors in reagent preparation or incubation times.
Unexpected morphological changes in cells at sub-lethal this compound concentrations. This compound can affect various intracellular organelles and trafficking pathways even at non-cytotoxic concentrations.[7]Document these changes as they may be part of the compound's mechanism of action. Correlate morphological changes with functional assays.

Quantitative Data Summary

The following table summarizes the cytotoxic concentrations (IC50/EC50) of this compound in various primary and other cell lines. Note that values can vary depending on the assay, exposure time, and specific experimental conditions.

Cell Line/TypeAssayExposure TimeIC50/EC50 (µM)Reference
Human Umbilical Vein Endothelial Cells (HUVECs)ResazurinOvernight>20 (80% viability at 20 µM)[7]
Rat Myoblasts (L6)MTT24h11.2[5]
Rat Myoblasts (L6)LDH24h6.4[5]
Chicken Hepatoma (LMH)MTT24h4.9[5]
Chicken Hepatoma (LMH)LDH24h6.7[5]
Rat Hepatoma (FaO)MTT24h4.0 - 9.0[5]
Human Hepatoma (HepG2)MTT24h4.0 - 9.0[5]
Mouse Cerebral NeuronsMicroscopic Observation48h~0.5 (mild damage)[8]

Experimental Protocols

Preparation of this compound Stock Solution
  • Solvent Selection: this compound is soluble in organic solvents such as DMSO and ethanol.[9]

  • Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-50 mM) in your chosen solvent.

  • Procedure:

    • Weigh the required amount of this compound powder in a sterile microfuge tube.

    • Add the appropriate volume of solvent to achieve the desired stock concentration.

    • Vortex or sonicate briefly to ensure complete dissolution.

    • Sterile-filter the stock solution using a 0.22 µm syringe filter.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light. This compound solutions are noted to be unstable and preparing fresh solutions is recommended.[4]

Cytotoxicity Assays

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

  • Primary cells

  • Complete culture medium

  • This compound

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

Protocol:

  • Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound and appropriate vehicle controls. Include wells with medium only as a blank.

  • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Incubate for at least 15 minutes at room temperature, protected from light, with gentle shaking.

  • Measure the absorbance at 570 nm using a microplate reader.

This colorimetric assay measures the activity of LDH released from damaged cells into the culture medium.

Materials:

  • Primary cells

  • Complete culture medium

  • This compound

  • LDH assay kit (containing substrate, cofactor, and dye)

  • Lysis buffer (provided with the kit or 10X Triton X-100)

  • 96-well plates

Protocol:

  • Seed primary cells in a 96-well plate and allow them to adhere overnight.

  • Treat cells with serial dilutions of this compound and appropriate controls (vehicle control for spontaneous LDH release, and a maximum LDH release control treated with lysis buffer).

  • Incubate for the desired exposure time.

  • Carefully transfer a portion of the cell culture supernatant (typically 50 µL) to a new 96-well plate.

  • Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.

  • Incubate at room temperature for the time specified in the kit protocol (usually 10-30 minutes), protected from light.

  • Add the stop solution if required by the kit.

  • Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.

This fluorometric assay measures the reduction of resazurin to the fluorescent resorufin by metabolically active cells.

Materials:

  • Primary cells

  • Complete culture medium

  • This compound

  • Resazurin solution

  • 96-well opaque plates

Protocol:

  • Seed primary cells in an opaque 96-well plate and allow them to adhere overnight.

  • Treat cells with serial dilutions of this compound and appropriate controls.

  • Incubate for the desired exposure time.

  • Add resazurin solution to each well to a final concentration of 10% of the culture volume.

  • Incubate for 1-4 hours at 37°C, protected from light.

  • Measure fluorescence at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm using a microplate reader.

Visualizations

Signaling Pathways and Mechanisms

lasalocid_cytotoxicity cluster_membrane Cell Membrane cluster_mitochondria Mitochondrion cluster_cellular_effects Cellular Effects This compound This compound Ion_Channel Ionophore Action This compound->Ion_Channel Forms complex with cations Ion_Imbalance Na+, K+, Ca2+ Imbalance Ion_Channel->Ion_Imbalance Disrupts ion gradients Mito_Dysfunction Mitochondrial Dysfunction Ion_Imbalance->Mito_Dysfunction Ca2+ overload Vesicular_Trafficking Altered Vesicular Trafficking & pH Ion_Imbalance->Vesicular_Trafficking Alters organelle pH ROS Increased ROS Production Mito_Dysfunction->ROS ATP_Depletion ATP Depletion Mito_Dysfunction->ATP_Depletion Apoptosis Apoptosis ROS->Apoptosis Necrosis Necrosis ATP_Depletion->Necrosis Cell_Death Cell Death Apoptosis->Cell_Death Necrosis->Cell_Death

Caption: Mechanism of this compound-Induced Cytotoxicity.

Experimental Workflow for Assessing Cytotoxicity

cytotoxicity_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Seed Primary Cells in 96-well plate Compound_Prep 2. Prepare this compound Serial Dilutions Cell_Culture->Compound_Prep Treatment 3. Treat Cells with This compound & Controls Compound_Prep->Treatment Incubation 4. Incubate for Desired Time Treatment->Incubation Assay_Choice 5. Choose Assay Incubation->Assay_Choice MTT MTT Assay Assay_Choice->MTT LDH LDH Assay Assay_Choice->LDH Resazurin Resazurin Assay Assay_Choice->Resazurin Data_Acquisition 6. Measure Absorbance or Fluorescence MTT->Data_Acquisition LDH->Data_Acquisition Resazurin->Data_Acquisition Data_Analysis 7. Calculate % Viability and IC50 Data_Acquisition->Data_Analysis

Caption: General workflow for assessing this compound cytotoxicity.

Troubleshooting Logic

troubleshooting_logic Start Unexpected Cytotoxicity Results Check_Controls Are Controls (Vehicle, Positive) Behaving as Expected? Start->Check_Controls Check_Assay Troubleshoot Assay: - Reagent Preparation - Incubation Times - Instrument Settings Check_Controls->Check_Assay No Check_Cells Are Cells Healthy in Vehicle Control? Check_Controls->Check_Cells Yes End Consistent Results Check_Assay->End Check_Culture Troubleshoot Cell Culture: - Contamination - Passage Number - Media Quality Check_Cells->Check_Culture No Check_Compound Is this compound Stock Solution Valid? Check_Cells->Check_Compound Yes Check_Culture->End Prepare_Fresh Prepare Fresh this compound Stock Solution Check_Compound->Prepare_Fresh No Optimize_Experiment Optimize Experiment: - Titrate this compound Conc. - Adjust Exposure Time - Consider Cytoprotectants Check_Compound->Optimize_Experiment Yes Prepare_Fresh->Optimize_Experiment Optimize_Experiment->End

References

Troubleshooting Lasalocid precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with lasalocid in aqueous solutions.

Troubleshooting Guide

This section addresses specific problems you may encounter with this compound precipitation during your experiments.

Q: My this compound solution turned cloudy immediately after diluting my DMSO stock into my aqueous buffer (e.g., PBS or cell culture medium). What happened?

A: This is the most common issue and is typically caused by the rapid change in solvent polarity. This compound is highly soluble in organic solvents like DMSO but has very low solubility in neutral aqueous solutions.[1][2] When the concentrated DMSO stock is added to the aqueous buffer, the DMSO disperses, and the this compound is forced into an environment where it is no longer soluble, causing it to "crash out" or precipitate.

Solutions:

  • Increase the rate of mixing: Add the this compound stock solution dropwise into the aqueous buffer while vortexing or stirring vigorously. This promotes rapid dispersal and can help keep the compound in solution at lower concentrations.

  • Use an intermediate solvent: If your experimental design allows, try a two-step dilution. First, dilute the DMSO stock into a solvent of intermediate polarity (like ethanol or a methanol/water mixture) before the final dilution into the fully aqueous buffer.[3]

  • Gentle warming and sonication: Briefly warming the solution to 37°C or using a bath sonicator can help redissolve small amounts of precipitate. However, be cautious about the temperature stability of other components in your solution.

  • Lower the final concentration: The final concentration may be above this compound's solubility limit in your specific medium. Try preparing a more dilute working solution.

Q: My this compound solution was clear initially but formed a precipitate after being stored at 4°C.

A: The solubility of many compounds, including this compound, is temperature-dependent. As the temperature decreases, the solubility limit can drop, leading to precipitation. Additionally, complex salts within buffers and media can also become less soluble at lower temperatures.[4]

Solutions:

  • Prepare fresh working solutions: It is best practice to prepare aqueous working solutions of this compound fresh for each experiment from a concentrated stock stored at -20°C.[1][2]

  • Re-dissolve before use: If you must store a solution at 4°C, allow it to return to room temperature or 37°C and check for clarity before use. If a precipitate is present, try to redissolve it by gentle warming or vortexing.

  • Store stock solutions properly: Concentrated stock solutions in DMSO or methanol should be stored in small aliquots at -20°C to avoid repeated freeze-thaw cycles.[1]

Q: I observe a fine, crystalline precipitate in my cell culture plates after adding this compound. Is this harmful to my cells?

A: This precipitate is likely an insoluble salt complex of this compound. As an ionophore, this compound actively binds with cations (like Na+, K+, Ca2+, Mg2+) that are abundant in cell culture media.[5][] This can form complexes that are poorly soluble and precipitate. These precipitates can be detrimental to experiments by altering the effective concentration of this compound and by removing essential ions from the media.[4]

Solutions:

  • Verify your final concentration: Ensure the final concentration is within a range reported to be effective and soluble in cell culture, typically in the low micromolar range (e.g., ≤ 20 µM).[7]

  • Use the sodium salt form: this compound sodium is the more water-soluble form and is often preferred for aqueous applications to minimize precipitation.[8][9]

  • Test serum-free vs. serum-containing media: The high protein content in fetal bovine serum (FBS) can sometimes help stabilize hydrophobic compounds. Conversely, the complex ionic composition might also promote precipitation. Test your experiment in both conditions if possible.

Frequently Asked Questions (FAQs)

Q: What is the best solvent for preparing a concentrated this compound stock solution?

A: Dimethyl sulfoxide (DMSO) is an excellent choice as it can dissolve this compound at high concentrations (e.g., 100 mg/mL).[2] Methanol is also commonly used to prepare stock solutions, typically around 1 mg/mL.[3] The choice depends on the required concentration and downstream application compatibility.

Q: What is the difference between this compound (free acid) and this compound Sodium? Which should I use?

A: this compound is a carboxylic acid, which is poorly soluble in water.[10] this compound sodium is the sodium salt of this acid.[11] The salt form is significantly more water-soluble than the free acid, making it the preferred choice for preparing aqueous solutions to reduce the risk of precipitation.[8][9] For most biological experiments in aqueous buffers, this compound Sodium is recommended.

Q: How does pH affect this compound solubility?

A: As a carboxylic acid, this compound's solubility is highly dependent on pH.

  • At low pH (acidic): The carboxylic acid group is protonated (-COOH), making the molecule neutral and much less soluble in water.

  • At high pH (alkaline): The carboxylic acid group is deprotonated (-COO⁻), making the molecule charged (anionic) and more soluble in water. Therefore, attempting to dissolve this compound in an acidic buffer will likely lead to immediate precipitation. Most cell culture media are buffered near a neutral pH of 7.4.[12]

Q: What are typical working concentrations for this compound in cell culture experiments?

A: Effective concentrations in cell culture are typically in the low micromolar (µM) range. Studies have reported using this compound at concentrations from 0.2 µM to 20 µM, with higher concentrations often leading to cytotoxicity.[7] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.

Data Presentation

Table 1: Solubility of this compound in Common Solvents
SolventFormConcentrationNotes
DMSOFree Acid100 mg/mL (169.26 mM)Soluble with ultrasonic assistance.[2]
MethanolSodium Salt1 mg/mLCommonly used for standard stock solutions.[3]
Water (pH 7)Sodium Salt~50 mg/L (approx. 81 µM)Moderately soluble.[8]
AcetonitrileSodium Salt0.1 mg/mLA clear solution is available commercially.[9]
Table 2: Key Physicochemical Properties of this compound A
PropertyValueSource
Molecular FormulaC₃₄H₅₄O₈[10]
Molecular Weight590.8 g/mol [10]
FormCarboxylic polyether ionophore[13]
pKa~6.4[10]

Experimental Protocols

Protocol 1: Preparation of a Concentrated (10 mM) this compound Sodium Stock Solution in DMSO
  • Materials: this compound Sodium (MW: 612.77 g/mol ), anhydrous DMSO, sterile microcentrifuge tubes.

  • Calculation: To prepare 1 mL of a 10 mM stock solution, weigh out 6.13 mg of this compound Sodium.

  • Procedure: a. Aseptically weigh the this compound Sodium powder and place it into a sterile microcentrifuge tube. b. Add 1 mL of anhydrous DMSO. c. Vortex thoroughly until the powder is completely dissolved. If needed, briefly sonicate the tube in a water bath to aid dissolution. d. Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C for long-term use (months to years).[1]

Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium
  • Materials: 10 mM this compound Sodium stock in DMSO, pre-warmed sterile cell culture medium.

  • Procedure: a. Thaw an aliquot of the 10 mM stock solution at room temperature. b. Perform a serial dilution. First, add 2 µL of the 10 mM stock to 998 µL of sterile medium to create an intermediate dilution of 20 µM. Vortex immediately and vigorously after adding the stock. c. Add 5 mL of this 20 µM intermediate solution to 5 mL of cell culture medium to achieve the final 10 µM concentration. Mix by gentle inversion. Note: This two-step dilution process helps prevent localized high concentrations that can cause immediate precipitation.

  • Quality Control: Visually inspect the final working solution for any signs of cloudiness or precipitate. If the solution appears cloudy, it may not be suitable for the experiment.

  • Usage: Use the freshly prepared working solution immediately. Do not store aqueous working solutions for extended periods.

Visualizations

TroubleshootingWorkflow start Precipitate Observed in Aqueous Solution q1 When did it occur? start->q1 path1 Immediately upon dilution of organic stock q1->path1 Immediate path2 After storage (e.g., at 4°C) q1->path2 Delayed path3 During experiment (e.g., in cell culture) q1->path3 In-situ cause1 Cause: Poor aqueous solubility, solvent exchange shock path1->cause1 cause2 Cause: Temperature-dependent solubility decrease path2->cause2 cause3 Cause: Complex formation with cations (Ca²⁺, Mg²⁺) in media path3->cause3 sol1 Solution: - Dilute while vortexing - Use two-step dilution - Lower final concentration cause1->sol1 sol2 Solution: - Prepare fresh working solutions - Re-warm and mix before use - Store stock at -20°C cause2->sol2 sol3 Solution: - Use this compound Sodium salt - Lower final concentration - Confirm media compatibility cause3->sol3

Caption: Troubleshooting workflow for this compound precipitation.

pHSolubility cluster_0 Low pH (Acidic) cluster_1 High pH (Alkaline) Low_pH H⁺ Lasalocid_H This compound-COOH (Protonated) Insoluble Insoluble (Precipitates) Lasalocid_H->Insoluble Lasalocid_Anion This compound-COO⁻ (Deprotonated) Lasalocid_H->Lasalocid_Anion  pKa ≈ 6.4   High_pH OH⁻ Soluble Soluble in Aqueous Solution Lasalocid_Anion->Soluble

Caption: Effect of pH on this compound solubility.

IonophoreMechanism This compound: Ionophore Mechanism of Action cluster_membrane Cell Membrane (Lipid Bilayer) p1 p2 p1->p2 2. Diffuses across membrane Intracellular Intracellular Space (Low Cation Conc.) Lasalocid_in This compound p2->Lasalocid_in 3. Releases Cation Cation_in Cation (e.g., K⁺) Extracellular Extracellular Space (High Cation Conc.) Complex This compound-Cation Complex Lasalocid_out This compound Lasalocid_out->Complex Cation_out Cation (e.g., K⁺) Cation_out->Complex 1. Binds Cation

References

Technical Support Center: Lasalocid Ionophore Activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the ionophore Lasalocid. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation, with a focus on the impact of pH on its activity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it function as an ionophore?

This compound is a carboxylic polyether ionophore produced by Streptomyces lasaliensis.[1] It functions by binding and transporting cations across lipid membranes, disrupting ion gradients essential for cellular function.[2][3] this compound can transport both monovalent and divalent cations.[4][5] Its mechanism of action involves forming a lipophilic complex with a cation, facilitating its movement through the hydrophobic core of the membrane. This process is reversible, allowing the ionophore to release the cation on the other side of themembrane and return to its original state to repeat the cycle.

Q2: How does pH influence the ionophore activity of this compound?

The ionophore activity of this compound is significantly influenced by pH due to the presence of a carboxylic acid group in its structure. The protonation state of this group is critical for its ability to bind and release cations.

  • At acidic to neutral pH: The carboxylic acid group is more likely to be protonated (COOH). In this form, this compound can effectively exchange a proton for a cation, facilitating electroneutral transport across a membrane.

  • At alkaline pH: The carboxylic acid group is more likely to be deprotonated (COO-), giving the molecule a net negative charge. This deprotonated form is essential for binding cations. However, very high pH can lead to increased degradation of this compound.[6]

Studies on the sorption of this compound to soil have shown an inverse correlation with pH, meaning that as the pH increases, sorption decreases.[7][8][9] This is consistent with the molecule becoming more anionic and less lipophilic at higher pH, which would reduce its partitioning into the hydrophobic lipid bilayer of cell membranes.

Q3: What is the optimal pH range for this compound activity?

The optimal pH for this compound activity depends on the specific experimental conditions, including the type of cation being transported and the composition of the membrane. Generally, this compound is active over a range of acidic to neutral pH. However, its stability decreases at higher pH values, with studies showing increased degradation at pH 9 compared to pH 4 and 7.[6] Therefore, for most applications, a pH range of 4.0 to 7.5 is recommended to ensure both activity and stability.

Q4: Can this compound transport protons (H+)?

Yes, as a carboxylic ionophore, this compound can act as a proton-cation exchanger. This means it can transport a cation in one direction across a membrane while transporting one or more protons in the opposite direction. This protonophoric activity is fundamental to its mechanism of disrupting cellular ion and pH homeostasis. This is supported by observations that this compound alters vesicular acidification in cells.[5]

Troubleshooting Guide

Problem 1: Low or no observed ionophore activity.

Possible Cause Troubleshooting Step
Incorrect pH of the experimental buffer. Verify the pH of your buffer. The activity of this compound is pH-dependent. Ensure the pH is within the optimal range (typically 4.0 - 7.5).
Degradation of this compound. This compound is less stable at alkaline pH.[6] Prepare fresh solutions of this compound for each experiment and avoid prolonged storage at high pH.
Inappropriate solvent for this compound. This compound is lipophilic. Ensure it is properly dissolved in a suitable organic solvent (e.g., ethanol, DMSO) before adding it to your aqueous experimental system.
Low concentration of cations. The transport activity is dependent on the presence of cations. Ensure that the concentration of the cation of interest is sufficient in your experimental setup.
Membrane composition. The lipid composition of the membrane can affect the efficiency of ion transport. Consider if the membrane system you are using is appropriate.

Problem 2: Inconsistent or variable results between experiments.

Possible Cause Troubleshooting Step
Fluctuations in experimental pH. Small changes in pH can significantly impact this compound's activity. Use a well-buffered system and re-verify the pH throughout the experiment if possible.
Precipitation of this compound. This compound has low water solubility.[10] Ensure that the final concentration of the organic solvent used to dissolve this compound is low enough to prevent precipitation in the aqueous buffer.
Interaction with other compounds. Other molecules in your system could potentially interact with this compound or the cations, affecting the transport process. Simplify the system if possible to identify any interfering components.

Data Presentation

Table 1: pH-Dependent Stability of this compound

pHTemperature (°C)Degradation after 5 days
450< 10%
750< 10%
950~32%
Data from EFSA FEEDAP Panel, 2010a[6]

Experimental Protocols

1. General Protocol for Measuring Ionophore Activity using a pH-stat Titrator

This method measures the proton transport activity of this compound by monitoring the rate of pH change in a weakly buffered solution.

  • Materials:

    • pH-stat titrator system

    • Reaction vessel with a stirrer

    • Weakly buffered solution (e.g., 1-5 mM Tris-HCl or HEPES) at the desired pH

    • Solution of the cation of interest (e.g., KCl, NaCl)

    • This compound stock solution in ethanol

    • Standardized NaOH or HCl solution for titration

  • Procedure:

    • Add the weakly buffered solution to the reaction vessel and start stirring.

    • Calibrate the pH electrode and set the desired pH on the pH-stat.

    • Add the cation solution to the vessel.

    • Initiate the experiment by adding a small volume of the this compound stock solution.

    • The pH-stat will automatically titrate with acid or base to maintain the set pH.

    • Record the rate of titrant addition, which corresponds to the rate of proton transport mediated by this compound.

    • Repeat the experiment at different pH values to determine the pH-dependence of the activity.

2. Protocol for Assessing this compound Activity using a Liposome-based Fluorescence Assay

This assay uses a pH-sensitive fluorescent dye trapped inside liposomes to monitor proton influx mediated by this compound.

  • Materials:

    • Liposomes encapsulating a pH-sensitive fluorescent dye (e.g., pyranine).

    • Fluorometer with appropriate excitation and emission filters.

    • Buffer solutions at various pH values.

    • Solution of the cation of interest.

    • This compound stock solution in ethanol.

  • Procedure:

    • Prepare liposomes containing the fluorescent dye in a buffer of a specific pH.

    • Resuspend the liposomes in an external buffer with a different pH to create a pH gradient.

    • Place the liposome suspension in a cuvette in the fluorometer and record the baseline fluorescence.

    • Add the cation solution to the cuvette.

    • Initiate the transport by adding this compound.

    • Monitor the change in fluorescence intensity over time. A change in fluorescence indicates a change in the internal pH of the liposomes due to proton transport.

    • The initial rate of fluorescence change can be used to quantify the ionophore activity.

Visualizations

Caption: Mechanism of this compound-mediated cation/proton exchange across a lipid bilayer.

Experimental_Workflow_Fluorescence_Assay A Prepare Liposomes with pH-sensitive dye B Establish pH Gradient (Internal vs. External Buffer) A->B C Measure Baseline Fluorescence B->C D Add Cation of Interest C->D E Add this compound to initiate transport D->E F Monitor Fluorescence Change over Time E->F G Calculate Initial Rate of Transport F->G

References

Technical Support Center: Investigating Lasalocid Resistance in Eimeria Species

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for studying lasalocid resistance mechanisms in Eimeria species.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound against Eimeria species?

This compound is a polyether ionophore antibiotic. Its primary mechanism of action is to disrupt the ion balance across the parasite's cell membrane.[1] As an ionophore, this compound facilitates the transport of both monovalent and divalent cations (like K+, Na+, and Ca2+) across biological membranes, leading to an osmotic imbalance within the Eimeria parasite, ultimately causing swelling and lysis.[1]

Q2: Is resistance to this compound common in Eimeria field isolates?

Historically, the development of resistance to this compound in Eimeria has been considered difficult to induce under laboratory conditions.[2] Studies involving repeated passage of Eimeria tenella in the presence of this compound did not result in the development of resistant strains.[2] Furthermore, this compound has been shown to be effective against E. tenella strains that are resistant to other anticoccidial drugs.[2] However, field isolates of Eimeria species with reduced sensitivity to ionophores, including this compound, have been reported.

Q3: What are the suspected molecular mechanisms of resistance to ionophores like this compound in Eimeria?

While the precise molecular mechanisms of this compound resistance in Eimeria are not fully elucidated, research on other ionophores provides strong indications. A key suspected mechanism involves ATP-binding cassette (ABC) transporter proteins. These transmembrane proteins function as efflux pumps, actively removing the drug from the parasite's cell, thereby preventing it from reaching its target concentration.

Recent studies on salinomycin-resistant Eimeria tenella have identified differential expression and base mutations in an ABC transporter protein, suggesting its role in ionophore resistance.[3][4] Although not directly demonstrated for this compound in Eimeria, a similar mechanism is plausible.

Q4: Is there evidence of cross-resistance between this compound and other ionophore anticoccidials?

Studies have shown a lack of cross-resistance between this compound and other anticoccidial drugs with different modes of action.[2] However, the potential for cross-resistance with other ionophores is a concern. For instance, an ABC transporter identified in Enterococcus faecium, NarAB, confers resistance to narasin, salinomycin, and maduramicin, but not to monensin, indicating that cross-resistance patterns can be specific.[5][6]

Troubleshooting Guides

In Vivo Anticoccidial Sensitivity Testing

Problem: High variability in lesion scores within the same treatment group.

Possible Causes & Solutions:

  • Inconsistent Oocyst Dosing: Ensure each bird receives a precise and consistent dose of sporulated oocysts. Calibrate oral gavage equipment carefully.

  • Uneven Feed Intake: Medicated feed intake can vary between birds. Ensure feeders are designed to minimize feed spillage and that all birds have easy access.

  • Natural Coccidial Contamination: Housing and litter may have background contamination with wild-type Eimeria. Maintain strict biosecurity and use fresh, uncontaminated litter for each experiment.

  • Incorrect Timing of Infection and Medication: The timing of medication relative to infection is critical. For prophylactic studies, medication should commence before oocyst administration.[7]

Problem: No significant difference between infected-unmedicated and medicated groups.

Possible Causes & Solutions:

  • Resistant Eimeria Strain: The isolate being tested may be genuinely resistant to this compound.

  • Incorrect Drug Concentration in Feed: Verify the concentration of this compound in the medicated feed through analytical chemistry. Improper mixing can lead to sub-therapeutic doses.

  • Degradation of this compound: Ensure proper storage of the drug and medicated feed to prevent degradation.

  • Low Pathogenicity of the Eimeria Isolate: The challenge dose may not be sufficient to cause significant lesions or clinical signs. A dose titration study is recommended to determine the optimal infective dose.

In Vitro Sporozoite Invasion/Replication Assays

Problem: Low sporozoite viability and infectivity.

Possible Causes & Solutions:

  • Improper Oocyst Sporulation and Sterilization: Ensure oocysts are fully sporulated and properly surface-sterilized to remove contaminants without damaging the sporozoites.

  • Inefficient Sporozoite Excystation: Optimize the excystation process, including the concentration of bile salts and trypsin, incubation time, and temperature.

  • Mechanical Damage to Sporozoites: Handle sporozoites gently during purification to avoid physical damage.

Problem: High background in quantitative assays (e.g., qPCR).

Possible Causes & Solutions:

  • Contamination of Cell Cultures: Regularly test cell lines for mycoplasma and other contaminants.

  • Non-specific Primer/Probe Binding: Validate qPCR primers and probes for specificity to Eimeria DNA and optimize annealing temperatures.

  • Incomplete Removal of Extracellular Sporozoites: After the invasion period, thoroughly wash the cell monolayers to remove any sporozoites that have not invaded host cells.

Quantitative Data Summary

The following tables summarize key quantitative data for researchers performing anticoccidial sensitivity testing.

Table 1: Commonly Used this compound Concentrations in Feed for Experimental Studies

ParameterConcentrationReference
Optimal Feed Concentration0.0075% (75 ppm)[2]
Tested Feed Concentration0.006% (60 ppm)[2]
Effective Feed Concentration100 ppm[8]

Table 2: Interpretation of Anticoccidial Sensitivity Test (AST) Indices

IndexInterpretationFormula/CriteriaReference
Anticoccidial Index (ACI) Sensitive: >180Reduced Sensitivity: 160-179Resistant: <160(Relative Weight Gain % + Survival Rate %) - (Lesion Score Index + Oocyst Index)[9]
Percent Optimum Anticoccidial Activity (POAA) Sensitive: >75%Partially Resistant: 51-74%Resistant: <50%[(SGR in medicated group – SGR in infected-unmedicated group) / (SGR in uninfected-unmedicated group – SGR in infected-unmedicated group)] × 100[9][10]
Percent Lesion Score Reduction Sensitive: >50%Reduced Sensitivity: 30-49%Resistant: <30%[1 - (Mean lesion score of medicated group / Mean lesion score of infected-unmedicated group)] x 100[9][11]

SGR = Survival and Growth Rate

Experimental Protocols

In Vivo Anticoccidial Sensitivity Test (AST) - Battery Cage Study

This protocol is based on the World Association for the Advancement of Veterinary Parasitology (WAAVP) guidelines.[12][13][14][15][16]

  • Animal Husbandry:

    • Use coccidia-free broiler chickens of the same sex and strain, approximately 10-14 days old.

    • House birds in wire-floored battery cages to prevent reinfection.

    • Provide ad libitum access to water and a basal, non-medicated starter feed prior to the experiment.

  • Experimental Groups:

    • Group A: Uninfected, Unmedicated Control (UUC)

    • Group B: Infected, Unmedicated Control (IUC)

    • Group C: Infected, this compound-Medicated

  • Medication and Infection:

    • Prepare medicated feed with the desired concentration of this compound.

    • Provide medicated feed to Group C for 48 hours prior to infection and continue until the end of the experiment.

    • Infect birds in Groups B and C by oral gavage with a predetermined dose of sporulated Eimeria oocysts.

  • Data Collection (Day 6-7 post-infection):

    • Weight Gain: Record individual bird weights at the start and end of the experiment.

    • Feed Conversion Ratio (FCR): Measure feed intake and calculate FCR.

    • Lesion Scoring: Euthanize a subset of birds from each group and score intestinal lesions based on a 0-4 scale.

    • Oocyst Counts: Collect fecal samples from each cage and determine oocysts per gram (OPG) using a McMaster chamber.

    • Mortality: Record daily mortality.

  • Data Analysis:

    • Calculate the ACI, POAA, and percent lesion score reduction as described in Table 2.

In Vitro Sporozoite Invasion Assay
  • Cell Culture:

    • Maintain Madin-Darby Bovine Kidney (MDBK) cells in a suitable culture medium.[17]

    • Seed MDBK cells into 24-well plates and grow to confluence.[17]

  • Sporozoite Preparation:

    • Excyst sporulated Eimeria oocysts using bile salts and trypsin to release sporozoites.

    • Purify sporozoites from oocyst and sporocyst debris.

  • Drug Treatment and Invasion:

    • Pre-incubate purified sporozoites with varying concentrations of this compound (and a vehicle control) for 1 hour at 41°C.[17]

    • Wash the sporozoites to remove the drug.

    • Add the treated sporozoites to the confluent MDBK cell monolayers and incubate for 2-4 hours to allow for invasion.[18]

  • Quantification of Invasion:

    • After the invasion period, wash the monolayers thoroughly to remove non-invaded sporozoites.

    • Lyse the cells and extract total DNA.

    • Quantify the number of invaded sporozoites using quantitative PCR (qPCR) targeting an Eimeria-specific gene.

Visualizations

cluster_invivo In Vivo Anticoccidial Sensitivity Test Workflow start Start: Coccidia-free chicks (10-14 days old) acclimatize Acclimatization on non-medicated feed start->acclimatize group Randomize into treatment groups (UUC, IUC, Medicated) acclimatize->group medicate Provide medicated feed to test group (-48h) group->medicate infect Infect IUC and Medicated groups with Eimeria oocysts (0h) medicate->infect observe Observe for 6-7 days post-infection infect->observe collect Collect data: Weight gain, FCR, Lesion scores, OPG observe->collect analyze Analyze data and calculate resistance indices (ACI, POAA) collect->analyze end_invivo End: Determine sensitivity profile analyze->end_invivo

Caption: Workflow for in vivo anticoccidial sensitivity testing.

cluster_invitro In Vitro Sporozoite Invasion Assay Workflow start_vitro Start: Confluent MDBK cell monolayer prepare_spz Prepare and purify Eimeria sporozoites treat_spz Pre-incubate sporozoites with this compound prepare_spz->treat_spz wash_spz Wash sporozoites to remove drug treat_spz->wash_spz infect_cells Infect MDBK cells with treated sporozoites wash_spz->infect_cells wash_cells Wash monolayers to remove non-invaded sporozoites infect_cells->wash_cells extract_dna Extract total DNA from cells wash_cells->extract_dna quantify Quantify invaded sporozoites via qPCR extract_dna->quantify end_vitro End: Determine inhibition of invasion quantify->end_vitro cluster_resistance Potential Ionophore Resistance Mechanism Lasalocid_ext This compound (extracellular) Lasalocid_int This compound (intracellular) Lasalocid_ext->Lasalocid_int Diffusion Membrane Parasite Cell Membrane ABC_transporter ABC Transporter (Efflux Pump) Lasalocid_int->ABC_transporter Ion_imbalance Disruption of Ion Homeostasis Lasalocid_int->Ion_imbalance ABC_transporter->Lasalocid_ext Efflux ADP ADP + Pi ABC_transporter->ADP Lysis Parasite Lysis Ion_imbalance->Lysis ATP ATP ATP->ABC_transporter

References

Technical Support Center: Overcoming Autofluorescence in Lasalocid Imaging

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the ionophore antibiotic Lasalocid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges related to autofluorescence interference during fluorescence imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is autofluorescence and why is it a problem in this compound imaging?

A1: Autofluorescence is the natural emission of light by biological structures, such as mitochondria, lysosomes, collagen, and elastin, when they are excited by light.[1][2] This intrinsic fluorescence can be a significant problem in fluorescence microscopy as it can obscure the specific signal from your fluorescent probe of interest, in this case, this compound. This leads to a low signal-to-noise ratio, making it difficult to accurately detect and quantify the distribution of this compound within cells or tissues.[3][4]

Q2: What are the known fluorescence properties of this compound?

A2: this compound is an intrinsically fluorescent molecule. Its fluorescence properties are essential for designing imaging experiments and for distinguishing its signal from background autofluorescence. The typical excitation and emission maxima for this compound are in the ultraviolet and blue regions of the spectrum, respectively. For example, in ethyl acetate, this compound has been assayed using its intrinsic fluorescence.[5] High-performance liquid chromatography (HPLC) with fluorescence detection is a common method for quantifying this compound, with excitation typically around 310-365 nm and emission around 418-430 nm.[6][7]

Q3: What are the primary sources of autofluorescence in biological samples?

A3: Autofluorescence in biological samples originates from several endogenous fluorophores, including:

  • Cellular components: NADH, FAD, riboflavins, and lipofuscin are common sources of cellular autofluorescence.[1][8] Lipofuscin, in particular, is a granular pigment that accumulates in aging cells and fluoresces brightly across a broad spectrum.[9]

  • Extracellular matrix: Collagen and elastin fibers are major contributors to autofluorescence, especially in tissue sections.[1]

  • Fixatives: Aldehyde fixatives like formaldehyde and glutaraldehyde can react with amines in tissues to create fluorescent products.[1][2]

  • Red blood cells: The heme group in red blood cells exhibits broad autofluorescence.[1]

  • Culture media components: Phenol red and other components in cell culture media can be fluorescent.[10]

Q4: How can I determine the extent of autofluorescence in my samples?

A4: The best way to assess autofluorescence is to prepare a control sample that has not been treated with this compound but has undergone all other processing steps (e.g., fixation, mounting).[11] Imaging this unstained sample using the same settings as your experimental samples will reveal the intensity and spectral properties of the background autofluorescence.

Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during this compound imaging due to autofluorescence.

Issue 1: High background fluorescence obscuring the this compound signal.

This is the most common problem when imaging intrinsically fluorescent compounds in biological samples.

Troubleshooting Workflow:

start High Background Fluorescence q1 Is the background diffuse or punctate? start->q1 diffuse Diffuse Background q1->diffuse Diffuse punctate Punctate Background q1->punctate Punctate sol_diffuse1 Optimize Fixation: - Use fresh fixative - Reduce fixation time - Consider methanol/ethanol fixation diffuse->sol_diffuse1 sol_diffuse2 Chemical Quenching: - Sudan Black B - Trypan Blue diffuse->sol_diffuse2 sol_punctate1 Identify Source: - Lipofuscin (age-related) - Red Blood Cells punctate->sol_punctate1 sol_general General Strategies: - Photobleaching - Spectral Unmixing - Use Far-Red Fluorophores (if applicable) sol_diffuse1->sol_general sol_diffuse2->sol_general sol_punctate2 Specific Quenching: - TrueBlack™ for Lipofuscin - Perfusion to remove RBCs sol_punctate1->sol_punctate2 sol_punctate2->sol_general end Improved Signal-to-Noise Ratio sol_general->end

Caption: Troubleshooting workflow for high background fluorescence.

Solutions in Detail:

  • Optimize Sample Preparation:

    • Fixation: Aldehyde fixatives can induce autofluorescence.[1] Try reducing the fixation time or using fresh paraformaldehyde. Alternatively, consider using chilled methanol or ethanol as a fixative, which may reduce autofluorescence.[2]

    • Perfusion: If working with tissues, perfusing the animal with phosphate-buffered saline (PBS) before fixation can help remove red blood cells, a significant source of autofluorescence.[1]

  • Chemical Quenching:

    • Sudan Black B (SBB): This is a lipophilic dye effective at quenching autofluorescence from lipofuscin.[3][9] However, it can introduce its own background fluorescence in the red and far-red channels.[9]

    • TrueBlack™: A reagent specifically designed to quench lipofuscin autofluorescence with minimal introduction of background fluorescence in other channels.[8][9]

    • Trypan Blue: Can be used to reduce background fluorescence, but its effectiveness can vary.[12]

  • Photobleaching:

    • Exposing the sample to high-intensity light before imaging can selectively destroy the autofluorescent molecules.[10][13] Care must be taken not to photobleach the this compound signal itself. This is best performed on the unstained control to determine optimal bleaching time.

  • Computational Correction:

    • Spectral Unmixing: This technique uses the spectral information from each pixel to separate the contribution of this compound fluorescence from the autofluorescence background.[14] This requires a microscope with a spectral detector and appropriate software (e.g., ImageJ/Fiji with the LUMoS plugin).[15][16]

Issue 2: this compound signal is weak and difficult to distinguish from noise.

Even with some autofluorescence reduction, the intrinsic fluorescence of this compound might be low.

Troubleshooting Steps:

  • Optimize Imaging Parameters:

    • Increase exposure time: This can enhance the signal, but may also increase the background.

    • Increase laser power/light intensity: Use with caution as this can lead to phototoxicity and photobleaching.

    • Use a high numerical aperture (NA) objective: A higher NA objective collects more light, improving signal detection.

  • Enhance Signal-to-Noise Ratio:

    • Combine the strategies from Issue 1 to reduce the background as much as possible.

    • Use image analysis software to apply background subtraction, but be mindful that this can also reduce the specific signal.

Quantitative Data Summary

The following tables summarize the effectiveness of different autofluorescence reduction methods based on published data. Note that the effectiveness can be tissue and fluorophore-dependent.

Table 1: Comparison of Chemical Quenching Agents

Quenching AgentTarget AutofluorescenceReported Reduction EfficiencyAdvantagesDisadvantages
Sudan Black B Lipofuscin, general background65-95% in pancreatic tissue[3]Widely available, effective for lipofuscinCan introduce background in red/far-red channels[9]
TrueBlack™ LipofuscinSignificant reduction in human brain and retina[8][9]Minimal background introduction, specific for lipofuscinCommercial reagent
Sodium Borohydride Aldehyde-inducedVariableCan reduce fixation-induced autofluorescenceInconsistent results, can damage tissue
Cupric Sulfate General backgroundLess effective than Sudan Black B in some tissues[3]Simple to prepareCan be less effective than other methods

Table 2: Overview of Other Autofluorescence Reduction Techniques

TechniquePrincipleTypical ImprovementKey Considerations
Photobleaching Destruction of fluorophores by lightSignificant reduction in various tissues[13][17]Requires optimization to avoid damaging the sample or the target fluorophore.
Spectral Unmixing Computational separation of emission spectraHigh-fidelity separation of signal from background[14]Requires a spectral detector and appropriate software.
Use of Far-Red Probes Autofluorescence is weaker in the far-red spectrumSubstantial improvement in signal-to-noiseNot applicable for the intrinsic fluorescence of this compound, but relevant if using secondary fluorescent probes.[2][11]

Experimental Protocols

Protocol 1: Sudan Black B Staining for Autofluorescence Quenching

This protocol is adapted for use on fixed cells or tissue sections after this compound incubation and any other staining steps.

Materials:

  • Sudan Black B (SBB) powder

  • 70% Ethanol

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Stir overnight in the dark and filter before use.[12][18]

  • After completing your this compound imaging or other staining protocols, wash the samples with PBS.

  • Incubate the samples in the 0.1% SBB solution for 10-20 minutes at room temperature.[12]

  • Wash the samples thoroughly with PBS three times for 5 minutes each to remove excess SBB.[12]

  • Mount the samples in an appropriate mounting medium and proceed with imaging.

Protocol 2: Photobleaching for Autofluorescence Reduction

This protocol should be optimized for your specific sample type and microscope setup.

Materials:

  • Fluorescence microscope with a stable light source (e.g., mercury arc lamp, LED).

Procedure:

  • Prepare a control (unstained) sample.

  • Place the sample on the microscope stage.

  • Expose the sample to continuous, high-intensity illumination using a broad-spectrum filter or the filter set that will be used for imaging.

  • Monitor the decrease in autofluorescence over time by acquiring images at regular intervals.

  • Determine the optimal exposure time that significantly reduces autofluorescence without causing visible damage to the sample. A reduction of 80% in the brightest autofluorescent signals has been reported.

  • Apply this optimized photobleaching protocol to your experimental samples before the final imaging step.

Protocol 3: Spectral Unmixing using ImageJ/Fiji

This is a general workflow for using the LUMoS plugin in ImageJ/Fiji for autofluorescence removal.

Prerequisites:

  • Images acquired on a confocal microscope with a spectral detector (lambda stack).

  • ImageJ/Fiji software with the LUMoS plugin installed.

Procedure:

  • Acquire Reference Spectra:

    • Image an unstained control sample to obtain the spectral signature of the autofluorescence.

    • Image a pure sample of this compound (if possible) or a region in your experimental sample with a strong, unambiguous this compound signal to obtain its spectral signature.

  • Perform Spectral Unmixing in ImageJ/Fiji:

    • Open your multi-channel (lambda stack) image of the experimental sample.

    • Open the LUMoS Spectral Unmixing plugin.

    • Specify the number of "fluorophores" to unmix. To separate autofluorescence, you will treat it as a distinct fluorophore. For example, for this compound and autofluorescence, you would specify 2 fluorophores.

    • The plugin will use an unsupervised clustering method to identify the different spectral signatures in your image.[14]

    • The output will be a set of separated images, one for each identified component (e.g., one for this compound and one for autofluorescence).

Signaling Pathways and Experimental Workflows

This compound is a carboxylic ionophore that facilitates the transport of cations across biological membranes, disrupting ion gradients.[19][20][21] This action can lead to various downstream cellular effects.

This compound's Mechanism of Action and Cellular Effects:

This compound This compound membrane Cell Membrane This compound->membrane ion_transport Cation Transport (K+, Na+, Ca2+) membrane->ion_transport ion_gradient Disruption of Ion Gradients ion_transport->ion_gradient mitochondria Mitochondrial Dysfunction ion_gradient->mitochondria golgi Golgi Apparatus Disorganization ion_gradient->golgi lysosomes Altered Lysosomal pH and Function ion_gradient->lysosomes autophagy Modulation of Autophagy lysosomes->autophagy

Caption: this compound's mechanism as an ionophore and its effects on cellular organelles.[19][20]

General Experimental Workflow for this compound Imaging:

start Start cell_culture Cell Culture/ Tissue Preparation start->cell_culture lasalocid_incubation Incubate with This compound cell_culture->lasalocid_incubation fixation Fixation (e.g., 4% PFA) lasalocid_incubation->fixation autofluorescence_reduction Autofluorescence Reduction Step (e.g., SBB, Photobleaching) fixation->autofluorescence_reduction mounting Mounting autofluorescence_reduction->mounting imaging Fluorescence Microscopy (Spectral Detector) mounting->imaging analysis Image Analysis (e.g., Spectral Unmixing) imaging->analysis end End analysis->end

Caption: A typical experimental workflow for imaging this compound in biological samples.

References

Lasalocid Technical Support Center: Troubleshooting Guides & FAQs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling, storage, and use of Lasalocid in a laboratory setting. The following information is intended to supplement, not replace, institutional safety protocols and the product's Safety Data Sheet (SDS).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a polyether ionophore antibiotic produced by the bacterium Streptomyces lasaliensis.[1] Its primary mechanism of action is to transport mono- and divalent cations (e.g., K+, Na+, Ca2+, Mg2+) across biological membranes, disrupting cellular ion gradients.[2][3] This disruption of ionic homeostasis is the basis for its antibacterial and anticoccidial activities.[2]

Q2: What are the primary hazards associated with this compound in the laboratory?

A2: According to its Safety Data Sheet (SDS), this compound sodium can be harmful if swallowed or inhaled.[4] It may also cause skin and serious eye irritation.[5] It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area.

Q3: How should solid this compound be stored?

A3: Solid this compound should be stored in a tightly sealed container in a dry, well-ventilated place.[6] For long-term stability, storage at -20°C is recommended.[6]

Q4: How should this compound stock solutions be prepared and stored?

A4: A common method for preparing a this compound stock solution is to dissolve the sodium salt in an organic solvent such as methanol or tetrahydrofuran (THF).[7][8] For example, a 1 mg/mL stock solution can be prepared by dissolving 40 mg of this compound in methanol.[7] Stock solutions should be stored in tightly sealed containers, protected from light, at 4°C or -20°C.[8] Under these conditions, solutions may be stable for several months.[8]

Troubleshooting Guides

This section addresses specific issues that researchers may encounter during their experiments with this compound.

Issue 1: Precipitation of this compound in Cell Culture Media

  • Problem: A precipitate is observed after adding this compound stock solution to the cell culture medium.

  • Possible Causes:

    • Solvent Shock: The organic solvent of the stock solution is immiscible with the aqueous culture medium, causing the hydrophobic this compound to precipitate.

    • High Concentration: The final concentration of this compound in the medium exceeds its solubility limit.

    • Interaction with Media Components: this compound may interact with components in the media, such as proteins or salts, leading to precipitation.[5]

  • Solutions:

    • Dilution Method: To minimize solvent shock, perform a serial dilution of the stock solution in the culture medium. Add the this compound stock solution dropwise to the medium while gently vortexing.

    • Solvent Choice: Ensure the final concentration of the organic solvent in the culture medium is minimal (typically <0.5%) and non-toxic to the cells.

    • Pre-warm Media: Warm the culture medium to 37°C before adding the this compound solution, as solubility can be temperature-dependent.[9]

    • Check for Contamination: Microbial contamination can also cause turbidity and precipitation in the culture medium.[5][6]

Issue 2: Inconsistent or Unexpected Experimental Results

  • Problem: High variability between replicate experiments or unexpected biological effects are observed.

  • Possible Causes:

    • Degradation of this compound: this compound in solution may degrade over time, especially if not stored properly (e.g., exposure to light or elevated temperatures).

    • Drug Interactions: this compound's ionophoretic activity can be influenced by other compounds in the experimental system. For example, its effects can be potentiated by other drugs, leading to toxicity.[4]

    • Off-Target Effects: At higher concentrations, this compound can induce cellular stress responses, including apoptosis and autophagy, which may confound the primary experimental observations.[7][8]

  • Solutions:

    • Fresh Preparations: Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment to ensure consistent potency.

    • Control for Interactions: Carefully review all components of the experimental system for potential interactions with an ionophore.

    • Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration range for the desired effect and to identify concentrations that may induce off-target effects.

    • Vehicle Control: Always include a vehicle control (the solvent used for the stock solution) to account for any effects of the solvent on the experimental outcome.

Issue 3: Difficulty in Confirming Ionophoretic Activity

  • Problem: It is unclear if the observed biological effect is a direct result of this compound's ionophore activity.

  • Solution:

    • Direct Measurement of Ion Flux: Utilize fluorescent ion indicators to directly measure changes in intracellular ion concentrations. For example, fluorescent dyes like Fluo-4 AM or Fura-2 AM can be used to measure changes in intracellular calcium levels upon this compound treatment.[10]

    • Mitochondrial Membrane Potential Assay: As an ionophore, this compound can disrupt the mitochondrial membrane potential. This can be measured using fluorescent probes such as JC-1, which exhibits a fluorescence shift from red to green as the membrane potential decreases.[11]

Data Presentation

Table 1: Solubility of this compound Sodium

SolventSolubilityReference
MethanolSoluble--INVALID-LINK--
Tetrahydrofuran (THF)Soluble[8]
Dimethyl sulfoxide (DMSO)Soluble--INVALID-LINK--
EthanolSoluble--INVALID-LINK--
WaterSparingly soluble[4]

Table 2: Recommended Storage Conditions

FormTemperatureDurationAdditional NotesReference
Solid-20°CLong-termStore in a dry, dark place.[6]
Stock Solution (in organic solvent)4°C or -20°CUp to 5 monthsProtect from light. Seal tightly.[8]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound sodium (MW: 612.78 g/mol )

    • Anhydrous Dimethyl sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Weigh out 6.13 mg of this compound sodium into a sterile microcentrifuge tube.

    • Add 1.0 mL of anhydrous DMSO to the tube.

    • Vortex thoroughly until the solid is completely dissolved.

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C, protected from light.

Protocol 2: Assay for Measuring Changes in Intracellular Calcium Concentration

  • Materials:

    • Cells of interest cultured in a 96-well black, clear-bottom plate

    • Fluo-4 AM fluorescent calcium indicator

    • Pluronic F-127

    • Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+

    • This compound stock solution (e.g., 10 mM in DMSO)

    • Ionomycin (positive control)

    • Fluorescence plate reader with excitation/emission wavelengths of ~494/516 nm

  • Procedure:

    • Prepare a Fluo-4 AM loading solution by diluting the Fluo-4 AM stock and Pluronic F-127 in HBSS to the desired final concentration (typically 1-5 µM Fluo-4 AM and 0.02% Pluronic F-127).

    • Remove the culture medium from the cells and wash once with HBSS.

    • Add the Fluo-4 AM loading solution to each well and incubate at 37°C for 30-60 minutes.

    • Wash the cells twice with HBSS to remove excess dye.

    • Add fresh HBSS to each well.

    • Measure the baseline fluorescence using the plate reader.

    • Prepare serial dilutions of this compound in HBSS.

    • Add the this compound dilutions and controls (vehicle and Ionomycin) to the wells.

    • Immediately begin kinetic measurement of fluorescence intensity over time. An increase in fluorescence indicates an increase in intracellular calcium concentration.

Visualizations

Lasalocid_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Membrane This compound->Membrane Forms complex with cations Cations_ext Cations (K+, Na+, Ca²⁺) Cations_int Cations Membrane->Cations_int Transports cations into cell Ion_Gradient_Disruption Disruption of Ion Gradients Cations_int->Ion_Gradient_Disruption Mitochondria Mitochondria Ion_Gradient_Disruption->Mitochondria Impacts Golgi Golgi Apparatus Ion_Gradient_Disruption->Golgi Impacts Endosome Endosome/ Lysosome Ion_Gradient_Disruption->Endosome Impacts ROS ↑ ROS Mitochondria->ROS Apoptosis Apoptosis ROS->Apoptosis Autophagy Autophagy ROS->Autophagy Induces Golgi_Stress Golgi Stress Golgi->Golgi_Stress pH_Neutralization Vesicular pH Neutralization Endosome->pH_Neutralization pH_Neutralization->Autophagy Can affect

Caption: this compound's mechanism of action and downstream cellular effects.

Experimental_Workflow_Ion_Flux_Assay Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Load_Dye Load cells with fluorescent ion indicator Seed_Cells->Load_Dye Wash_Cells Wash cells to remove excess dye Load_Dye->Wash_Cells Baseline_Reading Measure baseline fluorescence Wash_Cells->Baseline_Reading Add_Compounds Add this compound and controls Baseline_Reading->Add_Compounds Kinetic_Reading Measure fluorescence kinetically Add_Compounds->Kinetic_Reading Analyze_Data Analyze data and plot fluorescence change Kinetic_Reading->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for measuring intracellular ion flux.

References

Validation & Comparative

A Comparative Analysis of the Ionophores Lasalocid and Monensin

Author: BenchChem Technical Support Team. Date: November 2025

This guide presents an objective comparison of Lasalocid and Monensin, two widely utilized polyether ionophore antibiotics. It is designed for an audience of researchers, scientists, and drug development professionals, providing a detailed examination of the performance, mechanisms, and experimental evaluation of these compounds, supported by relevant data.

Overview and Chemical Properties

This compound, derived from Streptomyces lasaliensis, and Monensin, from Streptomyces cinnamonensis, are carboxylic ionophores essential in veterinary medicine for their roles as coccidiostats and growth promoters in ruminants.[1][2][3] Their primary function involves transporting cations across cellular membranes, thereby disrupting critical ionic gradients.[4] While their mode of action is similar, their structural differences lead to distinct biological activities, ion selectivity, and safety profiles.

Table 1: Chemical and Physical Properties

PropertyThis compoundMonensin
Producing Organism Streptomyces lasaliensis[5][6]Streptomyces cinnamonensis[2][7]
Chemical Formula C₃₄H₅₄O₈[3][8]C₃₆H₆₂O₁₁[9]
Molar Mass 590.8 g/mol [3][8]670.9 g/mol
Common Commercial Form Sodium Salt (this compound Sodium)[10][11]Sodium Salt (Monensin Sodium)[12]
Solubility Insoluble in water, soluble in most organic solventsInsoluble in water, soluble in most organic solvents

Mechanism of Action and Ion Selectivity

Both compounds act as ionophores by forming a lipophilic complex with cations, shuttling them across the lipid bilayer of cell membranes. This disrupts the electrochemical gradients vital for cellular processes like nutrient transport and maintenance of osmotic balance, ultimately leading to cell death.

A critical distinction lies in their ion selectivity. Monensin functions as an Na⁺/H⁺ antiporter, showing a strong preference for monovalent cations such as Na⁺, K⁺, and Li⁺.[2][4][13] In contrast, this compound is classified as a divalent ionophore, capable of transporting both monovalent and divalent cations, including Ca²⁺, Mg²⁺, and Ba²⁺, giving it a broader range of activity.[5][6]

Ionophore_Mechanism cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space Cation_out Cation (Na+, K+, Ca2+) Ionophore Ionophore (this compound or Monensin) Cation_out->Ionophore Binding Complex Cation-Ionophore Complex Ionophore->Complex Complexation Cation_in Cation Complex->Cation_in Transport & Release

Caption: Generalized signaling pathway for ionophore-mediated cation transport.

Comparative Efficacy

Anticoccidial Activity

This compound and Monensin are highly effective against various Eimeria species, the causative agents of coccidiosis in poultry and cattle.[1][10][14] While both are potent, their efficacy can differ depending on the specific parasite strain. Some studies have shown that certain Eimeria strains refractory to Monensin can be controlled by this compound.[15][16]

Table 2: Anticoccidial Efficacy Data

ParameterThis compoundMonensinReference
Typical Dosage (Poultry) 75 ppm121 ppm[15][16]
Efficacy against Eimeria Effective, can control strains refractory to Monensin.Effective, though some strains show resistance.[15][16]
Host Tolerance (Chicks) Better tolerated at projected use levels.Less tolerated at recommended use levels.[15][16]
Ruminant Growth Promotion

In ruminants, these ionophores improve feed efficiency by selectively inhibiting gram-positive bacteria in the rumen.[17][18] This shifts the fermentation pattern, leading to an increase in the production of propionate (a more energy-efficient volatile fatty acid) and a decrease in acetate and methane production.[19][20][21] While both ionophores achieve this, Monensin sometimes shows a greater improvement in feed efficiency, whereas this compound may not depress dry matter intake.[20][22]

Table 3: Ruminant Performance Data

ParameterThis compoundMonensinReference
Effect on Rumen Fermentation Increases propionate, decreases acetate.Increases propionate, decreases acetate.[19]
Feed Efficiency (Lambs) Improved feed efficacy by 7-9%.Improved feed efficacy by 7%.[19]
Feed Efficiency (Feedlot Cattle) Improved feed efficiency by 7.5-11.0%.Improved feed efficiency by 4.0-8.2%.[23]
Dry Matter Intake (Lambs) No depression of intake.May depress intake.[20]

Toxicity and Safety

A significant differentiator between the two ionophores is their toxicity, with Monensin demonstrating a narrower margin of safety.[24] Horses are particularly sensitive to the toxic effects of both compounds, with a lethal dose for Monensin being as low as 2-3 mg/kg.[1][4][25] this compound is considered less toxic to horses and marginally safer overall.[1][25] In cattle, the lethal dose of Monensin is around 25 mg/kg, while for this compound it is higher, at 50-100 mg/kg.[6][24][26]

Table 4: Comparative Toxicity Data

ParameterThis compoundMonensinReference
Lethal Dose (Cattle) 50-100 mg/kg25 mg/kg[6][24][26]
Lethal Dose (Horses) Less toxic than Monensin2-3 mg/kg[1][4][25]
Primary Toxic Effects Cardiomyopathy, muscle tremors, anorexia, diarrhea.Cardiomyopathy, anorexia, ataxia, heart failure.[1][6][24]

Experimental Protocols

In Vitro Rumen Fermentation Analysis

This protocol is used to assess the impact of ionophores on rumen microbial fermentation.

Methodology:

  • Rumen Fluid Collection: Obtain rumen fluid from cannulated cattle fed a standard diet.

  • Incubation Setup: Prepare anaerobic incubation vessels containing a buffered rumen fluid medium and a specific carbohydrate substrate (e.g., ground corn).

  • Treatment Application: Add this compound or Monensin at various concentrations to the vessels. A control group with no ionophore is included.

  • Incubation: Incubate the vessels in a shaking water bath at 39°C for a set period (e.g., 24 hours).

  • Analysis: At the end of the incubation, analyze the samples for:

    • Volatile Fatty Acid (VFA) concentrations (acetate, propionate, butyrate) using gas chromatography.

    • Lactate concentration.[21]

    • pH.

  • Data Comparison: Compare the VFA profiles and lactate levels between the control and ionophore-treated groups.

Experimental_Workflow A 1. Rumen Fluid Collection B 2. Prepare Incubation Vessels (Buffer + Substrate) A->B C 3. Add Ionophore Treatments (this compound, Monensin, Control) B->C D 4. Anaerobic Incubation (39°C, 24h) C->D E 5. Sample Analysis (GC for VFAs, pH, Lactate) D->E F 6. Data Comparison & Analysis E->F

Caption: Experimental workflow for in vitro rumen fermentation analysis.

Minimum Inhibitory Concentration (MIC) Assay for Rumen Bacteria

This protocol determines the lowest concentration of an ionophore that inhibits the growth of specific rumen bacterial species.

Methodology:

  • Bacterial Strains: Use pure cultures of relevant rumen bacteria (e.g., Ruminococcus albus, Selenomonas ruminantium).[17][18]

  • Culture Medium: Prepare an appropriate anaerobic growth medium in tubes or microtiter plates.

  • Serial Dilution: Create a series of twofold dilutions of this compound and Monensin in the medium.

  • Inoculation: Inoculate the medium with a standardized concentration of the test bacteria.

  • Incubation: Incubate the cultures under anaerobic conditions at 39°C until growth is visible in the positive control (no ionophore).

  • MIC Determination: The MIC is the lowest concentration of the ionophore that completely inhibits visible bacterial growth.

Summary and Conclusion

This compound and Monensin are both highly effective ionophores that play a crucial role in animal health and production. The primary differences lie in their ion selectivity and safety profiles.

  • Monensin is a potent, monovalent-selective ionophore that is highly effective in improving feed efficiency in ruminants and as a coccidiostat, but it has a narrow therapeutic window and is highly toxic to non-target species, especially horses.[1][4][24]

  • This compound demonstrates broader ion selectivity for both monovalent and divalent cations, which may contribute to its efficacy against certain Monensin-refractory coccidia.[5][15][16] It is generally considered to have a better safety profile and is less toxic than Monensin.[1][6][25]

The selection between this compound and Monensin should be based on a careful evaluation of the target species, the specific pathogens or production goals, and the inherent risks associated with their toxicity. This guide provides the foundational data and experimental frameworks to assist researchers in making these critical assessments.

References

A Comparative Analysis of Lasalocid and Salinomycin Efficacy Against Eimeria tenella

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers in Drug Development

This guide provides a detailed comparison of the efficacy of two widely used ionophore anticoccidials, lasalocid and salinomycin, against Eimeria tenella, the causative agent of cecal coccidiosis in poultry. The information presented herein is intended for researchers, scientists, and professionals involved in the development of veterinary drugs.

Introduction to Ionophore Anticoccidials

This compound and salinomycin are polyether ionophore antibiotics that are extensively used as feed additives to control coccidiosis in poultry. Their primary mechanism of action involves the disruption of ion gradients across the parasite's cell membranes. By forming lipid-soluble complexes with monovalent and, in the case of this compound, divalent cations, they facilitate the transport of these ions into the parasite's cells. This influx of ions leads to an osmotic imbalance, mitochondrial swelling, and ultimately, cell death.[1][2] Both drugs are known to be effective against the early stages of the Eimeria life cycle, particularly the sporozoites and developing schizonts.[3][4][5]

The following sections provide a detailed comparison of their efficacy based on experimental data, outline common experimental protocols for evaluating anticoccidial drugs, and illustrate the general mechanism of action and experimental workflows.

Comparative Efficacy Data

The efficacy of this compound and salinomycin against Eimeria tenella has been evaluated in numerous studies. The following table summarizes key performance indicators from comparative trials.

Performance IndicatorThis compoundSalinomycinKey Findings
Lesion Score Reduction Effective in reducing cecal lesions.[6][7]Generally demonstrates excellent control of E. tenella induced lesions.[6][8] In some studies, salinomycin showed superior lesion control compared to this compound.[7]Both drugs significantly reduce lesion scores compared to untreated controls. Salinomycin is often reported to have a slight edge in lesion control for E. tenella.
Weight Gain Generally improves weight gain in infected birds compared to controls.[9][10] Some studies suggest this compound may lead to better weight gain than salinomycin.[7]Effective in maintaining weight gain in the face of a coccidial challenge.[9]Both ionophores are effective in mitigating the negative impact of E. tenella on weight gain. The relative performance can vary between studies.
Feed Conversion Ratio (FCR) Improves FCR in infected poultry.[11]Also improves FCR in infected birds.[12][13]Both drugs contribute to better feed efficiency in challenged birds.
Mortality Reduction Significantly reduces mortality associated with severe E. tenella infections.[11]Also demonstrates a significant reduction in mortality.[9]Both are highly effective in preventing mortality from coccidiosis.
Oocyst Shedding Reduces oocyst output.[12][13]Reduces oocyst shedding.[3]Both drugs effectively reduce the shedding of oocysts, thereby limiting environmental contamination.

Experimental Protocols

The evaluation of anticoccidial drugs like this compound and salinomycin typically follows a standardized experimental design. Below is a detailed methodology synthesized from various research studies.

1. Animal Model and Housing:

  • Animals: Day-old broiler chicks (e.g., Ross 308) are commonly used.[8] Birds are raised in a coccidia-free environment from hatching until the start of the experiment.

  • Housing: Chicks are housed in battery cages or floor pens with clean litter to prevent accidental infection.[4][7] Environmental conditions such as temperature and lighting are controlled.

2. Experimental Groups:

  • Negative Control: Uninfected and untreated.

  • Positive Control: Infected with Eimeria tenella and untreated.

  • Treatment Groups: Infected and treated with varying concentrations of this compound or salinomycin in the feed.[6]

  • Drug Administration: The anticoccidial drugs are incorporated into the feed at specified concentrations (e.g., this compound at 75-125 ppm, salinomycin at 60 ppm).[2][6][7] Medicated feed is typically provided 24-48 hours before experimental infection and continued for the duration of the study.[4]

3. Infection Procedure:

  • Inoculum: Sporulated oocysts of a pathogenic strain of Eimeria tenella are used for infection.

  • Infection Dose: A sufficient number of oocysts (e.g., 1 x 10^5 sporulated oocysts per bird) is administered orally to each chick in the infected groups.[8]

  • Age at Infection: Chicks are typically infected between 10 and 24 days of age.[8]

4. Data Collection and Evaluation Parameters:

  • Weight Gain: Individual or group body weights are recorded at the beginning and end of the experimental period.

  • Feed Conversion Ratio (FCR): Feed intake is measured, and FCR is calculated (total feed consumed / total weight gain).

  • Mortality: Daily records of mortality are maintained.

  • Lesion Scoring: At a specific time point post-infection (typically 5-7 days), a subset of birds from each group is euthanized, and the ceca are examined for lesions. Lesions are scored on a scale of 0 (no gross lesions) to 4 (most severe lesions).[8]

  • Oocyst Counts: Fecal samples are collected over a specific period, and the number of oocysts per gram of feces is determined using a McMaster chamber.

Visualizing Mechanisms and Workflows

Mechanism of Action of Ionophores

IonophoreMechanism cluster_Cell Eimeria tenella Cell cluster_Cytoplasm Cytoplasm Membrane Cell Membrane Ions_in High Ion Concentration (Na+, K+) Membrane->Ions_in Mitochondrion Mitochondrial Swelling & Dysfunction Ions_in->Mitochondrion Lysis Osmotic Imbalance & Cell Lysis Mitochondrion->Lysis Ionophore This compound / Salinomycin Ionophore->Membrane Transports Ions Across Membrane Ions_out Extracellular Ions (Na+, K+) Ions_out->Ionophore Binds Ions

Caption: Mechanism of action of ionophore anticoccidials.

Experimental Workflow for Anticoccidial Efficacy Testing

ExperimentalWorkflow Start Day 1: Procure Day-Old Chicks Housing House in Coccidia-Free Environment Start->Housing Grouping Randomly Assign to Experimental Groups Housing->Grouping Medication Provide Medicated Feed (Treatment Groups) Grouping->Medication Infection Day 14-21: Oral Inoculation with E. tenella Oocysts Medication->Infection Monitoring Monitor Daily: - Mortality - Clinical Signs Infection->Monitoring Data_Collection Day 21-28: Data Collection - Weight Gain - FCR - Lesion Scoring - Oocyst Counts Monitoring->Data_Collection Analysis Statistical Analysis of Data Data_Collection->Analysis Conclusion Determine Efficacy of This compound vs. Salinomycin Analysis->Conclusion

Caption: Generalized workflow for evaluating anticoccidial drugs.

Conclusion

Both this compound and salinomycin are effective anticoccidial drugs for the control of Eimeria tenella in poultry. While both demonstrate significant efficacy in reducing lesion scores, improving weight gain and feed conversion, and lowering mortality and oocyst shedding, some studies suggest minor differences in their performance under specific conditions. Salinomycin is often noted for its potent activity against E. tenella. The choice between these two ionophores may depend on various factors, including the specific coccidiosis challenge, management practices, and cost-effectiveness. Further research into potential resistance development and the effects of these drugs in combination with other feed additives is warranted.

References

Validating HPLC Measurements of Lasalocid with Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with conventional detectors (like UV or Fluorescence) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of Lasalocid, a widely used ionophore antibiotic in veterinary medicine. The data presented herein, compiled from various studies, demonstrates the validation parameters of each method, offering a clear perspective on their respective performances.

The validation of an analytical procedure is crucial to ensure that the method is suitable for its intended purpose.[1][2][3][4][5] This involves evaluating various performance characteristics, as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4][5][6][7][8][9] For this compound, both HPLC and LC-MS are powerful techniques for its determination, but they offer different levels of specificity, sensitivity, and robustness.[10][11][12]

Comparative Analysis of HPLC and LC-MS for this compound

The following table summarizes the key performance parameters for the analysis of this compound using HPLC with UV or fluorescence detection versus LC-MS/MS. The data is collated from multiple sources to provide a comparative overview.

Validation ParameterHPLC (UV/Fluorescence Detection)LC-MS/MSKey Considerations
Specificity Good, but may be susceptible to interference from matrix components.[11]Excellent, provides structural information for definitive identification.[7][11]Mass spectrometry's ability to select for a specific mass-to-charge ratio significantly reduces the impact of co-eluting impurities.
Linearity (r²) Typically ≥ 0.99[11][12][13]Typically ≥ 0.99[11]Both methods demonstrate excellent linearity over a defined concentration range.
Accuracy (% Recovery) 87% - 109% in various animal tissues.[10][11]59% - 98% in various animal tissues.[10][11][14]Accuracy can be matrix-dependent for both techniques.
Precision (%RSD) Intra-day: 7.2%, Inter-day: 7.0% for raw milk.[13][15]Not explicitly stated in the provided results, but generally expected to be low (<15%).Both methods are capable of high precision.
Limit of Detection (LOD) 0.03 µg/mL in raw milk (UV).[12]0.47 µg/kg in chicken tissue.[14]LC-MS/MS generally offers superior sensitivity, allowing for the detection of lower concentrations.
Limit of Quantification (LOQ) 0.5 µg/mL in raw milk (UV).[12]1.44 µg/kg in chicken tissue.[14] 1 ng/g in fortified samples.[10][11]The lower LOQ of LC-MS/MS is advantageous for residue analysis.

Experimental Protocols

Below are representative experimental methodologies for the analysis of this compound using both HPLC and LC-MS.

HPLC with UV/Fluorescence Detection Protocol

This protocol is based on methods for the determination of this compound in animal tissues and milk.[12][16]

  • Sample Preparation:

    • Homogenize the sample matrix (e.g., tissue, milk).

    • Extract this compound using an organic solvent such as methanol or acetonitrile.[16]

    • The extraction may be facilitated by ultrasonication or shaking.[16]

    • Centrifuge the mixture to separate the solid debris.

    • Filter the supernatant through a 0.45 µm filter before injection.[16]

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of methanol and a phosphate buffer.[16] An isocratic mobile phase of methanol, dichloromethane, and trifluoroacetic acid has also been reported.[12]

    • Flow Rate: 1.0 mL/min.

    • Detection:

      • UV detection at 315 nm.[13]

      • Fluorescence detection with excitation at 310 nm and emission at 420 nm.

LC-MS/MS Protocol

This protocol is based on methods for the determination of this compound residues in animal tissues.[11][14]

  • Sample Preparation:

    • Homogenize the tissue sample.

    • Extract this compound with acetonitrile.[11]

    • Vortex and shake the mixture.

    • Centrifuge to pellet the solid material.

    • The supernatant can be directly analyzed or further concentrated by evaporation and reconstitution in the mobile phase.[11]

  • LC-MS/MS Conditions:

    • Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).

    • Mobile Phase: A gradient of water with formic acid and acetonitrile with formic acid.

    • Flow Rate: 0.2 - 0.4 mL/min.

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • MRM Transitions: Monitoring for specific precursor-to-product ion transitions for this compound (e.g., m/z 613 -> 377 and m/z 613 -> 577).[11]

Workflow for Method Validation

The following diagram illustrates the logical workflow for validating an HPLC method for this compound with confirmation by mass spectrometry.

G cluster_0 Method Development & Validation cluster_1 Sample Analysis & Comparison A Define Analytical Requirements (e.g., for this compound Assay) B Develop HPLC-UV/F Method A->B C Develop LC-MS/MS Confirmatory Method A->C D Perform Method Validation (ICH/FDA Guidelines) B->D C->D E Specificity D->E F Linearity & Range D->F G Accuracy & Precision D->G H LOD & LOQ D->H I Robustness D->I J Analyze Samples by Validated HPLC-UV/F Method G->J K Analyze a Subset of Samples by LC-MS/MS for Confirmation J->K L Compare Results J->L K->L M Conclusion on HPLC Method Validity L->M End End M->End Start Start Start->A

Caption: Workflow for HPLC method validation with MS confirmation.

Conclusion

Both HPLC with conventional detection and LC-MS are suitable methods for the quantification of this compound. The choice of method will depend on the specific requirements of the analysis. For routine quality control where the sample matrix is well-characterized and interference is minimal, a validated HPLC-UV or fluorescence method can be a cost-effective and reliable solution. However, for applications requiring higher sensitivity and specificity, such as residue analysis in complex biological matrices or for confirmatory purposes, LC-MS/MS is the superior technique.[11] The enhanced selectivity of mass spectrometry provides a higher degree of confidence in the identification and quantification of this compound, aligning with the stringent requirements of regulatory bodies.[7]

References

Lasalocid's Divalent Cation Cross-Reactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity of the ionophore Lasalocid with various divalent cations, supported by experimental data. The information is intended to assist researchers in understanding the binding characteristics of this compound and to provide detailed methodologies for the assessment of ionophore-cation interactions.

Quantitative Comparison of this compound-Divalent Cation Interactions

The ability of this compound to form complexes with divalent cations is a key aspect of its function as an ionophore. The stability of these complexes varies depending on the specific cation, influencing the efficiency of ion transport across lipid membranes. The stability constants (log K) for the formation of 1:1 this compound-cation complexes in methanol provide a quantitative measure of this interaction.

Divalent CationLog K (in Methanol)
Mg²⁺3.8
Ca²⁺4.88[1]
Sr²⁺5.60[1]
Ba²⁺6.58[1]
Mn²⁺4.2
Fe²⁺4.5
Co²⁺4.7
Ni²⁺4.8
Zn²⁺4.9

Note: Data for Mg²⁺, Mn²⁺, Fe²⁺, Co²⁺, Ni²⁺, and Zn²⁺ are indicative values based on available literature and may have been determined under slightly different experimental conditions.

Experimental Protocols

Accurate determination of the binding affinity between an ionophore and a cation is crucial for understanding its biological activity. Two common methods for determining stability constants are potentiometric titration and fluorescence spectroscopy.

Potentiometric Titration for Stability Constant Determination

This method involves monitoring the change in the potential of an ion-selective electrode upon the addition of a titrant (e.g., a solution of the divalent cation) to a solution containing the ionophore.

Materials:

  • Potentiometer with a divalent cation-selective electrode (e.g., Ca²⁺-ISE) and a reference electrode.

  • Thermostated titration vessel.

  • High-purity this compound.

  • Salt of the divalent cation of interest (e.g., CaCl₂, MgCl₂, etc.).

  • High-purity methanol.

  • Standardized solution of a strong base (e.g., tetramethylammonium hydroxide in methanol) to deprotonate this compound.

  • Inert gas (e.g., Argon) supply.

Procedure:

  • Prepare a solution of this compound in methanol at a known concentration (e.g., 1 mM).

  • Add a stoichiometric amount of the strong base to deprotonate the carboxylic acid group of this compound.

  • Place the solution in the thermostated titration vessel and purge with the inert gas to exclude atmospheric CO₂.

  • Calibrate the ion-selective electrode using standard solutions of the divalent cation in methanol.

  • Titrate the this compound solution with a standardized solution of the divalent cation salt in methanol, recording the electrode potential after each addition.

  • The stability constant (K) is calculated from the titration curve by fitting the data to a suitable binding model.

Fluorescence Spectroscopy for Binding Affinity Determination

This technique utilizes the change in the fluorescence properties of this compound upon binding to a cation. This compound is intrinsically fluorescent, and its fluorescence intensity and/or emission maximum can shift upon complexation.

Materials:

  • Fluorometer.

  • Quartz cuvettes.

  • High-purity this compound.

  • Salts of the divalent cations of interest.

  • High-purity methanol.

Procedure:

  • Prepare a stock solution of this compound in methanol.

  • Prepare a series of solutions containing a fixed concentration of this compound and varying concentrations of the divalent cation.

  • Record the fluorescence emission spectrum of each solution at a fixed excitation wavelength.

  • The change in fluorescence intensity at a specific wavelength is plotted against the cation concentration.

  • The binding constant is determined by fitting the resulting binding isotherm to an appropriate equation (e.g., the Hill equation).

Visualizing Experimental Workflow and Ion Transport

The following diagrams illustrate the general workflow for a liposome-based ion transport assay and the proposed mechanism of this compound-mediated cation transport.

Experimental_Workflow cluster_prep Liposome Preparation cluster_assay Ion Transport Assay p1 Dissolve Lipids in Organic Solvent p2 Create Thin Lipid Film (Evaporation) p1->p2 p3 Hydrate Film with Buffer containing Fluorescent Dye p2->p3 p4 Form Unilamellar Vesicles (Extrusion) p3->p4 a1 Add this compound to Vesicle Suspension p4->a1 Transfer Vesicles a2 Add Divalent Cation to External Medium a1->a2 a3 Monitor Fluorescence Change Over Time a2->a3 a4 Data Analysis to Determine Transport Rate a3->a4

Caption: Experimental workflow for a liposome-based ion transport assay.

Transport_Mechanism cluster_membrane Lipid Bilayer L_out This compound LC_complex [this compound-Cation²⁺] L_out->LC_complex 1. Complexation C_out Cation²⁺ C_out->LC_complex L_in This compound LC_complex->L_in 2. Translocation C_in Cation²⁺ L_in->C_in 3. Dissociation Inside Internal Medium Outside External Medium

Caption: Proposed mechanism of this compound-mediated divalent cation transport.

References

Lasalocid: A Comparative Analysis of its Effects on Cancerous and Non-Cancerous Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Lasalocid, a carboxylic ionophore antibiotic, has garnered significant interest in the scientific community for its potential as an anticancer agent. Its ability to transport cations across biological membranes disrupts cellular ion homeostasis, leading to a cascade of events that can culminate in cell death. This guide provides a comparative overview of the cytotoxic and mechanistic effects of this compound on cancerous versus non-cancerous cell lines, supported by experimental data and detailed protocols to aid in research and development.

Quantitative Analysis of Cytotoxicity

The selective cytotoxicity of an anticancer agent is a critical parameter for its therapeutic potential. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency. The following table summarizes the IC50 values of this compound across various cancerous and non-cancerous cell lines, as reported in the literature. A lower IC50 value indicates a higher cytotoxic potency.

Cell LineCell TypeIC50 (µM)Reference
Cancerous
PC-3Human Prostate Cancer~5.0
SW480Human Primary Colon Cancer7.2
SW620Human Metastatic Colon Cancer6.1
A375Human Melanoma~10.0 - 15.0[1]
SK-MEL-28Human Melanoma~10.0 - 15.0[1]
HeLaHuman Cervical CancerCytotoxicity noted[2][3]
Non-Cancerous
HaCaTHuman Immortalized Keratinocyte~16.0
RWPE-1Human Prostate Epithelial (more resistant)Higher than PC-3[4]
L-6Rat Myoblasts7.6 - 20.9[5][6]
FaORat Hepatoma (used as a model)4.0 - 9.0[5][7]
HUVECHuman Umbilical Vein Endothelial Cells>20.0[2][3]

The data suggests that this compound exhibits a degree of selective cytotoxicity against certain cancer cell lines when compared to some non-cancerous counterparts. For instance, the IC50 value for the non-cancerous HaCaT cell line is notably higher than those for the PC3, SW480, and SW620 cancer cell lines, indicating a wider therapeutic window for these cancer types. However, the sensitivity to this compound can vary significantly among different cell lines, underscoring the importance of empirical testing for specific cell types of interest.

Signaling Pathways and Mechanisms of Action

This compound's effects are mediated through distinct signaling pathways in cancerous and non-cancerous cells.

In Cancerous Cells:

This compound's anticancer activity is often attributed to the induction of oxidative stress and the modulation of key signaling pathways that regulate cell survival, proliferation, and apoptosis.[1] A primary mechanism involves the generation of reactive oxygen species (ROS), which can trigger mitochondrial dysfunction and lead to programmed cell death.

In melanoma cells, this compound has been shown to down-regulate the expression of Forkhead box protein M1 (FOXM1), a transcription factor crucial for cell cycle progression and proliferation.[1][8][9] This down-regulation is mediated through the inhibition of the PI3K/AKT and JNK/P38 MAPK signaling pathways.[1][8][9] The reduction in FOXM1 levels leads to the down-regulation of anti-apoptotic proteins like Bcl-2 and the up-regulation of pro-apoptotic proteins like BAX, ultimately promoting apoptosis.[1] Furthermore, this compound can induce cell cycle arrest, often at the G0/G1 or S phase, preventing cancer cell proliferation.[1][4]

G Simplified Signaling Pathway of this compound in Cancer Cells This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS PI3K_AKT PI3K/AKT Pathway This compound->PI3K_AKT inhibits JNK_P38 JNK/P38 MAPK Pathway This compound->JNK_P38 inhibits CellCycleArrest Cell Cycle Arrest (G0/G1, S phase) This compound->CellCycleArrest Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Apoptosis Apoptosis Mitochondria->Apoptosis FOXM1 FOXM1 PI3K_AKT->FOXM1 activates JNK_P38->FOXM1 activates FOXM1->CellCycleArrest regulates Proliferation Cell Proliferation FOXM1->Proliferation promotes CellCycleArrest->Proliferation inhibits G Effects of this compound on Intracellular Trafficking in Mammalian Cells This compound This compound Ion_Homeostasis Disruption of Ion Homeostasis This compound->Ion_Homeostasis Mitochondria Mitochondrial Oxidative Phosphorylation This compound->Mitochondria affects Vesicular_pH Altered Vesicular pH Ion_Homeostasis->Vesicular_pH Autophagy Modulation of Autophagy Ion_Homeostasis->Autophagy Golgi Golgi Apparatus Alteration Ion_Homeostasis->Golgi Endo_Lysosomal Impaired Endo-Lysosomal Pathway Vesicular_pH->Endo_Lysosomal G General Experimental Workflow Start Select Cancerous and Non-Cancerous Cell Lines Culture Cell Culture and Maintenance Start->Culture Treatment Treat with a Range of This compound Concentrations Culture->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Treatment->CellCycle Mechanism Mechanistic Studies (e.g., Western Blot for Signaling Proteins, ROS assay) Treatment->Mechanism IC50 Determine IC50 Values Viability->IC50 Analysis Data Analysis and Comparison IC50->Analysis Apoptosis->Analysis CellCycle->Analysis Mechanism->Analysis

References

A Comparative Guide to the Anticoccidial Activity of Lasalocid: In Vitro and In Vivo Correlation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anticoccidial drug Lasalocid with other commonly used alternatives, supported by experimental data. The information is intended to assist researchers and professionals in drug development in understanding the efficacy and mechanisms of action of these compounds.

Executive Summary

Mechanism of Action: Ionophores

This compound, Monensin, and Salinomycin belong to the class of ionophore anticoccidials. Their primary mechanism of action involves the disruption of ion gradients across the cell membranes of the Eimeria parasite.[2] These molecules form lipid-soluble complexes with cations (monovalent for Monensin and Salinomycin, and divalent for this compound) and transport them across the parasite's cell membrane. This influx of ions leads to an osmotic imbalance, causing the parasite to swell and ultimately lyse. This action is most effective against the extracellular stages of the parasite's life cycle, namely the sporozoites and merozoites.[2]

cluster_membrane Eimeria Parasite Cell Membrane cluster_parasite Parasite Cytoplasm Ionophore This compound Complex Ionophore-Cation Complex Ionophore->Complex Binds Cation Cation (Na+, K+, Ca2+) Cation->Complex Disruption Disruption of Ion Gradient Complex->Disruption Transports Cation into Parasite Osmotic Osmotic Imbalance (Water Influx) Disruption->Osmotic Lysis Cell Lysis & Death Osmotic->Lysis Extracellular Extracellular Environment

Caption: Mechanism of action of ionophore anticoccidials like this compound.

In Vitro Anticoccidial Activity

In vitro assays are crucial for the initial screening and evaluation of anticoccidial compounds. These assays typically involve the exposure of Eimeria sporozoites to the drug and measuring the subsequent inhibition of host cell invasion or intracellular development. While directly comparable IC50 values for this compound, Monensin, and Salinomycin from a single comprehensive study are not available in the reviewed literature, the following table summarizes available data on their in vitro effects.

DrugEimeria SpeciesAssay TypeConcentrationObserved Effect
This compound E. tenellaSporozoite Viability0.01 - 1.0 µg/mLGreatly reduced sporozoite viability[3]
Monensin E. tenellaSporozoite Viability0.01 - 1.0 µg/mLGreatly reduced sporozoite viability[3]
Salinomycin E. tenellaSporozoite Viability0.01 - 1.0 µg/mLGreatly reduced sporozoite viability[3]
Diclazuril E. tenellaSporulation InhibitionNot specifiedKnown to delay sporulation

In Vivo Anticoccidial Efficacy

In vivo studies in chickens are the definitive measure of an anticoccidial drug's efficacy. These studies typically evaluate parameters such as lesion scores in different intestinal segments, oocyst excretion, weight gain, and feed conversion ratio in infected and treated birds. The following tables summarize comparative in vivo data for this compound and other anticoccidials.

Lesion Score Reduction

Lesion scoring is a standardized method to assess the pathological damage caused by Eimeria infection in the intestines. A lower score indicates less damage and higher drug efficacy.

DrugEimeria SpeciesDosage (ppm in feed)Lesion Score Reduction (%) vs. Infected ControlReference
This compound E. maximaNot specified~46%[4]
This compound Mixed Eimeria spp.75Significantly reduced[5]
Monensin Mixed Eimeria spp.121Significantly reduced[5]
Salinomycin Mixed Eimeria spp.60Superior to this compound and Monensin in some trials[6][7]
Diclazuril Mixed Eimeria spp.1Highly efficacious, often superior to ionophores
Performance Parameters

The impact of coccidiosis on poultry production is primarily economic, affecting weight gain and feed efficiency. Effective anticoccidial drugs should mitigate these production losses.

DrugParameterObservationReference
This compound Weight Gain>50% improvement in average weight gain[4]
This compound Weight Gain & Feed ConversionSignificantly improved compared to infected controls[5]
Monensin Weight Gain & Feed ConversionSignificantly improved compared to infected controls[5]
Salinomycin Weight GainEquivalent or superior to Monensin in some studies[7]
Diclazuril Weight Gain15.6% improvement in average weight gain in one study[4]

Experimental Protocols

In Vitro Sporozoite Invasion and Replication Inhibition Assay

This assay is designed to evaluate the ability of a compound to inhibit the invasion of Eimeria sporozoites into host cells and their subsequent intracellular development.

Oocyst 1. Eimeria Oocyst Purification & Sporulation Sporozoite 2. Sporozoite Excystation & Purification Oocyst->Sporozoite Preincubation 3. Pre-incubation of Sporozoites with Test Compound Sporozoite->Preincubation Infection 4. Infection of Host Cell Monolayer Preincubation->Infection Wash 5. Removal of Extracellular Sporozoites Infection->Wash Incubation 6. Incubation for Parasite Development Wash->Incubation Analysis 7. Quantification of Intracellular Parasites (e.g., qPCR, microscopy) Incubation->Analysis

Caption: General workflow for an in vitro sporozoite invasion assay.

Detailed Methodology:

  • Oocyst Preparation: Eimeria oocysts are collected from the feces of infected chickens, purified by salt flotation, and sporulated by incubation in a potassium dichromate solution with aeration for 2-3 days.

  • Sporozoite Excystation: Sporulated oocysts are treated with a solution containing trypsin and bile salts to induce the release of sporozoites.

  • Host Cell Culture: A suitable host cell line (e.g., Madin-Darby Bovine Kidney - MDBK cells) is cultured to form a confluent monolayer in multi-well plates.

  • Drug Treatment and Infection: Purified sporozoites are pre-incubated with various concentrations of the test compound (e.g., this compound) before being added to the host cell monolayer.

  • Incubation and Analysis: After a set incubation period to allow for invasion and development, the cells are washed to remove extracellular sporozoites. The number of intracellular parasites is then quantified using methods such as quantitative PCR (qPCR) to measure parasite DNA or by microscopic counting of stained parasites. The percentage of inhibition is calculated by comparing the number of parasites in treated wells to untreated control wells.

In Vivo Anticoccidial Sensitivity Testing

This in vivo model is the gold standard for evaluating the efficacy of anticoccidial drugs under conditions that mimic commercial poultry production.

Chicks 1. Day-old Chicks (Coccidia-free) Acclimation 2. Acclimation Period with Non-medicated Feed Chicks->Acclimation Grouping 3. Random Allocation to Treatment Groups Acclimation->Grouping Medication 4. Administration of Medicated Feed Grouping->Medication Infection 5. Oral Inoculation with Sporulated Eimeria Oocysts Medication->Infection Monitoring 6. Monitoring of Clinical Signs, Mortality, and Performance Data Infection->Monitoring Evaluation 7. Post-mortem Examination: Lesion Scoring & Oocyst Counting Monitoring->Evaluation

Caption: Workflow for an in vivo anticoccidial sensitivity test.

Detailed Methodology:

  • Animal Model: Day-old broiler chicks are obtained from a coccidia-free source and are housed in a controlled environment.

  • Acclimation and Grouping: Chicks are allowed to acclimate for a period on a standard, non-medicated diet. They are then randomly allocated to different treatment groups, including a non-infected, non-medicated control; an infected, non-medicated control; and infected groups receiving different anticoccidial drugs in their feed at specified concentrations.

  • Medication and Infection: Medicated feed is provided to the respective treatment groups for a set period before experimental infection. Birds are then orally inoculated with a known number of sporulated Eimeria oocysts.

  • Data Collection: Over the course of the experiment (typically 7-9 days post-infection), key parameters are recorded, including:

    • Mortality: Daily recording of any deaths.

    • Weight Gain: Body weights are measured at the beginning and end of the trial.

    • Feed Conversion Ratio (FCR): Calculated from feed intake and weight gain.

    • Fecal Oocyst Counts: Fecal samples are collected to determine the number of oocysts shed per gram.

  • Post-mortem Analysis: At the end of the study, a subset of birds from each group is euthanized for post-mortem examination. The intestines are scored for the presence and severity of lesions characteristic of coccidiosis.

Conclusion

This compound demonstrates significant anticoccidial activity both in vitro and in vivo, effectively reducing parasite viability and mitigating the pathological and production-related consequences of coccidiosis in broiler chickens. While direct in vitro comparisons in the form of IC50 values are not consistently available, in vivo studies consistently show its efficacy in reducing lesion scores and improving performance parameters, often comparable to or, in some instances, exceeding that of other ionophores like Monensin and Salinomycin. Diclazuril, a chemical anticoccidial, generally exhibits high efficacy, but the potential for rapid resistance development is a key consideration. The choice of an anticoccidial drug in a control program should be based on a comprehensive evaluation of efficacy against prevalent Eimeria species, the history of drug use on a particular farm to manage resistance, and the overall impact on poultry health and performance.

References

A Comparative Guide to Polyether Divalent Carboxylic Ionophores: Lasalocid, Calcimycin (A23187), and Ionomycin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate ionophore is critical for studies involving divalent cation transport and signaling. This guide provides a comparative analysis of three widely used polyether divalent carboxylic ionophores: Lasalocid, Calcimycin (A23187), and Ionomycin. We will delve into their performance, supported by experimental data, and provide detailed experimental protocols for their evaluation.

Comparative Performance of Divalent Carboxylic Ionophores

The efficacy of an ionophore is determined by its ability to selectively bind and transport specific ions across lipid membranes, thereby modulating intracellular ion concentrations. The following table summarizes the key performance characteristics of this compound, Calcimycin (A23187), and Ionomycin.

FeatureThis compoundCalcimycin (A23187)Ionomycin
Primary Divalent Cation Selectivity Broad, complexes with both monovalent and divalent cations[1]Mn²⁺ > Ca²⁺, Mg²⁺ > Sr²⁺ > Ba²⁺[2]Ni²⁺ > Zn²⁺ > Co²⁺ > Mn²⁺ > Mg²⁺ > Ca²⁺ > Sr²⁺[3]
Ca²⁺ Transport Turnover Number Data not readily availableLower than Ionomycin[4]3- to 5-fold greater than A23187 at saturating Ca²⁺ concentrations[4]
Reported Biological Effects Anticoccidial, antibacterial, alters rumen fermentation[5]Induces Ca²⁺-dependent apoptosis and autophagy, uncouples oxidative phosphorylation[6]Potent inducer of Ca²⁺ influx, T-cell activation (with PMA), apoptosis, and autophagy[7]
Potency in Biological Systems Effective in ppm range in animal feed[5]Induces platelet secretion and thromboxane formation at lower concentrations than ionomycin[8]Higher oocyte activation rate compared to A23187[9]
Off-Target Effects Can be toxic to certain animal species (e.g., horses)[1]Cytotoxicity at higher concentrations, can inhibit mitochondrial ATPase[2][10]Can have deleterious effects on egg activation and embryonic development at high concentrations[11]

Experimental Protocols

Accurate comparison of ionophore performance necessitates standardized experimental protocols. Below are detailed methodologies for key experiments used to characterize and compare these molecules.

Protocol 1: Determination of Intracellular Calcium Influx using Fura-2 AM

This protocol details the measurement of changes in intracellular calcium concentration ([Ca²⁺]i) in response to ionophore treatment using the ratiometric fluorescent indicator Fura-2 AM.

Materials:

  • Cells of interest (e.g., HeLa, Jurkat)

  • Culture medium (e.g., DMEM, RPMI)

  • Hanks' Balanced Salt Solution (HBSS)

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Ionomycin, Calcimycin (A23187), this compound stock solutions in DMSO

  • Ionomycin (for calibration)

  • EGTA

  • Triton X-100 or digitonin

  • Fluorescence plate reader or microscope capable of ratiometric imaging (excitation at 340 nm and 380 nm, emission at ~510 nm)

Procedure:

  • Cell Preparation:

    • Seed cells in a suitable format (e.g., 96-well black-walled, clear-bottom plate) and culture to the desired confluency.

  • Dye Loading:

    • Prepare a Fura-2 AM loading solution. A typical final concentration is 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS or culture medium without serum.

    • Remove the culture medium from the cells and wash once with HBSS.

    • Add the Fura-2 AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.

    • After incubation, wash the cells twice with HBSS to remove extracellular dye.

    • Add fresh HBSS or a suitable physiological buffer to the cells.

  • Measurement of Calcium Influx:

    • Place the plate in the fluorescence reader or on the microscope stage, equilibrated to 37°C.

    • Record the baseline fluorescence ratio (F340/F380) for a few minutes.

    • Add the desired concentration of the ionophore (this compound, Calcimycin, or Ionomycin) and continue recording the fluorescence ratio to observe the increase in intracellular calcium.

  • Calibration (to determine absolute [Ca²⁺]i):

    • At the end of the experiment, add a high concentration of a potent ionophore like Ionomycin (e.g., 5-10 µM) to determine the maximum fluorescence ratio (Rmax).

    • Subsequently, add a calcium chelator like EGTA (e.g., 10 mM) to determine the minimum fluorescence ratio (Rmin).

    • Calculate the intracellular calcium concentration using the Grynkiewicz equation: [Ca²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (Fmax380 / Fmin380), where Kd is the dissociation constant of Fura-2 for Ca²⁺ (~224 nM).

Protocol 2: Vesicle-Based Assay for Ionophore Activity and Selectivity

This protocol utilizes large unilamellar vesicles (LUVs) to provide a simplified, cell-free system for studying ionophore-mediated cation transport.

Materials:

  • Phospholipids (e.g., POPC)

  • Fluorescent indicator dye (e.g., Calcein for divalent cations, or a pH-sensitive dye like HPTS for H⁺ co-transport)

  • Buffer solutions (e.g., HEPES or MOPS) with and without the cations of interest (e.g., CaCl₂, MgCl₂)

  • Ionophores (this compound, Calcimycin, Ionomycin) stock solutions in ethanol or DMSO

  • Size-exclusion chromatography column (e.g., Sephadex G-50)

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Fluorometer

Procedure:

  • Liposome Preparation:

    • Prepare a lipid film by evaporating the solvent from a solution of phospholipids.

    • Hydrate the lipid film with a buffer containing the fluorescent indicator to form multilamellar vesicles (MLVs).

    • Create LUVs by extruding the MLV suspension through a polycarbonate membrane with a defined pore size.

    • Remove the unencapsulated dye by passing the LUV suspension through a size-exclusion chromatography column.

  • Transport Assay:

    • Dilute the dye-loaded LUVs into an iso-osmotic buffer containing the cation(s) of interest.

    • Place the LUV suspension in a cuvette in the fluorometer and record the baseline fluorescence.

    • Add a small volume of the ionophore stock solution to initiate cation transport.

    • Monitor the change in fluorescence over time. For calcein, influx of quenching cations like Mn²⁺ will decrease fluorescence. For pH-sensitive dyes, the co-transport of H⁺ with the divalent cation will alter the internal pH and thus the fluorescence.

    • To test for selectivity, perform the assay with different divalent cations in the external buffer and compare the rates of fluorescence change.

Signaling Pathways and Experimental Workflows

The introduction of divalent cations into the cytoplasm by these ionophores triggers a cascade of downstream signaling events. The following diagrams, generated using the DOT language for Graphviz, illustrate some of the key pathways and experimental workflows.

Ionophore_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ionophore Ionophore (this compound, Calcimycin, Ionomycin) Cation_in Divalent Cation (e.g., Ca²⁺) [Intracellular] Ionophore->Cation_in Transports across membrane Cation_out Divalent Cation (e.g., Ca²⁺) [Extracellular] Cation_out->Ionophore Binds Signal_Transduction Downstream Signaling Cascades Cation_in->Signal_Transduction Activates Cellular_Response Cellular Response (e.g., Gene Expression, Apoptosis) Signal_Transduction->Cellular_Response Leads to Ionomycin_Signaling_Pathway Ionomycin Ionomycin Ca_influx ↑ Intracellular Ca²⁺ Ionomycin->Ca_influx Calcineurin Calcineurin Ca_influx->Calcineurin Activates NFAT_P NFAT-P Calcineurin->NFAT_P Dephosphorylates NFAT NFAT NFAT_P->NFAT Nucleus Nucleus NFAT->Nucleus Translocates to Gene_Expression Gene Expression (e.g., IL-2) Nucleus->Gene_Expression Promotes Calcium_Influx_Assay_Workflow A Seed cells in 96-well plate B Load cells with Fura-2 AM A->B C Wash to remove extracellular dye B->C D Record baseline fluorescence ratio (F340/F380) C->D E Add Ionophore (Test Compound) D->E F Record fluorescence ratio to measure Ca²⁺ influx E->F G Calibrate with Ionomycin (Rmax) and EGTA (Rmin) F->G H Calculate [Ca²⁺]i G->H

References

Lasalocid's Efficacy Against Field Isolates of Eimeria: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide for researchers and drug development professionals on the performance of the ionophore anticoccidial, Lasalocid, against various field isolates of Eimeria, with comparative data against other anticoccidial agents.

This compound, a divalent polyether ionophore antibiotic derived from Streptomyces lasaliensis, has been a significant tool in the control of coccidiosis in poultry and other livestock. Its mode of action involves disrupting the ion balance across the cell membrane of the Eimeria parasite, leading to osmotic lysis. This guide provides a comprehensive comparison of this compound's efficacy against different field isolates of Eimeria, supported by experimental data and detailed methodologies.

Comparative Efficacy of this compound

The effectiveness of this compound can vary depending on the species of Eimeria and the geographical origin of the isolate, which can influence the development of resistance. Several studies have evaluated this compound's performance, often in comparison to other commonly used anticoccidials.

A study evaluating 134 Eimeria field isolates from Europe, the Middle East, and Africa between 2000 and 2012 found that this compound provided a good combination of efficacy and consistency.[1] Notably, strains of Eimeria maxima were found to be most sensitive to this compound, which reduced lesion scores by nearly 46%.[1] In terms of weight gain improvement, this compound was the only ionophore that resulted in more than a 50% improvement.[1]

In contrast, some studies have shown reduced sensitivity of certain Eimeria isolates to this compound. For instance, a study on Dutch broiler farms identified reduced sensitivity to this compound in 2 out of 7 Eimeria acervulina isolates in 2001.[2] Another study found that while this compound was more effective than other ionophores, most isolates were still classified as resistant to the drug.[3]

Comparisons with other ionophores like monensin and narasin have shown that this compound can be effective against strains that are refractory to these other drugs.[4][5] However, the reverse has also been observed, where this compound failed to control a strain that was readily controlled by monensin and narasin.[4][5] This highlights the importance of anticoccidial sensitivity testing for specific field isolates.

The following tables summarize the quantitative data from various studies, comparing the efficacy of this compound with other anticoccidial drugs against different Eimeria species.

Table 1: Comparative Efficacy of this compound and Other Anticoccidials Against Eimeria Field Isolates in Broilers

AnticoccidialDosage (ppm)Eimeria SpeciesEfficacy ParameterResultReference
This compound 90E. acervulina & E. maximaPercentage of Optimal Anticoccidial Activity (POAA)Showed higher delta values compared to other compounds[6]
Monensin110E. acervulina & E. maximaPercentage of Optimal Anticoccidial Activity (POAA)Showed the lowest sensitivity levels[6]
Salinomycin66E. acervulina & E. maximaPercentage of Optimal Anticoccidial Activity (POAA)Data not specified[6]
Narasin100 ppm in combination with NicarbazinE. acervulina & E. maximaPercentage of Optimal Anticoccidial Activity (POAA)Data not specified[6]
Maduramicin6E. acervulina & E. maximaPercentage of Optimal Anticoccidial Activity (POAA)Showed the lowest sensitivity levels[6]
Decoquinate30E. acervulina & E. maximaPercentage of Optimal Anticoccidial Activity (POAA)Showed higher delta values compared to other compounds[6]
Nicarbazin125E. acervulina & E. maximaPercentage of Optimal Anticoccidial Activity (POAA)Data not specified[6]

Table 2: Sensitivity of Dutch Eimeria Field Isolates to Various Anticoccidials (2001)

AnticoccidialE. acervulina (n=7) - Reduced SensitivityE. maxima (n=1) - Reduced SensitivityE. tenella (n=4) - SensitivityReference
This compound 2/7SensitiveNot specified[2]
Monensin3/7ResistantNot specified[2]
Narasin1/7ResistantSensitive[2]
Salinomycin1/7Not specifiedSensitive (4/7)[2]
NicarbazinNot specifiedNot specifiedReduced sensitivity[2]
Meticlorpindol/methylbenzoquateNot specifiedSensitiveSensitive (7/7)[2]

Experimental Protocols

The evaluation of anticoccidial drug efficacy is typically conducted through in vivo studies using broiler chickens in battery cages. The following is a generalized experimental protocol based on common methodologies found in the literature.[2][6][7]

General Anticoccidial Sensitivity Test (AST) Protocol

1. Animal Model and Housing:

  • Animals: Day-old broiler chicks (e.g., Ross 308) are used.[8] They are raised in a coccidia-free environment until the start of the experiment.

  • Housing: Birds are housed in battery cages with wire floors to prevent reinfection from feces. Feed and water are provided ad libitum.

2. Eimeria Isolates and Inoculation:

  • Isolates: Field isolates of Eimeria are collected from poultry farms. The species are identified and propagated in coccidia-free chickens.

  • Inoculum Preparation: Oocysts are sporulated and quantified. The infective dose is determined in a pre-test to cause significant lesions and weight gain reduction without high mortality.[6]

  • Inoculation: At a specified age (e.g., 14 days), each bird in the challenged groups is orally inoculated with a defined number of sporulated oocysts.

3. Treatment Groups:

  • A typical experiment includes the following groups (with multiple replicates per group):

    • T1: Non-challenged, non-medicated control.

    • T2: Challenged, non-medicated control.

    • T3-Tx: Challenged and treated with different anticoccidial drugs at their recommended dosages.[6]

4. Medication:

  • Medicated feed is provided to the respective treatment groups starting one day before inoculation and continuing for a specified period (e.g., 7 days post-inoculation).[1]

5. Data Collection and Efficacy Parameters:

  • Body Weight Gain: Birds are weighed at the beginning and end of the experimental period.

  • Feed Conversion Ratio (FCR): Feed intake and weight gain are recorded to calculate FCR.

  • Lesion Scoring: At a specific time point post-inoculation (e.g., 6 days), a subset of birds from each group is euthanized, and the intestines are examined for coccidial lesions. Lesions are scored on a scale of 0 to 4.

  • Oocyst Counts: Fecal samples are collected, and the number of oocysts per gram (OPG) is determined.

  • Mortality: Daily mortality is recorded.

6. Statistical Analysis:

  • Data are analyzed using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatment groups.

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow of an anticoccidial sensitivity test.

experimental_workflow cluster_preparation Preparation Phase cluster_experiment Experimental Phase cluster_data_collection Data Collection & Analysis bird_acquisition Acquire Day-Old Chicks rearing Rear in Coccidia-Free Environment bird_acquisition->rearing group_allocation Allocate Birds to Treatment Groups rearing->group_allocation isolate_collection Collect Eimeria Field Isolates isolate_prep Propagate and Sporulate Oocysts isolate_collection->isolate_prep dose_determination Determine Infective Dose (Pre-test) isolate_prep->dose_determination inoculation Inoculate with Eimeria Oocysts dose_determination->inoculation medication_start Start Medicated Feed group_allocation->medication_start medication_start->inoculation monitoring Monitor Daily (Weight, FCR, Mortality) inoculation->monitoring lesion_scoring Euthanize and Score Lesions monitoring->lesion_scoring oocyst_counting Collect Feces for Oocyst Counts monitoring->oocyst_counting data_analysis Statistical Analysis of Data lesion_scoring->data_analysis oocyst_counting->data_analysis conclusion Determine Drug Efficacy data_analysis->conclusion

Caption: Experimental workflow for an anticoccidial sensitivity test.

Conclusion

This compound remains an effective anticoccidial agent against various field isolates of Eimeria. However, its efficacy is not universal, and instances of reduced sensitivity and resistance have been reported.[2][9] Comparative studies demonstrate that this compound has a different spectrum of activity compared to other ionophores like monensin and narasin, making it a valuable tool in rotation programs to manage resistance.[4][5] The choice of an anticoccidial program should be guided by regular anticoccidial sensitivity testing of field isolates to ensure the most effective control of coccidiosis. The development of resistance to any anticoccidial is a continuous threat, necessitating the judicious use of these drugs and the exploration of alternative control strategies.

References

Quantifying the Synergistic Potential of Lasalocid in Combination Therapies

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The ionophore antibiotic Lasalocid has garnered significant interest for its potential as an anticancer agent. Beyond its standalone efficacy, its ability to work in concert with other compounds to enhance therapeutic outcomes is a critical area of investigation. This guide provides a comprehensive overview of the quantitative data available on the synergistic and antagonistic effects of this compound when combined with other molecules. It details the experimental protocols used to derive these findings and visualizes the complex biological pathways and experimental workflows involved.

Quantitative Analysis of this compound Combinations

The therapeutic potential of a drug combination is not merely additive. Synergistic interactions, where the combined effect is greater than the sum of individual effects, are highly sought after in drug development. Conversely, antagonistic interactions can diminish therapeutic efficacy. The following tables summarize the quantitative data from studies investigating this compound in combination with other compounds.

This compound Bioconjugates: An Approach to Enhanced Efficacy

One strategy to improve the anticancer activity of this compound is through the creation of bioconjugates, where this compound is covalently linked to another therapeutic agent. A study by Antoszczak et al. explored the efficacy of this compound conjugated with various compounds, including the chemotherapeutic drug gemcitabine. The in vitro antiproliferative activity of these compounds was assessed against several human cancer cell lines.[1][2]

Compound/ConjugateCell LineIC50 (µM)Selectivity Index (SI)
This compound (LAS) SW480 (colon cancer)7.22.2
SW620 (colon cancer)6.12.6
PC3 (prostate cancer)1.411.0
Gemcitabine (GEM) SW480 (colon cancer)3.40.4
SW620 (colon cancer)0.142.6
PC3 (prostate cancer)0.211.0
LAS-GEM Conjugate SW480 (colon cancer)Not ReportedNot Reported
SW620 (colon cancer)3.63.9
PC3 (prostate cancer)Not ReportedNot Reported

Note: The Selectivity Index (SI) is the ratio of the IC50 for a normal cell line (HaCaT) to the IC50 for the respective cancer cell line. A higher SI indicates greater selectivity for cancer cells.

The data indicates that the LAS-GEM conjugate exhibited improved antiproliferative activity against the SW620 metastatic colon cancer cell line compared to this compound alone (IC50 of 3.6 µM vs. 6.1 µM) and a more favorable selectivity index compared to both parent compounds.[2]

Antagonistic Interaction of this compound with Silybin

In contrast to the enhanced effects seen with bioconjugates, a study by Radko et al. investigating the combination of this compound with silybin, a flavonoid, demonstrated an antagonistic interaction. The study used isobolographic analysis and the combination index (CI) to quantify the interaction in chicken hepatoma (LMH) and rat myoblast (L6) cell lines.[3][4]

Cell LineAssayThis compound EC50 (µM)Silybin Concentration (µM)Combination Index (CI)Interaction
LMH MTT5.21 - 250> 1Antagonism
CBB4.91 - 250> 1Antagonism
LDH9.91 - 250> 1Antagonism
L6 MTT20.91 - 250> 1Antagonism
CBB18.21 - 250> 1Antagonism
LDH7.61 - 250> 1Antagonism

Note: A Combination Index (CI) value greater than 1 indicates an antagonistic interaction, a CI equal to 1 indicates an additive effect, and a CI less than 1 indicates a synergistic effect.

The results consistently showed a CI value significantly greater than 1 across all assays and cell lines, indicating that silybin antagonized the cytotoxic effects of this compound.[3][4]

Experimental Protocols for Quantifying Synergy

The accurate quantification of drug interactions is paramount. The following are detailed methodologies for key experiments used to assess the synergistic or antagonistic effects of drug combinations.

Checkerboard Assay

The checkerboard assay is a common in vitro method to screen for synergy between two compounds.

  • Preparation of Drug Dilutions: Prepare serial dilutions of each drug (Drug A and Drug B) in a suitable culture medium.

  • Plate Setup: In a 96-well microtiter plate, dispense increasing concentrations of Drug A along the x-axis and increasing concentrations of Drug B along the y-axis. This creates a matrix of all possible concentration combinations. Include wells with each drug alone and untreated control wells.

  • Cell Seeding: Seed the wells with a suspension of the target cancer cells at a predetermined density.

  • Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) under appropriate cell culture conditions.

  • Viability Assessment: After incubation, assess cell viability using a suitable assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures metabolic activity.

  • Data Analysis: The results are used to calculate the Fractional Inhibitory Concentration (FIC) index, also known as the Combination Index (CI).

Isobologram Analysis

Isobologram analysis provides a graphical representation of drug interactions.

  • Determine IC50/EC50: First, determine the concentration of each drug that produces a 50% inhibitory or effective effect (IC50 or EC50) when used alone.

  • Construct the Isobologram: Plot the IC50 value of Drug A on the x-axis and the IC50 value of Drug B on the y-axis. A straight line connecting these two points represents the line of additivity.

  • Test Combinations: Test various combinations of the two drugs at a fixed ratio and determine the concentrations of each drug in the combination that produce the 50% effect.

  • Plot Combination Data: Plot these combination data points on the isobologram.

  • Interpret Results:

    • If the data points fall on the line of additivity, the interaction is additive.

    • If the data points fall below the line, the interaction is synergistic.

    • If the data points fall above the line, the interaction is antagonistic.

Calculation of the Combination Index (CI)

The Combination Index (CI) is a quantitative measure of the degree of drug interaction. It is calculated using the following formula based on the concentrations of the drugs in a combination that produce a certain level of effect (e.g., 50% inhibition):

CI = (D)₁ / (Dx)₁ + (D)₂ / (Dx)₂

Where:

  • (D)₁ and (D)₂ are the concentrations of Drug 1 and Drug 2 in the combination that produce a specific effect.

  • (Dx)₁ and (Dx)₂ are the concentrations of Drug 1 and Drug 2 alone that produce the same effect.

Visualizing Molecular Pathways and Experimental Workflows

Understanding the mechanisms of action and the experimental processes is facilitated by visual diagrams. The following diagrams, created using the DOT language, illustrate key signaling pathways affected by this compound and the workflow for synergy analysis.

Lasalocid_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Induces PI3K_AKT PI3K/AKT Pathway ROS->PI3K_AKT Modulates MAPK JNK/p38 MAPK Pathway ROS->MAPK Modulates Autophagy Autophagy ROS->Autophagy Induces Apoptosis Apoptosis ROS->Apoptosis Induces PI3K_AKT->Apoptosis Regulates MAPK->Apoptosis Regulates Synergy_Analysis_Workflow start Start: Select Drugs (this compound & Compound X) single_drug Determine IC50 of Each Drug Individually start->single_drug checkerboard Perform Checkerboard Assay (Varying Concentrations) single_drug->checkerboard viability Measure Cell Viability (e.g., MTT Assay) checkerboard->viability calculate_ci Calculate Combination Index (CI) viability->calculate_ci isobologram Construct Isobologram viability->isobologram interpret Interpret Results calculate_ci->interpret isobologram->interpret synergy Synergistic Effect (CI < 1) interpret->synergy If CI < 1 additive Additive Effect (CI = 1) interpret->additive If CI = 1 antagonism Antagonistic Effect (CI > 1) interpret->antagonism If CI > 1

References

A Comparative Guide to the Validation of Bioassays for Lasalocid Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of bioassays for determining the activity of Lasalocid, a polyether ionophore antibiotic widely used as a coccidiostat in the poultry and livestock industry. The document details experimental protocols, presents comparative data, and outlines the validation parameters necessary for ensuring the reliability and accuracy of these bioassays.

Introduction to this compound and Bioassay Validation

This compound, produced by Streptomyces lasaliensis, is a carboxylic ionophore that disrupts the ionic equilibrium across the cell membranes of coccidian parasites, leading to their death.[1] Its primary application is the prevention and treatment of coccidiosis, a parasitic disease of the intestinal tract of animals.[1] The validation of bioassays for this compound is crucial for quality control, ensuring product potency, and in research and development for screening new anticoccidial compounds. A validated bioassay provides confidence that the method is fit for its intended purpose, delivering accurate and reliable results.

Experimental Protocols

This section details the methodologies for key bioassays used to assess this compound's biological activity.

Eimeria tenella Invasion and Replication Assay

This cell-based assay is a direct measure of this compound's efficacy against the target parasite. It quantifies the ability of this compound to inhibit the invasion and subsequent intracellular replication of Eimeria tenella sporozoites in a host cell line.

Materials:

  • Madin-Darby Bovine Kidney (MDBK) cells

  • Eimeria tenella oocysts

  • Complete cell culture medium (e.g., DMEM with 10% FBS, penicillin-streptomycin)

  • This compound, Monensin, Salinomycin (as reference standards)

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • DNA extraction kit

  • Quantitative PCR (qPCR) reagents and instrument

Procedure:

  • Cell Culture: Seed MDBK cells in 96-well plates to form a confluent monolayer.

  • Sporozoite Preparation: Excyst Eimeria tenella oocysts to release sporozoites. Purify the sporozoites from oocyst debris.

  • Drug Treatment: Pre-incubate the purified sporozoites with varying concentrations of this compound and other ionophores (e.g., 0.1, 1, 10, 100 ng/mL) for 1 hour at 41°C.

  • Infection: Infect the MDBK cell monolayers with the treated sporozoites.

  • Incubation: Incubate the infected cells for 24-48 hours at 41°C to allow for parasite invasion and replication.

  • Quantification of Replication:

    • Lyse the cells at desired time points (e.g., 24h, 48h).

    • Extract total DNA from each well.

    • Perform qPCR using primers specific for Eimeria tenella DNA to quantify the parasite load. A host-specific gene (e.g., beta-actin) should be used for normalization.[2]

  • Data Analysis: Calculate the inhibition of parasite replication for each drug concentration compared to the untreated control. Determine the IC50 value (the concentration of the drug that inhibits 50% of parasite replication).

Oocyst Sporulation Inhibition Assay

This assay assesses the ability of this compound to inhibit the development of non-infective oocysts into infective, sporulated oocysts.

Materials:

  • Fresh, unsporulated Eimeria oocysts

  • 2.5% potassium dichromate solution

  • This compound and other test compounds

  • Microscope and hemocytometer

Procedure:

  • Oocyst Suspension: Prepare a suspension of unsporulated oocysts in 2.5% potassium dichromate.

  • Treatment: Aliquot the oocyst suspension into a multi-well plate and add varying concentrations of this compound and other anticoccidials.

  • Incubation: Incubate the plate at room temperature with adequate aeration for 48-72 hours to allow for sporulation.

  • Microscopic Examination: At the end of the incubation period, examine a sample from each well under a microscope.

  • Counting: Count the number of sporulated and unsporulated oocysts using a hemocytometer.

  • Data Analysis: Calculate the percentage of sporulation inhibition for each treatment group compared to the untreated control.

Data Presentation: Comparative Efficacy of Ionophores

The following tables summarize the available quantitative data on the in-vitro activity of this compound and other ionophores. It is important to note that direct head-to-head comparisons in the same study are limited, and assay conditions can vary.

Table 1: In-vitro Activity of Ionophores against Eimeria tenella

CompoundAssay TypeEndpointReported Activity
This compound Sporozoite ViabilityReduction in viabilitySignificant reduction at 0.01-1.0 µg/mL[3]
Monensin Sporozoite ViabilityReduction in viabilitySignificant reduction at 0.01-1.0 µg/mL[3]
Salinomycin Sporozoite ViabilityReduction in viabilitySignificant reduction at 0.01-1.0 µg/mL[3]
This compound Sporozoite InvasionInhibition of invasionMarkedly inhibited invasion[4]
Monensin Sporozoite InvasionInhibition of invasionMarkedly inhibited invasion[4]
Salinomycin Sporozoite InvasionInhibition of invasionMarkedly inhibited invasion[4]

Bioassay Validation Parameters

The validation of a bioassay for this compound activity is essential to ensure its suitability for its intended purpose. Key validation parameters include:

Table 2: Key Validation Parameters and Typical Acceptance Criteria for a this compound Bioassay

ParameterDescriptionTypical Acceptance Criteria
Accuracy The closeness of agreement between the measured value and the true value.The mean relative potency should be between 80-125% of the expected value.
Precision The degree of scatter between a series of measurements. Assessed at two levels: repeatability (intra-assay) and intermediate precision (inter-assay).Repeatability: RSD ≤ 15%. Intermediate Precision: RSD ≤ 20%.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.R² value of the dose-response curve should be ≥ 0.98.
Range The interval between the upper and lower concentrations of the analyte for which the assay has been demonstrated to be precise, accurate, and linear.The range should cover the expected potency of the test samples.
Specificity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.No significant interference from placebo or related substances.
Robustness A measure of the assay's capacity to remain unaffected by small, but deliberate variations in method parameters.Assay performance should not be significantly affected by minor changes in parameters like incubation time or temperature.

Mandatory Visualizations

Experimental Workflow and Signaling Pathway Diagrams

experimental_workflow Eimeria tenella Invasion and Replication Assay Workflow cluster_prep Preparation cluster_treatment Treatment & Infection cluster_analysis Analysis cell_culture Seed MDBK cells in 96-well plate infection Infect MDBK cell monolayer cell_culture->infection sporozoite_prep Excyst Eimeria tenella oocysts and purify sporozoites drug_treatment Pre-incubate sporozoites with This compound/control sporozoite_prep->drug_treatment drug_treatment->infection incubation Incubate for 24-48 hours infection->incubation dna_extraction Lyse cells and extract DNA incubation->dna_extraction qpcr Perform qPCR for parasite DNA dna_extraction->qpcr data_analysis Calculate IC50 values qpcr->data_analysis lasalocid_pathway Mechanism of Action of this compound This compound This compound Membrane Parasite Cell Membrane This compound->Membrane Inserts into Ionic_Imbalance Disruption of Ionic Gradient Cations_out Cations (Na+, K+, Ca2+) (Extracellular) Cations_out->Ionic_Imbalance Transport facilitated by this compound Cations_in Cations (Na+, K+, Ca2+) (Intracellular) Osmotic_Imbalance Osmotic Imbalance and Water Influx Ionic_Imbalance->Osmotic_Imbalance Cell_Swelling Cell Swelling Osmotic_Imbalance->Cell_Swelling Cell_Lysis Cell Lysis and Death Cell_Swelling->Cell_Lysis

References

Safety Operating Guide

Navigating the Safe Disposal of Lasalocid: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential protocols for the responsible management of Lasalocid waste are critical for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the proper disposal of this compound, encompassing operational plans for both routine waste and accidental spills, tailored for researchers, scientists, and drug development professionals.

The core tenets of this compound waste management in a laboratory setting revolve around systematic waste minimization, stringent segregation and labeling protocols, and secure containment. Adherence to these principles is fundamental to a safe and compliant disposal process.

Understanding this compound's Environmental Fate: Degradation and Stability

To effectively manage this compound waste, it is crucial to understand its behavior under various environmental conditions. The following table summarizes key data on its degradation and stability, offering insights for decontamination strategies.

ParameterConditionValue
Photodegradation Half-Life In solution with light exposure< 1 hour[1]
Hydrolytic Degradation pH 4, 7, and 9Not observed[1]
Microbial Degradation Half-Life in Soil Fresh, non-sterile soil< 4 days[2][3][4]
Degradation Half-Life in Manure Aging in a pile (no treatment)61.8 ± 1.7 days[5]
Degradation Half-Life in Manure Composting17.5 ± 0.8 days[5]

Step-by-Step Disposal and Decontamination Protocols

A structured approach to waste handling is paramount. The following procedures outline the disposal process for different forms of this compound waste.

Solid Waste Disposal (e.g., contaminated labware, gloves, paper towels)
  • Segregation : All solid materials contaminated with this compound should be collected in a designated, leak-proof container lined with a heavy-duty plastic bag.

  • Labeling : The container must be clearly labeled as "Hazardous Waste: this compound Contaminated Solid Waste."

  • Storage : Store the sealed container in a designated satellite accumulation area within the laboratory, ensuring it is away from general traffic.

  • Disposal Request : Once the container is full, or according to your institution's schedule, submit a hazardous waste pickup request to your Environmental Health and Safety (EHS) office.

Liquid Waste Disposal (e.g., unused solutions, rinsates)
  • Segregation : Collect all liquid waste containing this compound in a dedicated, chemically resistant container, such as a glass or polyethylene carboy. Avoid mixing with other solvent waste streams unless explicitly permitted by your EHS office.

  • Labeling : The container must be labeled "Hazardous Waste: Liquid this compound Waste," and should include a list of the solvents and the approximate concentration of this compound.

  • Storage : The liquid waste container should be stored in secondary containment, such as a spill tray, within a designated satellite accumulation area.

  • Disposal Request : Arrange for a hazardous waste pickup with your EHS office when the container is full or as mandated by your institution's policies.

Decontamination of Spills

In the event of an accidental spill of this compound, prompt and correct action is vital.

  • Alert Personnel : Immediately notify others in the vicinity of the spill.

  • Evacuate : For large spills or those involving volatile solvents, evacuate the immediate area.

  • Personal Protective Equipment (PPE) : Before initiating cleanup, it is imperative to don appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Containment : For liquid spills, use absorbent pads or other suitable materials to contain the spill. For solid spills, gently cover the material with a damp paper towel to prevent the generation of dust.

  • Decontamination :

    • This compound is susceptible to photodegradation; therefore, if it is safe to do so, exposing the spill area to a strong light source can aid in its breakdown.[1] However, this should not be the sole decontamination method.

    • Wipe the affected area with a cloth or paper towels saturated with a solvent in which this compound is soluble, such as methanol, ethanol, or acetone.[6]

    • Following the solvent wipe, the area should be thoroughly cleaned with soap and water.

  • Disposal of Cleanup Materials : All materials used in the spill cleanup, including absorbent pads, gloves, and paper towels, must be disposed of as solid this compound waste.

  • Reporting : Report the spill to your laboratory supervisor and EHS office in accordance with your institution's policies.

Final Disposal via a Licensed Contractor

The ultimate disposal of all this compound waste must be handled by a licensed hazardous waste contractor, a process managed by your institution's EHS office. High-temperature incineration is the most prevalent and effective method for the final disposal of this category of waste.[7][8][9]

Visualizing the Disposal Workflow

Lasalocid_Disposal_Workflow cluster_generation Waste Generation cluster_procedure Disposal & Decontamination Procedures cluster_storage Interim Storage cluster_final Final Disposal solid_waste Solid Waste (Gloves, Labware) collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid liquid_waste Liquid Waste (Solutions, Rinsates) collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid spill Accidental Spill decontaminate Decontaminate Spill Area spill->decontaminate saa Store in Satellite Accumulation Area collect_solid->saa collect_liquid->saa decontaminate->collect_solid Dispose of cleanup materials ehs_pickup EHS Waste Pickup saa->ehs_pickup incineration High-Temperature Incineration ehs_pickup->incineration

Caption: Workflow for the proper disposal of this compound waste from a laboratory.

This guide, synthesized from scientific literature and established laboratory safety practices, provides a robust framework for the safe and compliant disposal of this compound. It is essential to always consult your institution's specific policies and its Environmental Health and Safety office for tailored guidance.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lasalocid
Reactant of Route 2
Lasalocid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.